2-chloro-N-(4-iodophenyl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(4-iodophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClINO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h1-4H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIUVQCIRRAAPAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352831 | |
| Record name | 2-chloro-N-(4-iodophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2564-00-3 | |
| Record name | 2-chloro-N-(4-iodophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20352831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-4'-IODOACETANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-chloro-N-(4-iodophenyl)acetamide
Abstract
This technical guide provides an in-depth exploration of the synthesis pathway for 2-chloro-N-(4-iodophenyl)acetamide, a key intermediate in pharmaceutical and medicinal chemistry. The N-aryl chloroacetamide scaffold is valuable due to its role as a versatile building block for more complex molecules, largely owing to the reactive α-chloro group which is amenable to nucleophilic substitution.[1][2] This document details a reliable and efficient synthesis protocol involving the N-acylation of 4-iodoaniline with chloroacetyl chloride. It covers the underlying reaction mechanism, a step-by-step experimental procedure, comprehensive methods for product characterization and quality control, and critical safety considerations. This guide is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically grounded resource for the preparation of this compound.
Introduction
Chemical Identity and Properties
This compound is a halogenated aromatic amide. The presence of both an iodo- and a chloro-substituent makes it a particularly useful synthetic intermediate. The chloroacetyl group provides a reactive site for introducing further functionalities.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 2564-00-3 |
| Molecular Formula | C₈H₇ClINO |
| Molecular Weight | 295.50 g/mol |
| Appearance | Typically a solid (e.g., crystalline powder) |
Significance and Applications in Research and Development
N-aryl acetamides are foundational structures in medicinal chemistry, appearing in a wide range of therapeutic agents.[3] The N-aryl-2-chloroacetamide subclass, in particular, serves as a crucial precursor for synthesizing compounds with diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[4][5] The electrophilic nature of the carbon bearing the chlorine atom allows for facile reaction with various nucleophiles, enabling the construction of larger, more complex molecular architectures.[2] This reactivity makes this compound a valuable starting material in drug discovery programs and the development of novel bioactive compounds.[6]
Synthesis Pathway Overview
Retrosynthetic Analysis and Core Reaction
The synthesis of this compound is achieved through a standard N-acylation reaction. The target molecule can be disconnected at the amide bond, revealing the two primary starting materials: 4-iodoaniline and a chloroacetylating agent, typically chloroacetyl chloride. This transformation involves the formation of a stable amide linkage between the aromatic amine and the acyl chloride.
The forward reaction is a nucleophilic acyl substitution where the nucleophilic nitrogen of 4-iodoaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The reaction is typically performed in the presence of a mild base to neutralize the hydrochloric acid (HCl) byproduct.
Visualization of the Synthesis Workflow
The following diagram outlines the general workflow for the synthesis, from starting materials to the purified final product.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ukaazpublications.com [ukaazpublications.com]
- 5. ijpsr.info [ijpsr.info]
- 6. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-chloro-N-(4-iodophenyl)acetamide (CAS: 2564-00-3)
Prepared by: Google's Gemini
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Halogenated Intermediate
2-chloro-N-(4-iodophenyl)acetamide is a halogenated aromatic amide that, while not a household name, serves as a critical and versatile intermediate in the landscape of modern medicinal chemistry and organic synthesis. Its strategic value lies in the orthogonal reactivity of its two key functional handles: a reactive α-chloroacetamide group and an iodinated phenyl ring. The chloroacetamide moiety is an excellent electrophile for nucleophilic substitution, allowing for the facile introduction of diverse chemical functionalities. Simultaneously, the iodo- group is a prime participant in a host of powerful cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the construction of complex molecular architectures.
This dual reactivity makes this compound a highly sought-after building block, most notably in the synthesis of multi-target protein tyrosine kinase inhibitors like Nintedanib, which is used in the treatment of idiopathic pulmonary fibrosis and certain cancers.[1][2] This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and applications, offering field-proven insights for professionals in drug discovery and development.
Section 1: Physicochemical Properties & Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application. The key identifiers and properties of this compound are summarized below.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 2564-00-3 | [3][4] |
| Molecular Formula | C₈H₇ClINO | [4] |
| Molecular Weight | 295.50 g/mol | [4] |
| IUPAC Name | This compound | [3][4] |
| Appearance | Typically a solid (e.g., off-white to beige powder) | General chemical knowledge |
| Purity | Commercially available with >95% purity | [3][5] |
Spectroscopic Characterization: A Validating Signature
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (Ar-H): Two sets of doublets are expected in the aromatic region (~7.0-8.0 ppm). The protons ortho to the iodine atom and those ortho to the amide group will exhibit distinct chemical shifts due to their different electronic environments. The para-substitution pattern leads to a characteristic AA'BB' or simple doublet-of-doublets splitting pattern.
-
Amide Proton (-NH-): A broad singlet is expected, typically downfield (>8.0 ppm), whose chemical shift is highly dependent on the solvent and concentration. This peak will exchange with D₂O.
-
Methylene Protons (-CH₂Cl): A sharp singlet corresponding to two protons will appear around 4.0-4.5 ppm. The adjacent electron-withdrawing chlorine atom and carbonyl group shift this peak significantly downfield.
-
-
¹³C NMR (Carbon Nuclear Magnetic Resonance):
-
Carbonyl Carbon (C=O): A peak in the range of 165-170 ppm.
-
Aromatic Carbons: Four distinct signals are expected in the aromatic region (~115-140 ppm), including the carbon bearing the iodine (C-I), which will be shifted upfield compared to the others, and the carbon attached to the nitrogen (C-N).
-
Methylene Carbon (-CH₂Cl): A signal around 40-45 ppm.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
N-H Stretch: A sharp to moderately broad peak around 3200-3300 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp absorption band around 1660-1680 cm⁻¹.
-
N-H Bend (Amide II): A peak around 1540-1560 cm⁻¹.
-
C-Cl Stretch: A signal in the fingerprint region, typically 600-800 cm⁻¹.
-
-
MS (Mass Spectrometry):
-
Molecular Ion (M⁺): The mass spectrum will show a characteristic molecular ion peak at m/z 295. The presence of chlorine will result in an M+2 peak with an intensity of approximately one-third that of the M⁺ peak, a hallmark isotopic signature.
-
Key Fragments: Common fragmentation patterns would include the loss of the chloroacetyl group or cleavage of the amide bond.
-
Section 2: Synthesis and Purification Protocol
The most direct and widely employed method for synthesizing this compound is the N-acylation of 4-iodoaniline with chloroacetyl chloride.[10][11][12] This reaction is a classic example of nucleophilic acyl substitution.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis and purification of the target compound.
Detailed Laboratory Protocol
This protocol is a self-validating system, incorporating in-process controls and definitive purity checks.
Materials:
-
4-Iodoaniline (1.0 eq)
-
Chloroacetyl chloride (1.05-1.1 eq)
-
Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1-1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
Ethanol
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath
-
TLC plates (Silica gel 60 F₂₅₄), filtration apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-iodoaniline (1.0 eq) and the base (e.g., TEA, 1.1 eq) in anhydrous THF.
-
Reagent Addition: Cool the stirred solution to 0-5°C using an ice-salt bath. Add a solution of chloroacetyl chloride (1.05 eq) in anhydrous THF dropwise via a dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.
-
Causality Insight: The dropwise addition at low temperature controls the exothermic reaction, preventing the formation of side products.
-
-
Reaction Monitoring (Self-Validation): After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase (e.g., 7:3 v/v). The reaction is complete when the 4-iodoaniline spot has been completely consumed (typically 3-6 hours).
-
Workup and Isolation: Once complete, pour the reaction mixture into a beaker of cold deionized water with stirring. A solid precipitate of the crude product should form.
-
Filtration and Washing: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove the hydrochloride salt of the base and any other water-soluble impurities.
-
Purification (Self-Validation): Purify the crude solid by recrystallization from a suitable solvent, such as aqueous ethanol. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. Determine the melting point and acquire spectroscopic data (NMR, IR) to confirm identity and purity against reference values.
Section 3: Applications in Drug Development
The primary utility of this compound is as a strategic intermediate. Its structure is a precursor to more complex active pharmaceutical ingredients (APIs).
Key Intermediate in Nintedanib Synthesis
Nintedanib is a small molecule kinase inhibitor used to treat idiopathic pulmonary fibrosis and certain cancers.[1] The synthesis of Nintedanib provides a canonical example of the utility of this compound's precursor, 2-chloro-N-methyl-N-(4-nitrophenyl) acetamide, which shares the critical chloroacetamide functionality. The chloroacetyl group acts as a reactive handle for introducing the N-methylpiperazine side chain via nucleophilic substitution.[2][14]
Logical Pathway to Bioactive Scaffolds
The compound's structure allows for a logical and sequential introduction of complexity, a cornerstone of modern synthetic strategy.
Caption: Sequential functionalization strategy using the title compound.
This pathway demonstrates how the two reactive sites can be addressed in discrete steps to build molecular complexity, making it a valuable tool for constructing libraries of compounds for screening in drug discovery programs.[15]
Section 4: Safety and Handling
Proper handling of chemical reagents is paramount for laboratory safety.
| Hazard Category | Statement | GHS Pictogram | Source |
| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | [5] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | [5] |
| Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | [5] |
| STOT-SE | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | [5] |
Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[16]
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[5][16]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
References
- 1. Nintedanib synthesis - chemicalbook [chemicalbook.com]
- 2. CN113354599A - Preparation method of nintedanib key intermediate - Google Patents [patents.google.com]
- 3. This compound [synhet.com]
- 4. This compound | C8H7ClINO | CID 735792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. youtube.com [youtube.com]
- 9. lehigh.edu [lehigh.edu]
- 10. benchchem.com [benchchem.com]
- 11. ijpsr.info [ijpsr.info]
- 12. sphinxsai.com [sphinxsai.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. WO2012068441A2 - Intedanib salts and solid state forms thereof - Google Patents [patents.google.com]
- 15. cyberleninka.ru [cyberleninka.ru]
- 16. fishersci.com [fishersci.com]
A Comprehensive Spectroscopic Analysis of 2-chloro-N-(4-iodophenyl)acetamide: A Guide for Researchers
This technical guide provides an in-depth analysis of the spectral data for the compound 2-chloro-N-(4-iodophenyl)acetamide, a key intermediate in various synthetic and medicinal chemistry applications. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.
Introduction: The Significance of this compound
This compound (CAS No: 2564-00-3) is a halogenated acetamide derivative.[1] The presence of a reactive chloroacetyl group and an iodinated phenyl ring makes it a versatile building block in organic synthesis. The amide linkage is a common feature in many biologically active molecules. The iodine atom can be readily substituted or used in cross-coupling reactions, while the chloroacetamide moiety can participate in various nucleophilic substitution reactions. Given its potential utility, a thorough characterization using modern analytical techniques is essential. This guide will delve into the interpretation of its spectral data, providing a foundational understanding for any researcher working with this compound.
Below is a diagram illustrating the workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
Molecular Structure and Key Spectroscopic Features
The molecular structure of this compound is presented below. The key functional groups that give rise to characteristic spectroscopic signals are the aromatic ring, the amide group, and the chloroalkyl chain.
Caption: Molecular structure of this compound highlighting key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound in CDCl₃ displays distinct signals corresponding to the aromatic protons, the amide proton, and the methylene protons of the chloroacetyl group.[2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10.416 | Singlet | 1H | -NH- |
| 7.658 - 7.701 | Doublet | 2H | Ar-H (ortho to -I) |
| 7.425 - 7.470 | Doublet | 2H | Ar-H (ortho to -NH) |
| 4.263 | Singlet | 2H | -CH₂-Cl |
Interpretation of the ¹H NMR Spectrum:
-
The downfield singlet at 10.416 ppm is characteristic of an amide proton, which is deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and its involvement in hydrogen bonding.
-
The aromatic region shows two doublets, a classic AA'BB' system for a 1,4-disubstituted benzene ring. The doublet at 7.658 - 7.701 ppm is assigned to the protons ortho to the iodine atom, which are more deshielded than the protons ortho to the amide group. The doublet at 7.425 - 7.470 ppm corresponds to the protons ortho to the amide nitrogen.
-
The singlet at 4.263 ppm integrates to two protons and is assigned to the methylene group adjacent to the chlorine atom. The electronegativity of both the chlorine and the carbonyl group causes a significant downfield shift for these protons.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum for this compound in CDCl₃ shows the following signals[2]:
| Chemical Shift (δ) ppm | Assignment |
| 165.043 | C=O (Amide Carbonyl) |
| 138.551 - 137.750 | Ar-C (C-I) |
| 121.745 | Ar-C (ortho to -I) |
| 87.732 | Ar-C (ortho to -NH) |
| 43.760 | -CH₂-Cl |
Interpretation of the ¹³C NMR Spectrum:
-
The signal at 165.043 ppm is characteristic of an amide carbonyl carbon.
-
The aromatic carbons appear in the range of 87-139 ppm . The carbon attached to the iodine atom (C-I) is observed at a higher field (around 87.732 ppm) due to the "heavy atom effect" of iodine. The other aromatic carbons are assigned based on their expected electronic environments.
-
The signal at 43.760 ppm corresponds to the methylene carbon of the chloroacetyl group.
Experimental Protocol for NMR Spectroscopy
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio (e.g., 1024 scans or more).
-
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, the C=O bond of the amide, and C-H and C-C bonds of the aromatic ring.
Awaiting experimental data for a detailed table and interpretation.
Expected IR Absorption Bands
Based on the structure, the following characteristic peaks are anticipated:
-
N-H Stretch: A sharp peak around 3300 cm⁻¹.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
-
C=O Stretch (Amide I): A strong, sharp peak in the region of 1650-1680 cm⁻¹.
-
N-H Bend (Amide II): A peak around 1550 cm⁻¹.
-
Aromatic C=C Bending: Peaks in the fingerprint region (below 1500 cm⁻¹).
-
C-N Stretch: A peak in the region of 1200-1350 cm⁻¹.
-
C-Cl Stretch: A peak in the fingerprint region, typically around 600-800 cm⁻¹.
Experimental Protocol for IR Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample of this compound directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty ATR accessory.
-
Collect the sample spectrum.
-
The typical scanning range is 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. This is crucial for confirming the molecular formula and gaining further structural insights.
Awaiting experimental data for a detailed table and interpretation.
Expected Mass Spectrum Features
-
Molecular Ion Peak (M⁺): The molecular weight of this compound is 295.5 g/mol .[3] Therefore, the mass spectrum should show a molecular ion peak at m/z 295. Due to the presence of chlorine, an M+2 peak with an intensity of about one-third of the M+ peak is also expected.
-
Major Fragmentation Pathways:
-
Loss of the chloroacetyl group.
-
Cleavage of the amide bond.
-
Loss of iodine.
-
Loss of chlorine.
-
Below is a diagram illustrating a plausible fragmentation pathway for this compound in a mass spectrometer.
Caption: Plausible mass spectrometry fragmentation pathway of this compound.
Experimental Protocol for Mass Spectrometry
Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source.
Sample Introduction:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
Data Acquisition (EI-MS):
-
Use a standard electron energy of 70 eV.
-
Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 50-500).
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity of the atoms in the molecule, while IR spectroscopy (when data is obtained) will verify the presence of the key functional groups. Mass spectrometry (when data is obtained) will confirm the molecular weight and provide insights into the molecule's stability and fragmentation patterns. This guide serves as a valuable resource for scientists working with this compound, ensuring its correct identification and use in further research and development.
References
Unraveling the Enigma: A Mechanistic Exploration of 2-chloro-N-(4-iodophenyl)acetamide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-chloro-N-(4-iodophenyl)acetamide is a halogenated N-arylacetamide derivative that, while cataloged primarily as a research chemical and synthetic intermediate, possesses structural motifs suggestive of significant biological activity.[1][2] This guide synthesizes the current, albeit limited, understanding of this compound and extrapolates a putative mechanism of action based on the well-documented reactivity of its core functional groups: the reactive chloroacetamide moiety and the halogenated phenyl ring. We propose a primary mechanism centered on covalent modification of cysteine residues within active sites of key cellular enzymes, leading to their irreversible inhibition. This guide will delve into the chemical rationale for this hypothesis, present detailed experimental protocols to rigorously test this mechanism, and provide a framework for future investigation into its potential as a therapeutic agent or chemical probe.
Introduction: The Chemical Potential of a Halogenated Acetamide
The structure of this compound (Figure 1) presents a compelling case for potential bioactivity. The N-arylacetamide scaffold is a common feature in a variety of pharmacologically active compounds.[2] The true interest, however, lies in its specific substitutions. The chloroacetamide group is a known electrophile, capable of acting as a Michael acceptor and forming covalent bonds with nucleophilic residues on proteins, most notably the thiol group of cysteine. The 4-iodophenyl group, with its bulky and lipophilic iodine atom, can significantly influence the compound's binding affinity and selectivity for target proteins through halogen bonding and other non-covalent interactions.[3]
While the explicit mechanism of this compound is not yet well-defined in the scientific literature, related chloroacetamide-containing molecules have demonstrated a range of biological effects, including antimicrobial and anticancer activities.[3][4] These activities are often attributed to the alkylating nature of the chloroacetamide moiety. This guide will therefore focus on the hypothesis that this compound acts as an irreversible covalent inhibitor of specific cellular proteins.
Figure 1: Chemical structure of this compound.
Proposed Mechanism of Action: Covalent Inhibition of Cysteine-Containing Proteins
We hypothesize that the primary mechanism of action for this compound is the irreversible covalent modification of cysteine residues in target proteins. This mechanism can be broken down into two key steps:
-
Initial Non-covalent Binding: The 4-iodophenyl moiety likely plays a crucial role in guiding the molecule to the active or allosteric site of a target protein. This initial binding is likely driven by hydrophobic interactions and potentially halogen bonding between the iodine atom and electron-donating groups on the protein.
-
Covalent Bond Formation: Once positioned correctly, the electrophilic carbon of the chloroacetamide group is susceptible to nucleophilic attack by the deprotonated thiol group of a nearby cysteine residue. This results in the formation of a stable thioether bond and the displacement of the chlorine atom, leading to irreversible inhibition of the protein's function.
This proposed mechanism is illustrated in the signaling pathway diagram below.
References
An In-depth Technical Guide to the Crystal Structure Analysis of 2-chloro-N-(4-iodophenyl)acetamide
Foreword: The Architectural Blueprint of Molecules in Drug Discovery
In the landscape of modern drug development and materials science, an intricate understanding of a molecule's three-dimensional structure is not merely academic; it is the foundational blueprint upon which function is built. For researchers and scientists, the crystal structure of a compound like 2-chloro-N-(4-iodophenyl)acetamide offers a wealth of information. This acetamide derivative, belonging to a class of compounds known for their biological significance, presents a fascinating case study in molecular architecture.[1][2] The interplay of its functional groups—the chloroacetamide moiety and the iodophenyl ring—dictates the non-covalent interactions that govern its crystal packing. Understanding these interactions is paramount for predicting physicochemical properties such as solubility, stability, and ultimately, bioavailability.
This guide provides a comprehensive technical overview of the methodologies and analytical principles involved in determining and interpreting the crystal structure of this compound. We will delve into the causality behind experimental choices, from synthesis and crystallization to the nuances of single-crystal X-ray diffraction. By leveraging established data from structurally analogous compounds, we will construct a predictive analysis of its molecular conformation and supramolecular assembly, offering a robust framework for researchers in the field.
Part 1: Synthesis and Single Crystal Growth
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The chosen synthetic route must be efficient and yield a product that is readily purified, as impurities can significantly hinder crystallization.
Synthetic Protocol: Acylation of 4-iodoaniline
The most direct and widely adopted method for the synthesis of N-arylacetamides is the acylation of the corresponding aniline derivative with an acyl chloride.[1][3] This reaction is typically performed in an inert solvent with a base to scavenge the HCl byproduct.
Experimental Protocol:
-
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-iodoaniline (1.0 eq) in a suitable solvent such as anhydrous toluene or dichloromethane (30 mL).
-
Base Addition: Add triethylamine (1.1 eq) to the solution to act as an acid scavenger.
-
Controlled Acylation: Cool the flask in an ice bath (0-5 °C). Add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution over a period of 30 minutes. The slow addition is critical to control the exothermic reaction.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the organic phase sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Recrystallization: The crude product is then purified by recrystallization from a solvent system like ethanol/water to yield pure this compound.
Diagram of Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Crystallization: The Art of Slow Evaporation
Growing single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to allow molecules to self-assemble into a highly ordered lattice slowly. Slow evaporation is a reliable technique for compounds soluble in volatile organic solvents.[4]
Experimental Protocol:
-
Solution Preparation: Dissolve a small amount (10-20 mg) of the purified product in a minimal amount of a volatile solvent. Dichloromethane or ethyl acetate are excellent starting points.[4][5]
-
Vessel Selection: Transfer the solution to a small, clean vial.
-
Controlled Evaporation: Cover the vial with a cap, and pierce it with a needle to allow for slow solvent evaporation over several days at ambient temperature.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop.
Part 2: Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise atomic arrangement within a crystal. The workflow involves data collection, structure solution, and refinement.
Diagram of SC-XRD Workflow
References
- 1. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.info [ijpsr.info]
- 3. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structures of two C,N-disubstituted acetamides: 2-(4-chlorophenyl)-N-(2-iodophenyl)acetamide and 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Leveraging 2-Chloro-N-(4-iodophenyl)acetamide in the Synthesis of Bioactive Heterocyclic Scaffolds
Introduction: The Strategic Value of a Versatile Building Block
In the landscape of modern medicinal chemistry and drug development, the efficient construction of diverse heterocyclic frameworks is paramount.[1][2] These cyclic structures are at the core of countless pharmaceuticals, owing to their unique ability to present functional groups in well-defined three-dimensional space, thereby facilitating precise interactions with biological targets.[1] 2-Chloro-N-(4-iodophenyl)acetamide emerges as a particularly valuable and strategic starting material in this endeavor. Its structure is elegantly primed for a variety of cyclization reactions, featuring two key reactive sites: an electrophilic α-chloro-substituted carbon and a nucleophilic amide nitrogen. The presence of an iodine atom on the phenyl ring further enhances its utility, offering a handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to build molecular complexity.
This guide provides an in-depth exploration of the application of this compound as a precursor for the synthesis of several key classes of heterocyclic compounds, including benzothiazoles, quinoxalines, and 1,3,4-oxadiazoles. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps but the underlying chemical logic and mechanistic insights that ensure reproducibility and success.
Part 1: Synthesis of the Core Reagent: this compound
The journey begins with the reliable synthesis of the starting material. The most direct and efficient method is the acylation of 4-iodoaniline with chloroacetyl chloride. This reaction is typically straightforward but requires careful control of temperature to prevent side reactions.
Reaction Scheme: Synthesis of the Starting Material
Caption: Synthesis of this compound.
Experimental Protocol 1: Synthesis of this compound
Causality: This protocol utilizes a standard nucleophilic acyl substitution. Acetic acid serves as a solvent that is unreactive under the conditions and can protonate the aniline nitrogen, albeit weakly, making the reaction manageable. The low temperature (0-5 °C) is critical to control the exothermicity of the reaction between the highly reactive acid chloride and the amine, minimizing the formation of di-acylated byproducts and degradation.
-
Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, add 4-iodoaniline (10.0 g, 45.66 mmol) and glacial acetic acid (100 mL).
-
Reaction: Stir the mixture until the 4-iodoaniline is fully dissolved. While maintaining the temperature between 0 and 5 °C, add chloroacetyl chloride (4.0 mL, 50.23 mmol) dropwise over a period of 30 minutes. A precipitate may form during the addition.
-
Maturation: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours to ensure completion.[3]
-
Work-up: Pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring. A solid precipitate will form.
-
Isolation & Purification: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water (3 x 50 mL) to remove residual acetic acid and any water-soluble impurities.
-
Drying & Recrystallization: Dry the solid in a vacuum oven at 50 °C. For higher purity, recrystallize the crude product from ethanol to yield colorless or pale-yellow crystals.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and melting point analysis.
| Parameter | Value |
| Typical Yield | 85-95% |
| Appearance | Colorless to pale-yellow solid |
| Melting Point | ~175-178 °C |
Part 2: Synthesis of Benzothiazole Derivatives
Benzothiazoles are a privileged scaffold in medicinal chemistry, known for a wide range of biological activities, including antimicrobial and anticancer properties.[4] The synthesis typically involves the condensation of a 2-aminothiophenol with a suitable electrophile. Here, this compound serves as a key intermediate that first reacts with 2-mercaptobenzothiazole to form a thioether, which can then be further manipulated. A more direct approach involves reacting 2-chloro-N-arylacetamides with substituted 2-aminobenzothiazoles.[5]
Reaction Scheme: Synthesis of a Benzothiazole Derivative
This protocol demonstrates a nucleophilic substitution where the thiol group of 2-mercaptobenzothiazole displaces the chlorine atom of the chloroacetamide.
Caption: Workflow for benzothiazole derivative synthesis.
Experimental Protocol 2: Synthesis of 2-(Benzothiazol-2-ylthio)-N-(4-iodophenyl)acetamide
Causality: This is a classic Sₙ2 reaction. Acetone is a suitable polar aprotic solvent that dissolves the reactants but does not interfere with the reaction. Potassium carbonate (K₂CO₃) is a mild base used to deprotonate the thiol of 2-mercaptobenzothiazole, generating the more nucleophilic thiolate anion, which then readily attacks the electrophilic carbon bearing the chlorine atom. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Setup: In a 100 mL round-bottom flask, combine this compound (2.95 g, 10 mmol), 2-mercaptobenzothiazole (1.67 g, 10 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add 40 mL of acetone to the flask.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Toluene:Acetone 8:2).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 150 mL of cold water and stir for 30 minutes.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with water and then with a small amount of cold ethanol.
-
Purification: Dry the product. If necessary, recrystallize from methanol or ethanol to obtain the pure compound.
-
Characterization: Analyze the final product by IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
| Parameter | Condition | Rationale |
| Base | K₂CO₃ | Mild, inexpensive base to generate the thiolate nucleophile. |
| Solvent | Acetone | Polar aprotic solvent, facilitates Sₙ2 reaction. |
| Temperature | Reflux (~56 °C) | Provides sufficient energy for the reaction without degradation. |
| Typical Yield | 70-85% | Based on similar reported procedures. |
Part 3: Synthesis of Quinoxaline Derivatives
Quinoxalines are an important class of nitrogen-containing heterocycles present in various biologically active compounds.[6] A common synthetic route is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound.[7][8] this compound can be used to generate an α-arylamino ketone intermediate, which upon reaction with a 1,2-diamine, leads to the quinoxaline core.
Reaction Scheme: Synthesis of a Quinoxaline Derivative
This pathway involves a two-step, one-pot procedure where the chloroacetamide first reacts with an o-phenylenediamine, followed by an intramolecular cyclization and oxidation.
Caption: General workflow for quinoxaline synthesis.
Experimental Protocol 3: Synthesis of 3-((4-Iodophenyl)amino)quinoxalin-2(1H)-one
Causality: This reaction proceeds via an initial nucleophilic substitution of the chlorine by one of the amino groups of o-phenylenediamine. Pyridine acts as a base to neutralize the HCl generated in situ. The resulting intermediate then undergoes an intramolecular cyclocondensation. The reaction is often performed at room temperature in a solvent like THF.[8]
-
Setup: Dissolve this compound (2.95 g, 10 mmol) and o-phenylenediamine (1.08 g, 10 mmol) in 50 mL of tetrahydrofuran (THF) in a 100 mL round-bottom flask.
-
Base Addition: Add pyridine (1.2 mL, 15 mmol) to the mixture. Pyridine acts as a base to scavenge the HCl formed during the reaction.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Add 50 mL of water to the residue and stir.
-
Isolation: Collect the solid product by vacuum filtration and wash with water.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the desired quinoxaline derivative.
-
Characterization: Confirm the structure of the product using spectroscopic methods (NMR, IR, MS).
| Parameter | Condition | Rationale |
| Catalyst/Base | Pyridine | Acts as a base to neutralize generated HCl, driving the reaction forward. |
| Solvent | THF | Good solvent for the reactants, relatively unreactive. |
| Temperature | Room Temp. | Sufficient for the nucleophilic substitution and cyclization steps. |
| Typical Yield | 65-80% | Based on analogous reactions.[8] |
Part 4: Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are another class of five-membered heterocycles with a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[9][10] A common synthetic route involves the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of N-acylhydrazones.[9] Starting from this compound, one can first prepare the corresponding hydrazide, which is a key intermediate for oxadiazole synthesis.
Reaction Scheme: Synthesis of a 1,3,4-Oxadiazole Derivative
This is a multi-step synthesis. First, the chloroacetamide is converted to the corresponding hydrazide. This hydrazide is then reacted with an orthoester in the presence of an acid catalyst to form the 1,3,4-oxadiazole ring.
Caption: Logical workflow for 1,3,4-oxadiazole synthesis.
Experimental Protocol 4: Synthesis of 2-(((4-Iodophenyl)amino)methyl)-1,3,4-oxadiazole
Causality:
-
Step A (Hydrazinolysis): Hydrazine is a potent nucleophile that displaces the chlorine atom via an Sₙ2 reaction to form the key hydrazide intermediate. Ethanol is a common solvent, and refluxing provides the energy needed for the reaction.
-
Step B (Cyclocondensation): The hydrazide intermediate reacts with triethyl orthoformate. Under reflux, the orthoester acts as a one-carbon source. The reaction proceeds through the formation of a hydrazone-like intermediate, which then undergoes intramolecular cyclization with the elimination of ethanol molecules to form the stable aromatic oxadiazole ring.
Step A: Synthesis of 2-Hydrazinyl-N-(4-iodophenyl)acetamide
-
Setup: In a 100 mL round-bottom flask, dissolve this compound (2.95 g, 10 mmol) in 50 mL of ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.0 mL, ~20 mmol, 2 eq.) to the solution.
-
Reaction: Reflux the mixture for 4-6 hours. The reaction progress can be monitored by TLC.
-
Isolation: After cooling, the solvent is removed under reduced pressure. The resulting residue is triturated with water, and the solid product is collected by filtration.
-
Purification: The crude hydrazide is washed with cold water and can be used in the next step without further purification, or it can be recrystallized from ethanol if needed.
Step B: Synthesis of 2-(((4-Iodophenyl)amino)methyl)-1,3,4-oxadiazole
-
Setup: To the crude 2-hydrazinyl-N-(4-iodophenyl)acetamide (from Step A, ~10 mmol) in a 100 mL flask, add triethyl orthoformate (15 mL).
-
Reaction: Reflux the mixture for 10-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess triethyl orthoformate under reduced pressure.
-
Isolation: The resulting crude solid is triturated with diethyl ether or hexane to induce crystallization. The solid is then collected by filtration.
-
Purification: Recrystallize the product from a suitable solvent like ethyl acetate or ethanol to obtain the pure 1,3,4-oxadiazole derivative.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Conclusion and Future Outlook
This compound stands out as a highly effective and versatile precursor for the synthesis of diverse heterocyclic compounds. The protocols outlined in this guide for preparing benzothiazoles, quinoxalines, and 1,3,4-oxadiazoles demonstrate its utility. The inherent reactivity of the chloroacetamide moiety allows for straightforward cyclization strategies, while the iodophenyl group serves as a valuable anchor point for further diversification through modern cross-coupling chemistry. This dual functionality makes it an ideal scaffold for building libraries of complex molecules for screening in drug discovery programs, particularly in the search for new antimicrobial and anticancer agents.[11][12][13]
References
- 1. sciencescholar.us [sciencescholar.us]
- 2. ijisrt.com [ijisrt.com]
- 3. 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajol.info [ajol.info]
- 5. rroij.com [rroij.com]
- 6. ripublication.com [ripublication.com]
- 7. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
- 9. mdpi.com [mdpi.com]
- 10. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 11. research.biust.ac.bw [research.biust.ac.bw]
- 12. Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Strategic Utility of 2-chloro-N-(4-iodophenyl)acetamide in Medicinal Chemistry: A Guide to Application and Protocol
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful development of novel therapeutic agents. Among the versatile synthons available to the discerning researcher, 2-chloro-N-(4-iodophenyl)acetamide emerges as a molecule of significant interest. Its utility lies not only in its straightforward synthesis but also in the latent reactivity of its chloroacetamide moiety and the potential for diverse functionalization afforded by the iodinated phenyl ring. This guide provides an in-depth exploration of the applications of this compound, with a primary focus on its role in the generation of potent anticancer agents, alongside emerging applications in antimicrobial and enzyme inhibition studies.
Introduction to a Versatile Intermediate
This compound is a halogenated N-arylacetamide, a class of compounds recognized for their broad spectrum of biological activities.[1] The core structure of this molecule is elegantly simple, yet it harbors a wealth of chemical potential. The chloroacetamide group serves as a reactive electrophile, or a "warhead," capable of forming covalent bonds with nucleophilic residues within the active sites of enzymes.[2] This capacity for targeted, irreversible inhibition is a highly sought-after attribute in drug design. Concurrently, the 4-iodophenyl group provides a site for further chemical modification, for instance, through cross-coupling reactions, allowing for the construction of complex molecular architectures.
This document will elucidate the practical applications of this compound, moving from its synthesis to its employment in the creation of bioactive derivatives. We will delve into the mechanistic rationale behind these applications and provide detailed, field-proven protocols to empower researchers in their own investigations.
Core Application: Synthesis of an Enhanced 5-Fluorouracil Derivative for Anticancer Therapy
A significant application of this compound is its use as a key intermediate in the synthesis of a novel derivative of 5-fluorouracil (5-FU).[3] 5-FU is a cornerstone of chemotherapy, particularly for colorectal, breast, and stomach cancers.[4][5] Its mechanism of action involves the inhibition of thymidylate synthase, an enzyme critical for the synthesis of thymidine, a necessary component of DNA.[4][6] By depriving rapidly dividing cancer cells of this essential building block, 5-FU effectively halts their proliferation.[5]
However, the clinical utility of 5-FU is often hampered by significant side effects and the development of drug resistance.[5] The synthesis of derivatives is a well-established strategy to enhance the therapeutic index of existing drugs. In this context, reacting this compound with 5-fluorouracil yields a new chemical entity with demonstrably superior anticancer activity.[3]
Mechanistic Rationale
The enhanced efficacy of the 5-fluorouracil derivative synthesized from this compound can be attributed to several factors. The acetamide linkage may improve the compound's cellular uptake and pharmacokinetic profile. Furthermore, the iodinated phenyl group can engage in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to the target enzyme or other biological macromolecules. The core mechanism, however, remains the potent inhibition of thymidylate synthase by the 5-fluorouracil warhead.
Below is a diagram illustrating the established mechanism of action of 5-fluorouracil, which is the foundational principle for the anticancer activity of its derivatives.
Caption: Mechanism of action of 5-Fluorouracil derivatives.
Data Presentation: Enhanced Anticancer Activity
The following table summarizes the in vitro anticancer activity of the 5-fluorouracil derivative synthesized from this compound compared to the parent drug, 5-fluorouracil. Data is presented as the half-maximal inhibitory concentration (IC50) in µM.
| Compound | Hela (Cervical Cancer) IC50 (µM) | HT-29 (Colon Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| 5-Fluorouracil | >50 | 25.3 | 15.8 |
| 5-FU Derivative | 10.73 ± 0.54 | 5.19 ± 0.26 | Not Reported |
Data sourced from a 2025 study on the synthesis and biological activity of a new 5-fluorouracil derivative.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the core intermediate, this compound, through the chloroacetylation of 4-iodoaniline.
Materials:
-
4-iodoaniline
-
Chloroacetyl chloride
-
Acetonitrile (anhydrous)
-
Potassium carbonate (K2CO3)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Hexane
-
Acetone
Procedure:
-
To a 100 mL round-bottom flask, add 4-iodoaniline (0.01 mol, 2.19 g) and dissolve it in 50 mL of anhydrous acetonitrile.
-
Add potassium carbonate (0.01 mol, 1.38 g) to the solution.
-
Place the flask in an ice bath and stir the mixture at 0-5 °C for 30 minutes.
-
Slowly add chloroacetyl chloride (0.01 mol, 0.79 mL) dropwise to the cooled solution using a dropping funnel over a period of 15 minutes.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.
-
Monitor the progress of the reaction by TLC using a mobile phase of hexane:acetone (3:1).
-
Upon completion of the reaction (disappearance of the starting material spot), quench the reaction by the slow addition of 50 mL of cold water.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Dry the solid product under vacuum to yield this compound. Expected yield: ~80%.
Protocol 2: Synthesis of the 5-Fluorouracil Derivative
This protocol describes the synthesis of the bioactive 5-fluorouracil derivative from this compound.
Materials:
-
This compound (from Protocol 1)
-
5-fluorouracil
-
Dimethylformamide (DMF, anhydrous)
-
Potassium carbonate (K2CO3)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
TLC plates (silica gel)
-
Hexane
-
Acetone
Procedure:
-
In a 50 mL round-bottom flask, dissolve 5-fluorouracil (0.625 mmol, 0.081 g) in 10 mL of anhydrous DMF.
-
Add potassium carbonate (1.25 mmol, 0.173 g) to the solution.
-
Add this compound (1.25 mmol, 0.37 g) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 5 hours.
-
Monitor the reaction progress by TLC using a mobile phase of hexane:acetone (2:3).
-
Once the reaction is complete, pour the reaction mixture into 50 mL of ice-cold water to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final 5-fluorouracil derivative.
Caption: Workflow for the synthesis of the 5-FU derivative.
Emerging Applications of this compound Derivatives
While the anticancer application is well-documented, the versatile nature of this compound lends itself to the exploration of other therapeutic areas.
Antimicrobial Agents
The N-arylacetamide scaffold is present in numerous compounds with antimicrobial activity.[7] The chloroacetamide moiety can act as an alkylating agent, potentially disrupting essential cellular processes in bacteria and fungi.[2] By reacting this compound with various amines, thiols, or other nucleophiles, a library of novel compounds can be generated and screened for antimicrobial efficacy. The mechanism of action is often proposed to involve the inhibition of key enzymes necessary for microbial survival, such as DNA gyrase or topoisomerase.[8]
Urease Inhibitors
Urease is an enzyme that catalyzes the hydrolysis of urea and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, a major cause of gastritis and peptic ulcers.[9] Inhibition of urease is a promising therapeutic strategy to combat these infections. N-arylacetamide derivatives have been identified as potent urease inhibitors.[1] The synthesis of novel derivatives from this compound could lead to the discovery of new and effective treatments for H. pylori infections. The proposed mechanism of inhibition often involves the interaction of the acetamide derivative with the nickel ions in the active site of the urease enzyme.[9]
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the dual reactivity of its chloroacetamide and iodophenyl groups provide a robust platform for the generation of diverse and biologically active molecules. The successful application of this intermediate in the synthesis of an enhanced 5-fluorouracil derivative with potent anticancer activity underscores its potential in oncology drug discovery. Furthermore, the emerging evidence for the utility of N-arylacetamides in antimicrobial and enzyme inhibition research opens up exciting new avenues for the application of this compound. The protocols and data presented in this guide are intended to serve as a comprehensive resource for researchers, facilitating the exploration of this promising synthon in the ongoing quest for novel and improved therapeutics.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. benchchem.com [benchchem.com]
- 3. SYNTHESIS OF A NEW DERIVATIVE OF 5-FLUOROURACIL BASED ON this compound AND STUDY OF ITS BIOLOGICAL ACTIVITY AGAINST CANCER CELLS [ppublishing.org]
- 4. nbinno.com [nbinno.com]
- 5. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 7. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, and biological studies of the new cysteine-N-arylacetamide derivatives as a potent urease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of 2-chloro-N-(4-iodophenyl)acetamide via N-Chloroacetylation
Introduction: The Synthetic Utility of N-Aryl-α-chloroacetamides
N-aryl-α-chloroacetamides are a pivotal class of chemical intermediates, valued for their role as versatile building blocks in organic synthesis, particularly within drug discovery and agrochemical development.[1] Their significance stems from the dual reactivity inherent in their structure: the amide linkage, which is a common feature in biologically active molecules, and the reactive carbon-chlorine bond. This C-Cl bond is susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups (containing oxygen, nitrogen, or sulfur nucleophiles) to build more complex molecular architectures.[1][2]
This document provides a comprehensive guide to the synthesis of a specific member of this class, 2-chloro-N-(4-iodophenyl)acetamide. The protocol details the N-chloroacetylation of 4-iodoaniline with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the aniline derivative attacks the electrophilic carbonyl carbon of the acyl chloride. We will explore the mechanistic underpinnings of this transformation, provide a robust, step-by-step laboratory protocol, and discuss critical safety considerations and characterization techniques.
The target molecule, this compound, serves as a valuable precursor for further chemical elaboration, making a reliable and well-characterized synthetic protocol essential for researchers in medicinal and materials chemistry.
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 4-iodoaniline acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of chloroacetyl chloride. The high reactivity of chloroacetyl chloride is due to the strong electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom.[3] The reaction initially forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group and forming a protonated amide. A weak base, such as sodium acetate or even another molecule of the starting amine, removes the proton from the nitrogen to yield the final N-acetylated product and hydrochloric acid as a byproduct.[2]
To prevent unwanted side reactions and control the highly exothermic nature of the reaction, the addition is performed at reduced temperatures. The subsequent addition of a base like sodium acetate neutralizes the HCl generated, driving the reaction to completion and aiding in the precipitation of the product.[4]
Visualized Reaction Scheme & Workflow
The overall synthetic transformation and the laboratory workflow are depicted below.
Caption: Synthesis of this compound.
Caption: Experimental workflow for N-chloroacetylation.
Detailed Experimental Protocol
This protocol is adapted from established methods for the N-acetylation of aromatic amines.[4][5]
Materials and Reagents
| Reagent / Material | Grade | Supplier | Notes |
| 4-Iodoaniline | ≥98% | Sigma-Aldrich | |
| Chloroacetyl Chloride | ≥98% | Sigma-Aldrich | Acrid, handle in a fume hood. |
| Glacial Acetic Acid | ACS Grade | Fisher Scientific | |
| Sodium Acetate | Anhydrous, ≥99% | Fisher Scientific | |
| Deionized Water | In-house | Used for washing. | |
| Ethanol | Reagent Grade | Fisher Scientific | For recrystallization (optional). |
| Round-bottom flask (100 mL) | |||
| Magnetic stir bar & plate | |||
| Ice bath | |||
| Dropping funnel | |||
| Büchner funnel & filter flask | |||
| Vacuum source |
Step-by-Step Procedure
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodoaniline (e.g., 2.19 g, 10 mmol) in 30 mL of glacial acetic acid. Stir until all solid has dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.
-
Reagent Addition: Add chloroacetyl chloride (e.g., 0.95 mL, 1.35 g, 12 mmol, 1.2 equivalents) dropwise to the cooled solution over 10-15 minutes using a dropping funnel. Maintain the temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 30 minutes.
-
Precipitation: While the reaction stirs, prepare a solution of sodium acetate (e.g., 2.5 g in 25 mL of water). Slowly add the sodium acetate solution to the reaction mixture. A solid precipitate should form.
-
Isolation: Continue stirring for another 30 minutes in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove acetic acid and any inorganic salts.
-
Drying: Dry the resulting solid under vacuum at 50 °C for several hours to yield the final product, this compound.
-
Purification (Optional): If necessary, the product can be further purified by recrystallization from ethanol.
Safety and Handling Precautions
Personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, is mandatory at all times.[6][7]
-
Chloroacetyl Chloride: This substance is highly corrosive, toxic, and a lachrymator. It reacts violently with water. All handling must be conducted within a certified chemical fume hood.[8][9] Avoid inhalation of vapors and contact with skin and eyes.[10]
-
Glacial Acetic Acid: Corrosive and can cause severe skin and eye burns. Use in a well-ventilated area or fume hood.
-
4-Iodoaniline: Harmful if swallowed or in contact with skin. May cause irritation.
-
Waste Disposal: Dispose of all chemical waste in accordance with local and institutional regulations. Aqueous filtrates should be neutralized before disposal.
In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[9] An emergency eyewash and shower must be accessible.[8]
Expected Results and Characterization
| Parameter | Expected Value |
| Product Name | This compound |
| CAS Number | 2564-00-3[11] |
| Molecular Formula | C₈H₇ClINO[11] |
| Molecular Weight | 295.50 g/mol [11] |
| Appearance | Off-white to light tan solid |
| Expected Yield | 85-95% |
| Melting Point | 183-186 °C |
Characterization:
-
FT-IR (ATR, cm⁻¹): Expect characteristic peaks around 3300 (N-H stretch), 1670 (C=O stretch, Amide I), 1540 (N-H bend, Amide II), and 750-800 (C-Cl stretch). The values are estimated based on similar structures.[4]
-
¹H NMR (DMSO-d₆, δ, ppm): Expect signals for the aromatic protons (doublets around 7.5-7.8 ppm), a singlet for the amide proton (around 10.4 ppm), and a singlet for the CH₂Cl protons (around 4.3 ppm).
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ corresponding to the calculated mass, along with a characteristic isotopic pattern for chlorine.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Reagents degraded (especially chloroacetyl chloride due to moisture). Insufficient reaction time. | Use fresh reagents. Ensure chloroacetyl chloride is handled under anhydrous conditions. Increase reaction time at room temperature to 1 hour. |
| Oily Product / Fails to Solidify | Impurities present. Incomplete reaction. | Try to induce crystallization by scratching the inside of the flask. If unsuccessful, extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine, dry, and concentrate. Purify via column chromatography or recrystallization. |
| Product is Highly Colored | Impurities from starting material or side reactions. | Recrystallize the product from a suitable solvent like ethanol to obtain a purer, lighter-colored solid. |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eurofinsus.com [eurofinsus.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. accelachem.com [accelachem.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. This compound | C8H7ClINO | CID 735792 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-chloro-N-(4-iodophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic C-C Bond Formation in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, particularly within the pharmaceutical industry for the construction of carbon-carbon bonds.[1][2][3][4] Its broad functional group tolerance, relatively mild reaction conditions, and the commercial availability and low toxicity of boronic acid reagents make it a preferred method for creating complex molecular architectures.[2][3] This guide focuses on the application of the Suzuki coupling to a specific, multifunctional substrate: 2-chloro-N-(4-iodophenyl)acetamide. This molecule is of particular interest as it possesses two distinct aryl-halide bonds (iodide and chloride) with differential reactivity, alongside an amide functionality, making it a versatile building block for combinatorial library synthesis and lead optimization in drug discovery. The selective coupling at the more reactive carbon-iodine bond allows for subsequent diversification at the carbon-chlorine bond.[4][5][6]
Reaction Principle and Mechanism
The Suzuki coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[1][2][4][7] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5][7]
-
Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) species.[2][7] For this compound, this will preferentially occur at the weaker and more reactive C-I bond over the C-Cl bond.[4]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester derivative) is transferred to the palladium(II) complex, displacing the halide. The base is crucial as it activates the boronic acid to form a more nucleophilic boronate species.[5][7][8]
-
Reductive Elimination: The two organic ligands on the palladium center couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species, which then re-enters the catalytic cycle.[5][7]
Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol provides a starting point for the selective Suzuki coupling at the iodo-position of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for different boronic acids.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| This compound | 295.51 | 295.5 | 1.0 | 1.0 |
| Phenylboronic acid | 121.93 | 146.3 | 1.2 | 1.2 |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 23.1 | 0.02 | 0.02 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276.4 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water (degassed) | - | 2 mL | - | - |
Equipment
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (295.5 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the palladium catalyst.
-
-
Addition of Catalyst and Solvents:
-
Under a positive pressure of inert gas, add Pd(PPh₃)₄ (23.1 mg, 0.02 mmol).
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The solvent mixture should be thoroughly degassed prior to use to remove dissolved oxygen.
-
-
Reaction:
-
Immerse the flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete (consumption of the starting aryl iodide), cool the mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 2-chloro-N-(4-phenylphenyl)acetamide.
-
The experimental workflow is summarized in the diagram below.
Figure 2: Experimental Workflow for Suzuki Coupling.
Key Considerations and Troubleshooting
-
Choice of Catalyst: While Pd(PPh₃)₄ is a robust catalyst, other palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ in combination with phosphine ligands (e.g., XPhos, SPhos) can offer improved reactivity, especially for less reactive boronic acids or at lower temperatures.[5][8]
-
Base Selection: The choice of base is critical.[9] Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[9] For substrates with base-sensitive functional groups, milder bases like KF can be employed.[8] The presence of an amide in the substrate generally tolerates carbonate and phosphate bases well.[10]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, DMF, or toluene) and water is typical for Suzuki couplings.[1][10][11] The water is essential for dissolving the inorganic base and facilitating the transmetalation step.
-
Side Reactions:
-
Homocoupling: Dimerization of the boronic acid or the aryl halide can occur. This can be minimized by ensuring an oxygen-free environment and using the correct stoichiometry.
-
Protodeboronation: The boronic acid can be protonated and decomposed, especially at elevated temperatures or with prolonged reaction times. Using a slight excess of the boronic acid can compensate for this.
-
Hydrolysis of the Amide: Under harsh basic conditions or high temperatures, the amide bond could be susceptible to hydrolysis. The recommended conditions are generally mild enough to avoid this, but it should be considered if unexpected byproducts are observed.[10]
-
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. byjus.com [byjus.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: A Dual-Functionalization Strategy for Diversity-Oriented Synthesis Using 2-chloro-N-(4-iodophenyl)acetamide Scaffolds Generated via Multi-Component Reactions
Audience: Researchers, scientists, and drug development professionals.
Abstract
Multi-component reactions (MCRs) are powerful tools in modern synthetic and medicinal chemistry, enabling the rapid assembly of complex, drug-like molecules in a single, high-atom-economy step.[1][2][3] This guide details an advanced strategy that leverages the Ugi four-component reaction (U-4CR) to construct a versatile peptidomimetic scaffold containing two distinct and orthogonally reactive functional handles: a chloroacetamide group and an iodophenyl group. This "dual-handle" approach allows for subsequent, divergent post-MCR modifications. The chloroacetamide moiety serves as a potent electrophile for intramolecular cyclizations to form various heterocyclic systems, while the aryl iodide is an ideal substrate for palladium-catalyzed cross-coupling reactions. This document provides a comprehensive overview of the underlying chemical principles, detailed experimental protocols, and troubleshooting advice for synthesizing and diversifying these valuable molecular scaffolds.
Introduction: The Strategic Power of Post-MCR Modification
The efficiency of MCRs, such as the Passerini and Ugi reactions, lies in their ability to generate molecular complexity from simple, readily available starting materials.[4][5][6] The Ugi reaction, which combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, produces α-acylamino carboxamide adducts that are excellent peptidomimetics.[6][7][8] However, the true potential for creating vast and diverse chemical libraries is often realized through post-Ugi transformations.[9][10][11]
This application note focuses on a robust strategy for diversity-oriented synthesis. Instead of using a pre-formed complex reagent, we strategically select the four Ugi components to build a product that embodies the 2-chloro-N-(4-iodophenyl)acetamide core structure. Specifically, by using 4-iodoaniline as the amine component and 2-chloroacetic acid as the acid component, we create a Ugi adduct primed for two distinct and powerful diversification pathways.
The Causality Behind the Strategy:
-
The Chloroacetamide Handle: The C-Cl bond is an excellent electrophilic site. The chlorine atom is a good leaving group, making it susceptible to intramolecular nucleophilic attack by an amide nitrogen or other nucleophiles introduced in the isocyanide or aldehyde components. This facilitates the high-yield synthesis of important heterocyclic structures like diketopiperazines and benzodiazepinediones.[12][13]
-
The Iodophenyl Handle: The C-I bond on the aromatic ring is a classic and highly reliable functional group for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the late-stage introduction of aryl, vinyl, alkynyl, and other moieties, dramatically expanding the accessible chemical space.
This dual-handle approach transforms a single MCR product into a gateway for constructing large, structurally diverse compound libraries, a critical advantage in high-throughput screening and drug discovery.
Part I: The Ugi Reaction for Scaffold Synthesis
The first step in this workflow is the efficient one-pot synthesis of the core scaffold using the Ugi four-component reaction.
Mechanism Overview: The Ugi Four-Component Reaction
The reaction is believed to proceed through the initial formation of an imine from the aldehyde and amine. This imine is then protonated by the carboxylic acid to form an iminium ion, which is attacked by the nucleophilic isocyanide. The resulting nitrilium ion is trapped by the carboxylate anion, and a subsequent intramolecular acyl transfer (Mumm rearrangement) yields the final, stable α-acylamino amide product.[14]
Caption: Generalized mechanism of the Ugi four-component reaction.
Experimental Protocol 1: Synthesis of a Representative Ugi Adduct
This protocol describes the synthesis of N-(2-(cyclohexylamino)-2-oxo-1-phenylethyl)-2-chloro-N-(4-iodophenyl)acetamide.
Materials:
-
4-Iodoaniline (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Cyclohexyl isocyanide (1.0 eq)
-
2-Chloroacetic acid (1.0 eq)
-
Methanol (MeOH), anhydrous
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-iodoaniline (1.0 mmol, 219 mg).
-
Dissolve the amine in 10 mL of anhydrous methanol and stir until fully dissolved.
-
Add benzaldehyde (1.0 mmol, 106 mg, 102 µL) to the solution.
-
Add 2-chloroacetic acid (1.0 mmol, 94.5 mg) and stir for 15 minutes at room temperature. The formation of the imine is typically rapid.
-
Add cyclohexyl isocyanide (1.0 mmol, 109 mg, 124 µL) dropwise to the reaction mixture. Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates from the methanol solution. If precipitation occurs, collect the solid by vacuum filtration.
-
If the product remains in solution, reduce the solvent volume in vacuo. Add 20 mL of diethyl ether to precipitate the product.
-
Wash the collected solid with cold diethyl ether (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the desired Ugi adduct as a white or off-white solid. Further purification can be achieved by recrystallization from ethanol if necessary.
Data Presentation: Substrate Scope
The Ugi reaction is known for its broad substrate tolerance. The following table illustrates typical yields with various aldehyde components.
| Entry | Aldehyde Component | Isocyanide Component | Typical Yield (%) |
| 1 | Benzaldehyde | Cyclohexyl isocyanide | 85-95% |
| 2 | 4-Methoxybenzaldehyde | Cyclohexyl isocyanide | 88-96% |
| 3 | 4-Nitrobenzaldehyde | Cyclohexyl isocyanide | 80-90% |
| 4 | Isobutyraldehyde | Cyclohexyl isocyanide | 75-85% |
| 5 | Benzaldehyde | tert-Butyl isocyanide | 82-92% |
Part II: Post-Ugi Transformations for Library Generation
With the core scaffold in hand, divergent synthesis pathways can be explored.
Caption: Divergent synthesis strategy from a single Ugi adduct.
A. Intramolecular Cyclization via the Chloroacetamide Handle
This pathway utilizes the electrophilic chloroacetyl group to forge a new ring system. A common and valuable transformation is the synthesis of diketopiperazines (DKPs), which are privileged scaffolds in medicinal chemistry.
Mechanism: The reaction proceeds via a base-mediated intramolecular nucleophilic substitution. The base deprotonates the less sterically hindered secondary amide, which then attacks the carbon bearing the chlorine atom, displacing it to form the six-membered ring.
Experimental Protocol 2: Synthesis of a Diketopiperazine (DKP) Derivative
Materials:
-
Ugi Adduct (from Protocol 1) (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the Ugi adduct (1.0 mmol).
-
Add 15 mL of anhydrous THF and stir to dissolve.
-
In a separate vial, weigh out sodium hydride (1.2 mmol, 48 mg of 60% dispersion). Caution: NaH is highly reactive with water and moisture. Handle with extreme care.
-
Carefully add the NaH portion-wise to the stirred solution of the Ugi adduct at 0 °C (ice bath).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor by TLC until the starting material is consumed.
-
Upon completion, cautiously quench the reaction by slowly adding 5 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure diketopiperazine derivative.
B. Palladium-Catalyzed Cross-Coupling via the Iodophenyl Handle
This pathway uses the aryl iodide for C-C or C-N bond formation, enabling the introduction of a vast array of substituents. The Suzuki-Miyaura reaction is a premier choice for creating biaryl structures.
Mechanism: The catalytic cycle involves three key steps: (1) Oxidative Addition of the aryl iodide to the Pd(0) catalyst, (2) Transmetalation of the organic group from the boronic acid to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol 3: Suzuki-Miyaura Cross-Coupling
Materials:
-
Ugi Adduct (from Protocol 1) (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.08 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a Schlenk flask, add the Ugi adduct (1.0 mmol), phenylboronic acid (1.5 mmol, 183 mg), and potassium carbonate (3.0 mmol, 415 mg).
-
Add the catalyst system: Pd(OAc)₂ (0.02 mmol, 4.5 mg) and PPh₃ (0.08 mmol, 21 mg).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add 10 mL of a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the pure biaryl product.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Ugi Reaction Yield | Impure reagents (especially aldehyde); moisture; incorrect stoichiometry. | Use freshly distilled aldehyde; ensure anhydrous solvent; carefully check reagent measurements. |
| Incomplete Cyclization | Insufficient or deactivated base; starting material is too sterically hindered. | Use fresh NaH; consider a stronger, non-nucleophilic base like KHMDS; increase reaction time or temperature. |
| Low Cross-Coupling Yield | Inactive catalyst; poor quality boronic acid; insufficient degassing. | Use fresh palladium catalyst/ligand; ensure boronic acid is dry; degas solvent thoroughly (e.g., by freeze-pump-thaw cycles). |
| Difficult Purification | Streaking on TLC plate due to residual acid/base. | Perform an aqueous workup before chromatography; for acidic compounds, add 1% acetic acid to the eluent; for basic compounds, add 1% triethylamine. |
Conclusion
The strategy of using multi-component reactions to build scaffolds with orthogonally reactive functional groups is a highly effective and efficient method for generating molecular diversity. By thoughtfully selecting Ugi reaction components to produce a this compound core, researchers can access two distinct and powerful chemical transformations: intramolecular cyclization and palladium-catalyzed cross-coupling. This dual-handle approach maximizes the output from a single, efficient MCR, providing a robust platform for the discovery of novel bioactive compounds and accelerating drug development pipelines.
References
- 1. mdpi.com [mdpi.com]
- 2. iris.cnr.it [iris.cnr.it]
- 3. zenodo.org [zenodo.org]
- 4. Ugi Reaction [organic-chemistry.org]
- 5. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Post-Ugi Cyclization for the Construction of Diverse Heterocyclic Compounds: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Development and Applications of Post-Ugi Transformations | Semantic Scholar [semanticscholar.org]
- 11. Recent advances in Ugi reaction and its post-transformation strategies for crafting diverse indole frameworks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. The use of the Ugi four-component condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Reactions of 2-chloro-N-(4-iodophenyl)acetamide
Introduction: The Synthetic Versatility of a Bifunctional Reagent
2-chloro-N-(4-iodophenyl)acetamide is a versatile bifunctional reagent of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates two key reactive sites: a reactive alkyl chloride within the chloroacetamide moiety, which is an excellent electrophile for nucleophilic substitution, and an aryl iodide, a classic handle for palladium-catalyzed cross-coupling reactions. This dual reactivity allows for sequential and chemoselective functionalization, making it a valuable building block for the synthesis of complex organic molecules and heterocyclic scaffolds.[1] N-arylacetamides, in general, are recognized as important intermediates in the production of various medicinal, agrochemical, and pharmaceutical compounds.[2]
This guide provides a detailed exploration of the experimental setup and protocols for two key transformations involving this compound: a nucleophilic substitution at the chloroacetamide group and a conceptual protocol for a chemoselective Suzuki-Miyaura cross-coupling at the aryl iodide position. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanisms and to ensure reproducible and reliable results.
Part 1: Nucleophilic Substitution – Synthesis of Thioether Derivatives
The chloroacetamide group in this compound is a potent alkylating agent, readily undergoing nucleophilic substitution reactions, typically via an SN2 mechanism.[3][4][5][6] This reactivity is harnessed in the synthesis of a wide array of compounds where the chlorine atom is displaced by various nucleophiles, including those containing sulfur, nitrogen, and oxygen.[3]
A prime example of this is the reaction with thiol-containing nucleophiles to form thioethers. This reaction is fundamental in the construction of various heterocyclic systems with demonstrated biological activity.
Causality of Experimental Design
The choice of reagents and conditions for the nucleophilic substitution is dictated by the principles of the SN2 reaction mechanism.
-
Nucleophile Activation: Many nucleophiles, particularly thiols, are weak acids. To enhance their nucleophilicity, a base is employed to deprotonate the thiol, generating a more reactive thiolate anion. Common bases for this purpose include organic amines like triethylamine (TEA) or inorganic bases such as potassium carbonate. The base should be strong enough to deprotonate the nucleophile but not so strong as to cause unwanted side reactions like hydrolysis of the acetamide.
-
Solvent Selection: The choice of solvent is critical. Polar aprotic solvents like ethanol, dimethylformamide (DMF), or acetonitrile are often preferred for SN2 reactions. These solvents can solvate the cation of the base but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive.
-
Temperature Control: The reaction rate is temperature-dependent. Gentle heating or refluxing is often employed to ensure the reaction proceeds at a reasonable rate. However, excessive heat should be avoided to minimize the potential for side reactions.
Experimental Workflow for Nucleophilic Substitution
Caption: Workflow for a typical nucleophilic substitution reaction.
Detailed Protocol: Synthesis of a Thioether Derivative
This protocol describes the synthesis of a thioether by reacting this compound with a generic thiol nucleophile.
Materials and Equipment:
| Reagent/Equipment | Purpose |
| This compound | Electrophile |
| Thiol Nucleophile (e.g., thiophenol) | Nucleophile |
| Triethylamine (TEA) or Potassium Carbonate | Base |
| Ethanol (anhydrous) | Solvent |
| Round-bottom flask | Reaction vessel |
| Reflux condenser | To prevent solvent loss during heating |
| Magnetic stirrer and stir bar | For efficient mixing |
| Heating mantle or oil bath | For controlled heating |
| Thin-layer chromatography (TLC) plates | To monitor reaction progress |
| Filtration apparatus | To isolate the solid product |
| Recrystallization solvents | For purification of the final product |
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the thiol nucleophile (1.0 mmol) in anhydrous ethanol (20 mL).
-
Base Addition: To the stirred solution, add the base (1.2 mmol). If using triethylamine, it can be added directly. If using potassium carbonate, ensure it is finely powdered for better solubility and reactivity.
-
Addition of Electrophile: In a separate beaker, dissolve this compound (1.0 mmol, 295.51 g/mol ) in anhydrous ethanol (10 mL). Add this solution dropwise to the reaction mixture at room temperature over 5-10 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on the TLC plate), allow the mixture to cool to room temperature.
-
Isolation: Pour the reaction mixture into cold water (50 mL) with stirring. The product should precipitate out as a solid.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with cold water (2 x 10 mL) and then with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Characterization: Dry the purified product under vacuum and characterize it by standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.
Part 2: Chemoselective Palladium-Catalyzed Cross-Coupling
The presence of an aryl iodide in this compound opens the door to a vast array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. A key aspect of working with this bifunctional molecule is the ability to achieve chemoselective reactions.
The Principle of Chemoselectivity
The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > OTf > Cl.[7] This difference in reactivity is the cornerstone of achieving chemoselectivity. The carbon-iodine bond is weaker and more readily undergoes oxidative addition to the palladium(0) catalyst compared to the carbon-chlorine bond. This allows for the selective functionalization of the aryl iodide position while leaving the chloroacetamide moiety intact, provided the reaction conditions are carefully controlled.
Conceptual Workflow for a Suzuki-Miyaura Cross-Coupling
Caption: Workflow for a chemoselective Suzuki-Miyaura cross-coupling.
Conceptual Protocol: Suzuki-Miyaura Coupling of the Aryl Iodide
This protocol provides a conceptual framework for the chemoselective Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials and Equipment:
| Reagent/Equipment | Purpose |
| This compound | Aryl iodide substrate |
| Arylboronic acid | Coupling partner |
| Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ | Palladium catalyst and ligand |
| Potassium carbonate (K₂CO₃) | Base |
| Toluene and Water | Biphasic solvent system |
| Schlenk flask or similar glassware | For reactions under inert atmosphere |
| Inert gas supply (Nitrogen or Argon) | To exclude oxygen |
| Magnetic stirrer and stir bar | For efficient mixing |
| Heating mantle or oil bath | For controlled heating |
| Chromatography column | For purification |
Procedure:
-
Inert Atmosphere: To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol). The flask is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Base Addition: Degassed toluene (15 mL) and a degassed aqueous solution of potassium carbonate (2 M, 5 mL) are added to the flask via syringe.
-
Reaction: The reaction mixture is heated to 80-90 °C with vigorous stirring. The progress of the reaction is monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.
Safety and Handling
This compound and its precursors are chemical reagents and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3][8]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[3][8]
-
Inhalation: Avoid inhaling dust or vapors.[8]
-
Skin Contact: Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.[3][8]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Waste Disposal: Dispose of chemical waste in accordance with local regulations.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex molecules. By understanding the principles of nucleophilic substitution and chemoselective cross-coupling, researchers can effectively utilize this reagent to construct novel compounds with potential applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for the successful execution of these important transformations.
References
- 1. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 2. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. byjus.com [byjus.com]
- 5. SN2 reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
scale-up synthesis of 2-chloro-N-(4-iodophenyl)acetamide
An Application Note for the Scalable Synthesis of 2-chloro-N-(4-iodophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the , a valuable intermediate in the development of pharmaceutical and agrochemical compounds.[1][2] The protocol details a robust and scalable chloroacetylation of 4-iodoaniline. We delve into the underlying chemical principles, process optimization, safety protocols, and analytical validation necessary for producing high-purity material. This guide is designed to bridge the gap between laboratory-scale procedures and pilot-plant production, emphasizing causality behind experimental choices to ensure reproducibility and safety.
Introduction and Scientific Rationale
N-aryl-2-chloroacetamides are a class of chemical intermediates prized for their utility in organic synthesis. The presence of a reactive C-Cl bond allows for straightforward nucleophilic substitution, making them versatile building blocks for more complex molecules.[3][4][5] Specifically, this compound serves as a precursor in various synthetic pathways where the iodo- and chloro- functionalities can be selectively manipulated.
The core transformation is the N-acylation of 4-iodoaniline with chloroacetyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-iodoaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The subsequent collapse of the tetrahedral intermediate and loss of a proton, neutralized by a base, yields the amide product and a hydrochloride salt byproduct.
Controlling the high reactivity of chloroacetyl chloride is paramount for a successful and safe scale-up. The reaction is highly exothermic, and without proper temperature management, side reactions and product degradation can occur, leading to low yields and the formation of dark, tarry impurities.[6] Therefore, a carefully controlled addition of the acylating agent at reduced temperatures is a critical process parameter.
Materials and Methods
Reagent and Solvent Specifications
For a successful scale-up, the quality of starting materials is critical. The following table outlines the required reagents and their specifications.
| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | CAS No. | Purity | Key Considerations |
| 4-Iodoaniline | C₆H₆IN | 219.02 | 540-37-4 | ≥98% | Light-sensitive solid. |
| Chloroacetyl Chloride | C₂H₂Cl₂O | 112.94 | 79-04-9 | ≥99% | Highly toxic, corrosive, and moisture-sensitive liquid.[7][8] |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | ≥99.5% | Anhydrous grade. Acts as an HCl scavenger. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous, ACS Grade | Aprotic solvent. Ensure it is free of acidic impurities. |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | ACS Grade | Used as a saturated aqueous solution for work-up. |
| Anhydrous MgSO₄/Na₂SO₄ | - | - | - | Reagent Grade | For drying the organic phase. |
| Ethanol | C₂H₆O | 46.07 | 64-17-5 | Reagent Grade | For recrystallization. |
Equipment
-
Jacketed glass reactor (appropriate volume for the intended scale) equipped with an overhead mechanical stirrer, temperature probe (thermocouple), and a reflux condenser with a nitrogen inlet.
-
Pressure-equalizing dropping funnel for controlled addition of liquid reagents.
-
Cooling circulator capable of maintaining temperatures between 0-5°C.
-
Large separatory funnel for aqueous work-up.
-
Rotary evaporator for solvent removal.
-
Buchner funnel and vacuum flask for filtration.
-
Drying oven.
Scalable Synthesis Protocol
This protocol is designed for a 1.0 molar scale synthesis. Adjustments may be necessary for different scales, but the stoichiometric ratios and temperature parameters should be maintained.
Reaction Setup and Execution
-
Reactor Preparation : Set up a dry, jacketed reactor under an inert nitrogen atmosphere.
-
Charge Reactants : Charge the reactor with 4-iodoaniline (219.0 g, 1.0 mol) and anhydrous dichloromethane (DCM, 2.0 L). Begin stirring to ensure complete dissolution.
-
Add Base : Add triethylamine (153 mL, 1.1 mol, 1.1 eq) to the solution.
-
Cooling : Cool the reactor contents to 0-5°C using the cooling circulator. It is crucial to maintain this temperature range during the addition of chloroacetyl chloride.[6]
-
Controlled Addition : In a separate, dry dropping funnel, charge chloroacetyl chloride (84 mL, 1.05 mol, 1.05 eq). Add the chloroacetyl chloride dropwise to the stirred reaction mixture over 60-90 minutes. Crucially, monitor the internal temperature to ensure it does not exceed 5°C. The reaction is highly exothermic.[6]
-
Reaction Monitoring : After the addition is complete, allow the reaction to stir at 0-5°C for an additional hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-iodoaniline is consumed.
-
Warming : Once the reaction is complete, allow the mixture to slowly warm to room temperature.
Work-up and Product Isolation
-
Quenching : Slowly pour the reaction mixture into a separatory funnel containing 1 L of cold water.
-
Aqueous Washes :
-
Wash the organic layer sequentially with 1 M HCl (2 x 500 mL) to remove residual triethylamine and unreacted 4-iodoaniline.
-
Wash with a saturated aqueous solution of sodium bicarbonate (2 x 500 mL) to neutralize any remaining acid.
-
Finally, wash with brine (1 x 500 mL) to facilitate phase separation.
-
-
Drying : Separate the organic (DCM) layer and dry it over anhydrous magnesium sulfate.
-
Solvent Removal : Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid product.
Purification
-
Recrystallization : Transfer the crude solid to a suitable flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Crystallization : Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Filtration and Drying : Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50°C to a constant weight.
Process Visualization
The overall synthetic and purification workflow is outlined below.
References
- 1. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. lobachemie.com [lobachemie.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Application Notes and Protocols for the Derivatization of 2-chloro-N-(4-iodophenyl)acetamide for SAR Studies
Introduction: The Strategic Value of the 2-chloro-N-(4-iodophenyl)acetamide Scaffold
In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount to the efficient discovery of novel therapeutic agents. The this compound core represents a strategic starting point for Structure-Activity Relationship (SAR) studies. This molecule is endowed with two distinct and orthogonally reactive sites: the electrophilic α-chloroacetamide moiety and the versatile 4-iodophenyl ring.
The α-chloroacetamide group is a well-established electrophile, susceptible to nucleophilic substitution by a wide array of nitrogen, oxygen, and sulfur nucleophiles. This allows for the rapid introduction of diverse chemical functionalities to probe interactions with biological targets. Concurrently, the iodine atom on the phenyl ring serves as an excellent handle for modern palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This enables the systematic exploration of the steric and electronic requirements of the aryl region of the molecule.
This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the derivatization of this compound. It is designed to empower researchers in drug discovery to efficiently generate compound libraries for robust SAR exploration, ultimately accelerating the identification of lead candidates. The protocols herein are presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and adaptability.
Core Derivatization Strategies: A Dual-Pronged Approach
The derivatization of the this compound scaffold is conceptually divided into two primary strategies, targeting either the chloroacetamide side chain or the iodinated aromatic ring. The choice of which site to modify first depends on the stability of the desired functional groups to the subsequent reaction conditions.
Strategy A: Nucleophilic Substitution at the α-Chloro Position
The high reactivity of the α-chloro group is due to the electron-withdrawing nature of the adjacent carbonyl group, making the α-carbon highly susceptible to nucleophilic attack.[1] This reaction is a cornerstone for introducing a wide variety of functional groups.
Causality of Experimental Choices:
-
Base: A mild base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is typically employed to neutralize the HCl generated during the reaction, driving it to completion. For less nucleophilic amines, a stronger base like sodium hydride (NaH) might be necessary to deprotonate the nucleophile beforehand.
-
Solvent: Aprotic polar solvents like acetonitrile (ACN) or dimethylformamide (DMF) are excellent choices as they can dissolve the starting materials and facilitate the Sₙ2 reaction mechanism.
-
Temperature: Reactions are often performed at room temperature or with gentle heating to increase the reaction rate without promoting side reactions.
Strategy B: Palladium-Catalyzed Cross-Coupling at the Aryl-Iodide Position
The carbon-iodine bond is the most reactive of the aryl halides in palladium-catalyzed cross-coupling reactions, allowing for milder reaction conditions.[2] This provides a powerful tool for constructing new carbon-carbon and carbon-heteroatom bonds.
Causality of Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂. The choice of phosphine ligands (e.g., PPh₃, Xantphos) is crucial for stabilizing the palladium catalyst and modulating its reactivity.
-
Base: A base is required to activate the coupling partner (e.g., boronic acid in Suzuki coupling) and to neutralize the HX formed.[2] The choice of base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) can significantly impact the reaction outcome.
-
Solvent: The solvent system is chosen to ensure the solubility of all reactants and to be compatible with the catalyst system. Common solvents include toluene, dioxane, and DMF, often with the addition of water in the case of Suzuki couplings.
The following diagram illustrates the two primary derivatization pathways for this compound.
Caption: Dual derivatization pathways for this compound.
Experimental Protocols
The following protocols are provided as detailed, self-validating systems for the derivatization of this compound.
Protocol 1: Synthesis of the Starting Material: this compound
This protocol describes the chloroacetylation of 4-iodoaniline.
Materials:
-
4-iodoaniline
-
Chloroacetyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Hexane
-
Acetone
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
In a round-bottom flask, dissolve 4-iodoaniline (0.01 mol, 2.19 g) in 50 mL of acetonitrile.
-
Add potassium carbonate (0.01 mol, 1.38 g) to the mixture.[3]
-
Cool the stirred solution to 0-5 °C using an ice bath.
-
Add chloroacetyl chloride (0.01 mol, 0.8 mL) dropwise to the cooled mixture over 30 minutes.[3]
-
After the addition is complete, continue stirring the reaction at room temperature for 2 hours.
-
Monitor the reaction progress by TLC using a hexane:acetone (2:3) mobile phase.
-
Upon completion, filter the reaction mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Expected Outcome: The product is typically obtained as a solid with a yield of around 80%.[3] The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Derivatization via Nucleophilic Substitution - Synthesis of a 5-Fluorouracil Derivative
This protocol details the N-alkylation of 5-fluorouracil with this compound, demonstrating a nucleophilic substitution at the chloroacetamide moiety.[3]
Materials:
-
This compound
-
5-fluorouracil
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Heating mantle with temperature control
Procedure:
-
To a solution of 5-fluorouracil (0.01 mol, 1.30 g) in 50 mL of DMF, add potassium carbonate (0.015 mol, 2.07 g).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (0.01 mol, 2.95 g) to the reaction mixture.
-
Heat the reaction to 60-70 °C and stir for 5 hours.
-
Monitor the reaction by TLC (hexane:acetone, 2:3).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired derivative.
Expected Outcome: This reaction provides the N-alkylated 5-fluorouracil derivative. The yield and purity should be assessed by standard analytical techniques.
Protocol 3: Derivatization via Suzuki Cross-Coupling
This general protocol can be adapted for the Suzuki coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon source
-
Schlenk flask or similar reaction vessel
-
Reflux condenser
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(OAc)₂ (0.03 mmol, 3 mol%) and PPh₃ (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Expected Outcome: The biaryl product is expected. Yields can vary depending on the specific boronic acid used.
Protocol 4: Derivatization via Sonogashira Cross-Coupling
This general protocol outlines the coupling of this compound with terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF) or DMF
-
Nitrogen or Argon source
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 mmol) in THF or DMF (5 mL).
-
Add the terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Degas the mixture by bubbling with an inert gas for 10-15 minutes.
-
Add triethylamine (2.0 mmol) and stir the reaction at room temperature or with gentle heating (e.g., 50 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Expected Outcome: The corresponding aryl-alkyne coupled product. Sonogashira couplings are generally high-yielding.[4]
Structure-Activity Relationship (SAR) Insights
The derivatization of the this compound scaffold allows for a systematic exploration of how different structural modifications impact biological activity. The following diagram outlines the key regions of the molecule for SAR studies.
Caption: Key regions for SAR exploration on the this compound scaffold.
| Region of Modification | Derivatization Strategy | Potential Impact on Biological Activity |
| α-Chloroacetamide Side Chain | Nucleophilic Substitution | Introduction of hydrogen bond donors/acceptors, charged groups, or hydrophobic moieties to optimize interactions within a protein binding pocket. Can influence solubility and pharmacokinetic properties. |
| 4-Iodophenyl Ring | Palladium-Catalyzed Cross-Coupling | Modification of the size, shape, and electronic properties of the aryl group to explore larger binding domains and π-stacking interactions. Can modulate target selectivity and potency. |
General SAR Observations from Related N-Phenylacetamide Series:
-
Anticancer Activity: Phenylacetamide derivatives have shown promise as anticancer agents.[5][6] The nature and position of substituents on the phenyl ring can significantly influence cytotoxicity. For instance, the introduction of nitro groups has been shown to enhance cytotoxic effects in some series.[5]
-
Kinase Inhibition: The N-phenylacetamide scaffold is present in a number of kinase inhibitors. SAR studies on related compounds have revealed that substitutions on the phenyl ring can be crucial for achieving high potency and selectivity.[7] The acetamide portion often acts as a key hydrogen-bonding motif with the hinge region of the kinase.
-
Enzyme Inhibition: Derivatives of N-phenylacetamides have been explored as inhibitors of various enzymes, including carbonic anhydrase and urease.[8][9] The SAR often indicates that specific substitution patterns on the phenyl ring are required for potent inhibition.
Conclusion
The this compound scaffold is a highly versatile and strategically valuable starting point for medicinal chemistry campaigns. Its two orthogonal points of reactivity allow for the efficient and systematic generation of diverse compound libraries. The detailed protocols and strategic insights provided in this application note are intended to facilitate the exploration of the chemical space around this scaffold, enabling the discovery of novel and potent bioactive molecules. By understanding the causality behind the experimental choices and leveraging the power of modern synthetic methods, researchers can effectively conduct SAR studies to optimize lead compounds for a variety of therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cyberleninka.ru [cyberleninka.ru]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-chloro-N-(4-iodophenyl)acetamide
Welcome to the technical support center for the synthesis of 2-chloro-N-(4-iodophenyl)acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important synthetic intermediate. Our goal is to provide in-depth, field-tested insights to help you overcome common challenges and significantly improve the yield and purity of your synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt protocols to your specific laboratory conditions.
The N-acylation of 4-iodoaniline with 2-chloroacetyl chloride is a robust transformation, yet it is susceptible to several pitfalls that can compromise yield and purity. This guide addresses the most frequent issues encountered during this reaction, providing a logical framework for diagnosis and resolution.
Core Reaction Scheme
The synthesis is a nucleophilic acyl substitution, specifically an N-acylation reaction. The primary amine of 4-iodoaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloroacetyl chloride.

Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal analysis and actionable solutions.
Q1: My reaction yield is consistently low (<60%). What are the primary causes and how can I fix this?
Low yield is the most common complaint and typically stems from one of three issues: incomplete reaction, competing side reactions, or mechanical loss during workup.
-
Cause 1: Incomplete Reaction due to Amine Protonation. The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.[1][2] This acid will protonate the starting 4-iodoaniline, rendering it non-nucleophilic and effectively stopping the reaction.[3][4] If you observe a significant amount of unreacted starting material via Thin Layer Chromatography (TLC), this is the most likely culprit.
-
Solution: The addition of a suitable base is non-negotiable. The base neutralizes the HCl as it forms, preserving the nucleophilicity of the unreacted amine and driving the reaction to completion.[1][5] A slight excess (1.1-1.5 equivalents) of a tertiary amine base like triethylamine (TEA) or pyridine is standard.[6] Alternatively, an aqueous base in a biphasic system (known as Schotten-Baumann conditions) can be highly effective.[1][7]
-
-
Cause 2: Hydrolysis of the Acylating Agent. 2-Chloroacetyl chloride is highly reactive and extremely sensitive to moisture.[8][9] Any water present in the solvent, on the glassware, or in the starting amine will rapidly hydrolyze the acyl chloride to the unreactive 2-chloroacetic acid, directly reducing the potential yield.
-
Solution: Rigorously adhere to anhydrous conditions. Use oven-dried or flame-dried glassware, employ anhydrous solvents (e.g., dichloromethane, THF, acetonitrile), and ensure the 4-iodoaniline is dry.[6] Perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
-
-
Cause 3: Suboptimal Temperature Control. The N-acylation reaction is highly exothermic.[6] Adding the chloroacetyl chloride too quickly or at room temperature can cause a rapid temperature spike. This can lead to the formation of dark, tarry byproducts and potential degradation of the desired product.
-
Solution: Control the reaction temperature meticulously. Cool the solution of 4-iodoaniline and base to 0 °C in an ice-water bath before beginning the addition of chloroacetyl chloride.[6][10] Add the acyl chloride dropwise over a period of 30-60 minutes to maintain a low internal temperature (ideally below 5 °C).[6]
-
Q2: The reaction mixture turned dark brown or black, and I isolated a tarry substance instead of a clean solid. What happened?
This is a classic sign of uncontrolled exotherm and subsequent side reactions.
-
Cause: As mentioned in the previous point, excessive heat promotes polymerization and degradation pathways. Aromatic amines can be susceptible to oxidation, which is accelerated at higher temperatures, leading to colored impurities.[4]
-
Solution & Prevention: The key is rigorous temperature control as described above. Always add the highly reactive acylating agent to the amine solution, never the other way around. If the product is salvageable, it may require extensive purification, such as column chromatography followed by recrystallization, possibly with a charcoal treatment to remove colored impurities.
-
Q3: My TLC analysis shows that the reaction has stalled, with both starting material and product spots present. Why won't it go to completion?
A stalled reaction points to a limiting reagent or an inhibited catalyst (in this case, the amine itself).
-
Cause 1: Insufficient Base. If you used less than one full equivalent of base, the reaction will stop once all the base is consumed and the generated HCl begins to protonate the remaining 4-iodoaniline.
-
Solution: Ensure you are using at least a stoichiometric amount of base, with a slight excess being preferable (1.1-1.2 equivalents) to account for any minor impurities or measurement inaccuracies.[6]
-
-
Cause 2: Poor Reagent Quality. If your chloroacetyl chloride has partially hydrolyzed over time due to improper storage, there may not be enough active reagent to fully react with the amine.[4]
-
Solution: Use fresh or recently distilled chloroacetyl chloride. Keep the bottle tightly sealed with parafilm and store it in a desiccator to protect it from moisture.
-
Q4: My final product is an off-white or pink solid, and the purity is low. How can I improve the purification process?
Product purity is paramount for its use in subsequent synthetic steps.
-
Cause: Impurities often include unreacted 4-iodoaniline, the hydrochloride salt of the base (e.g., triethylammonium chloride), or residual acids.
-
Solution: Aqueous Workup & Recrystallization.
-
Acid Wash: After the reaction is complete, wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). This will protonate and remove any unreacted 4-iodoaniline and the tertiary amine base into the aqueous phase.
-
Base Wash: Subsequently, wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acidic species.[6]
-
Brine Wash: A final wash with brine helps to remove residual water from the organic layer.
-
Recrystallization: This is the most effective method for final purification. Ethanol or an ethanol/water mixture is often a good solvent system for N-aryl acetamides.[10] Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
-
-
Frequently Asked Questions (FAQs)
Q: What is the optimal stoichiometry for the reactants? A: A slight excess of the chloroacetyl chloride (1.05 to 1.1 equivalents) is often used to ensure the complete consumption of the more valuable 4-iodoaniline. Use 1.1 to 1.5 equivalents of your chosen base.[4][6]
Q: Which base is best: Triethylamine, Pyridine, or an inorganic base like Sodium Bicarbonate? A: Both triethylamine (TEA) and pyridine are excellent choices for this reaction in an aprotic organic solvent like DCM or THF.[2] They are soluble in the organic phase and act as efficient HCl scavengers. An inorganic base like sodium bicarbonate or sodium acetate is typically used in a two-phase (e.g., water/DCM) Schotten-Baumann system, where it remains in the aqueous phase to neutralize the HCl.[7][11] The choice often depends on the desired workup procedure; TEA and pyridine are removed with an acid wash, while an inorganic base is removed by simple phase separation.
Q: How does solvent choice impact the reaction? A: The solvent must be aprotic and inert to the highly reactive acyl chloride.
-
Dichloromethane (DCM): An excellent and very common choice due to its high solvency for the reactants and its inert nature.[3]
-
Tetrahydrofuran (THF) & Acetonitrile (ACN): Also effective aprotic solvents.[2][6]
-
Acetic Acid: Can be used as a solvent, often with sodium acetate as the base, providing a convenient one-pot system where the product may precipitate directly.[10][11]
Q: What are the critical safety precautions for 2-chloroacetyl chloride? A: 2-Chloroacetyl chloride is corrosive, highly toxic, and a potent lachrymator (tear-producing agent).[8][12] It reacts violently with water.
-
Always handle it in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE): chemical splash goggles, a face shield, a lab coat, and heavy-duty gloves (e.g., butyl rubber or laminate).
-
Have a quenching solution ready: A beaker with a dilute solution of sodium bicarbonate can be used to neutralize any spills or residual reagent on glassware.
Data Presentation
Table 1: Impact of Reaction Parameters on Yield & Purity
| Parameter | Recommendation | Rationale & Potential Issues if Deviated |
| Stoichiometry | 1.0 eq 4-Iodoaniline, 1.05-1.1 eq Chloroacetyl Chloride, 1.2 eq Base | Less Acyl Chloride: Incomplete reaction. More Acyl Chloride: Increased side reactions, difficult purification. |
| Base | Triethylamine (TEA) or Pyridine in Aprotic Solvent; NaOAc in Acetic Acid | No Base: Reaction stalls after minimal conversion due to amine protonation.[1] |
| Solvent | Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN) | Protic Solvents (e.g., Ethanol): React with acyl chloride. Wet Solvents: Hydrolyze acyl chloride, reducing yield. |
| Temperature | 0 °C for addition, then warm to Room Temp | High Temp (>25 °C): Exothermic reaction becomes uncontrolled, leading to tar formation and low purity.[6] |
| Reaction Time | 2-4 hours | Too Short: Incomplete reaction. Too Long: May not be detrimental but is inefficient. Monitor by TLC.[3] |
Experimental Protocols
Optimized Protocol for High-Yield Synthesis of this compound
This protocol integrates best practices to maximize yield and purity.
-
Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-iodoaniline (e.g., 10.0 g, 45.6 mmol, 1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM, 100 mL) and triethylamine (TEA, 7.6 mL, 54.7 mmol, 1.2 eq). Stir until all solids dissolve.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate, dry dropping funnel, prepare a solution of 2-chloroacetyl chloride (4.0 mL, 50.2 mmol, 1.1 eq) in anhydrous DCM (20 mL). Add this solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.[6]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the 4-iodoaniline spot has disappeared.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
Visualization
Troubleshooting Workflow for Low Yield
The following diagram provides a logical workflow for diagnosing and solving issues related to low product yield.
References
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. byjus.com [byjus.com]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 9. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 10. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. media.neliti.com [media.neliti.com]
- 12. cdc.gov [cdc.gov]
- 13. ijpsr.info [ijpsr.info]
Technical Support Center: Synthesis of 2-chloro-N-(4-iodophenyl)acetamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-chloro-N-(4-iodophenyl)acetamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during your experimental work. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to support your research and development efforts.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound, covering aspects from reaction initiation to product purification.
1. What are the most critical parameters to control during the chloroacetylation of 4-iodoaniline?
The reaction between 4-iodoaniline and chloroacetyl chloride is a nucleophilic acyl substitution. The most critical parameters to control are:
-
Temperature: The reaction is typically exothermic. Maintaining a low temperature (0-5 °C) during the addition of chloroacetyl chloride is crucial to prevent side reactions and the formation of byproducts.[1][2]
-
Stoichiometry: A slight excess of the acylating agent, chloroacetyl chloride, is often used to ensure complete conversion of the starting aniline. However, a large excess can lead to the formation of diacylated byproducts.
-
Solvent and Base: The choice of solvent and base is critical for reaction efficiency and selectivity. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate are commonly used.[3][4] A base, such as triethylamine or sodium bicarbonate, is necessary to neutralize the hydrochloric acid (HCl) generated during the reaction.[2][5] The presence of a base prevents the protonation of the starting aniline, which would render it unreactive.
2. My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors:
-
Incomplete Reaction: This can be due to insufficient reaction time, inadequate mixing, or low temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is highly recommended.
-
Protonation of the Amine: As mentioned, if the generated HCl is not effectively neutralized, it will protonate the starting 4-iodoaniline, making it a poor nucleophile and halting the reaction. Ensure the base is added correctly and is of good quality.
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis if moisture is present in the reaction setup. Ensure all glassware is thoroughly dried and use anhydrous solvents.[6]
-
Product Loss During Work-up and Purification: The product may be partially soluble in the aqueous phase during extraction. Ensure proper phase separation and consider back-extracting the aqueous layer with the organic solvent. During recrystallization, using a minimal amount of a suitable solvent is key to maximizing recovery.
3. I am observing an insoluble, dark-colored material in my reaction mixture. What is it and how can I prevent its formation?
The formation of a dark, insoluble material is often indicative of polyaniline formation.[7][8]
-
Cause: Anilines, including 4-iodoaniline, can undergo oxidative polymerization in the presence of air (oxygen) and certain reagents, especially under acidic conditions or in the presence of trace metal impurities.[9][10]
-
Prevention:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the extent of oxidative polymerization.
-
Purity of Reagents: Use high-purity 4-iodoaniline. Impurities can sometimes catalyze polymerization.[11][12]
-
Controlled Addition: Add the chloroacetyl chloride slowly to the cooled solution of 4-iodoaniline to minimize localized heat and potential side reactions.
-
II. Troubleshooting Guide: Common Byproducts and Their Mitigation
This section provides a detailed breakdown of the common byproducts encountered during the synthesis of this compound, their mechanisms of formation, and strategies to minimize their presence.
Question: I have isolated my product, but NMR and LC-MS analysis show the presence of several impurities. What are the likely byproducts and how can I get rid of them?
Answer: The presence of impurities is a common challenge. Here are the most probable byproducts and how to address them:
1. Diacylated Byproduct: N-(chloroacetyl)-N-(4-iodophenyl)chloroacetamide
-
Formation Mechanism: This byproduct arises from the further acylation of the desired product, this compound. While the amide nitrogen of the product is less nucleophilic than the starting aniline, under certain conditions (e.g., high concentration of chloroacetyl chloride, elevated temperature), a second acylation can occur.
Formation of the diacylated byproduct. -
Mitigation:
-
Stoichiometry Control: Carefully control the stoichiometry of chloroacetyl chloride. A slight excess (e.g., 1.05-1.1 equivalents) is usually sufficient.
-
Slow Addition: Add the chloroacetyl chloride dropwise to the reaction mixture to avoid localized high concentrations.
-
Low Temperature: Maintain a low reaction temperature (0-5 °C) to disfavor the second acylation.
-
-
Purification: The diacylated product is generally less polar than the desired mono-acylated product. It can often be separated by column chromatography on silica gel. Recrystallization may also be effective if the solubility difference is significant.
2. Hydrolyzed Byproduct: 2-hydroxy-N-(4-iodophenyl)acetamide
-
Formation Mechanism: This byproduct is formed by the hydrolysis of the chloroacetyl group, either from the starting chloroacetyl chloride or from the final product.[13] This can happen if there is water in the reaction mixture or during the aqueous work-up, especially if the conditions are basic.[13]
Formation of the hydrolyzed byproduct. -
Mitigation:
-
Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried.
-
Controlled Work-up: During the aqueous work-up, avoid prolonged exposure to strongly basic conditions. Neutralize the reaction mixture carefully.
-
-
Purification: The hydrolyzed product is more polar than the desired product due to the presence of the hydroxyl group. It can be effectively removed by column chromatography.
3. Unreacted Starting Material: 4-Iodoaniline
-
Presence: Incomplete conversion will result in the presence of the starting material in the crude product.[14]
-
Mitigation:
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material spot is no longer visible.
-
Slight Excess of Acylating Agent: Using a small excess of chloroacetyl chloride can help drive the reaction to completion.
-
-
Purification: 4-Iodoaniline is more polar than the product. It can be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl) during the work-up. The protonated aniline salt will be soluble in the aqueous phase. Alternatively, column chromatography can be used.
Summary of Common Byproducts and Their Characteristics:
| Byproduct | Formation Condition | Relative Polarity | Purification Strategy |
| N-(chloroacetyl)-N-(4-iodophenyl)chloroacetamide | Excess chloroacetyl chloride, high temperature | Less polar | Column chromatography, recrystallization |
| 2-hydroxy-N-(4-iodophenyl)acetamide | Presence of water, basic conditions | More polar | Column chromatography |
| 4-Iodoaniline | Incomplete reaction | More polar | Acid wash during work-up, column chromatography |
III. Experimental Protocols
General Protocol for the Synthesis of this compound
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-iodoaniline (1.0 eq) in a suitable anhydrous solvent (e.g., DCM, THF, or ethyl acetate). If using a base like triethylamine, add it to this solution (1.1 eq).
-
Cooling: Cool the solution to 0-5 °C in an ice bath.
-
Addition of Chloroacetyl Chloride: Add a solution of chloroacetyl chloride (1.05-1.1 eq) in the same anhydrous solvent dropwise to the cooled aniline solution over 30-60 minutes, maintaining the internal temperature below 5 °C. If using a solid base like sodium bicarbonate, it can be added as a suspension.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 2-4 hours.[2]
-
Work-up:
-
Quench the reaction by adding water.
-
If a water-immiscible solvent was used, separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline and any amine base), saturated sodium bicarbonate solution (to remove excess acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
-
Alternatively, if significant impurities are present, purify by column chromatography on silica gel.
-
Workflow for Troubleshooting Impurities:
References
- 1. media.neliti.com [media.neliti.com]
- 2. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. α-Anilinoketones, Esters and Amides: A Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Polyaniline - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. worldscientific.com [worldscientific.com]
- 10. iosrjournals.org [iosrjournals.org]
- 11. 4-Iodoaniline | 540-37-4 [chemicalbook.com]
- 12. 4-Iodoaniline: The Cornerstone of Innovative Solutions | sarex blog [sarex.com]
- 13. researchgate.net [researchgate.net]
- 14. 4-Iodoaniline | C6H6IN | CID 10893 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Side Reactions in N-Arylacetamide Synthesis
Welcome to the technical support center for N-arylacetamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of compounds. N-arylacetamides are prevalent motifs in pharmaceuticals and functional materials, making their efficient and clean synthesis a critical endeavor.[1][2] This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you optimize your reactions and minimize unwanted byproducts.
Understanding the Core Reaction: N-Acetylation of Anilines
The most common method for synthesizing N-arylacetamides is the N-acetylation of anilines.[2] This reaction typically involves treating an aniline with an acetylating agent like acetic anhydride or acetyl chloride. The lone pair of electrons on the aniline's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent.[3][4][5]
While seemingly straightforward, this reaction is susceptible to several side reactions that can significantly impact yield and purity. The reactivity of the aniline, the choice of acetylating agent, reaction conditions, and the presence of catalysts all play a crucial role in the outcome.[6][7][8]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield of the desired N-arylacetamide, or it's not proceeding at all. What are the likely causes and how can I improve it?
This is a common issue that can stem from several factors, ranging from reactant quality to suboptimal reaction conditions.[9][10]
Potential Causes & Solutions:
-
Poor Quality of Reagents:
-
Cause: Starting materials, especially the aniline, may be old or impure. The acetylating agent, particularly acetyl chloride, can hydrolyze if exposed to moisture.[11]
-
Solution: Use freshly distilled or purified starting materials. Verify the purity of your reagents using techniques like NMR or IR spectroscopy.[11] Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acetylating agent.[11]
-
-
Inadequate Reactivity of the Aniline:
-
Cause: Sterically hindered anilines (e.g., 2,6-disubstituted anilines) or electron-deficient anilines can be poor nucleophiles, leading to slow or incomplete reactions.[7]
-
Solution:
-
Increase Reaction Temperature: Heating the reaction in a high-boiling solvent like toluene or DMF can provide the necessary activation energy.[7]
-
Employ a Catalyst: For hindered anilines, a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP) is often necessary.[7] DMAP reacts with the acetylating agent to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating species.[7]
-
Use a Stronger Base: For particularly challenging substrates, a strong base like sodium hydride (NaH) can be used to deprotonate the aniline, increasing its nucleophilicity.[7]
-
-
-
Suboptimal Reaction Conditions:
-
Cause: The choice of solvent, temperature, and reaction time can significantly impact the yield.[7]
-
Solution: Systematically optimize these parameters. Aprotic polar solvents like DMF or DMSO can be effective for improving the solubility of hindered anilines.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[11]
-
Troubleshooting Workflow for Low Yield:
Caption: A logical flow for diagnosing and addressing low product yield.
Issue 2: Formation of Di-acetylated Byproduct
Question: I am observing a significant amount of a di-acetylated byproduct in my reaction mixture. How can I prevent this?
Di-acetylation occurs when the initially formed N-arylacetamide is further acetylated. This is more common with highly reactive anilines or when an excess of the acetylating agent is used.
Potential Causes & Solutions:
-
Incorrect Stoichiometry:
-
Cause: Using a large excess of the acetylating agent can drive the reaction towards di-acetylation.
-
Solution: Use a 1:1 molar ratio of the aniline to the acetylating agent.[11] Add the acetylating agent dropwise to the aniline solution at a low temperature to control the reaction rate and prevent localized high concentrations of the acetylating agent.[11]
-
-
Highly Reactive Aniline:
-
Cause: Electron-rich anilines are more susceptible to over-acetylation.
-
Solution: In addition to controlling stoichiometry, consider using a less reactive acetylating agent. For instance, acetic anhydride is generally less reactive than acetyl chloride.
-
Mechanism of Di-acetylation:
Caption: Formation of the di-acetylated byproduct from the desired mono-acetylated product.
Issue 3: Presence of Unreacted Starting Material
Question: Even after a prolonged reaction time, I still see a significant amount of unreacted aniline. What should I do?
This issue is often a combination of factors that lead to an incomplete reaction.[7]
Potential Causes & Solutions:
-
Insufficient Acylating Agent:
-
Reversible Reaction:
-
Cause: In some cases, the reaction may be reversible, especially if the product is not stable under the reaction conditions.
-
Solution: Consider using a base to neutralize the acid byproduct (e.g., HCl from acetyl chloride or acetic acid from acetic anhydride).[6] This can help to drive the equilibrium towards the product side. The Schotten-Baumann reaction conditions, which utilize a two-phase system with an aqueous base, are a classic example of this approach.[17][18][19][20][21]
-
-
Poor Solubility:
Issue 4: C-Acetylation Instead of N-Acetylation
Question: I am observing the formation of an isomer where the acetyl group is attached to the aromatic ring instead of the nitrogen atom. How can I favor N-acetylation?
C-acetylation is a form of Friedel-Crafts acylation and can compete with N-acetylation, especially under acidic conditions or with certain catalysts.
Potential Causes & Solutions:
-
Reaction Conditions:
-
Cause: Strongly acidic conditions can protonate the amino group, deactivating it towards N-acetylation and promoting electrophilic aromatic substitution (C-acetylation) on the ring.
-
Solution: Perform the reaction under neutral or basic conditions. The use of a base like pyridine or triethylamine not only neutralizes the acid byproduct but also helps to ensure the amino group remains a free nucleophile.
-
-
Catalyst Choice:
-
Cause: Lewis acid catalysts, which are often used in Friedel-Crafts reactions, can promote C-acetylation. While some Lewis acids like MgSO4 have been reported for N-acetylation, their use should be carefully evaluated.[1][22]
-
Solution: Avoid strong Lewis acid catalysts if C-acetylation is a concern. Nucleophilic catalysts like DMAP specifically promote N-acetylation.[7]
-
Experimental Protocols
Protocol 1: General N-Acetylation of Aniline
This protocol is a standard procedure for the N-acetylation of a simple aniline.
Materials:
-
Aniline
-
Acetic anhydride
-
Glacial acetic acid
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask, combine the aniline and an equimolar amount of glacial acetic acid.
-
Add a slight excess (1.1 equivalents) of acetic anhydride to the mixture.
-
Attach a reflux condenser and heat the mixture to a gentle reflux for 30-60 minutes.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker of cold water with stirring to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.[7]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified N-arylacetamide.[11]
Protocol 2: N-Acetylation of a Hindered Aniline using DMAP
This protocol is suitable for less reactive, sterically hindered anilines.
Materials:
-
Hindered aniline (e.g., 2,6-dimethylaniline)
-
Acetyl chloride
-
4-(Dimethylaminopyridine) (DMAP)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Schlenk flask or flame-dried round-bottom flask
-
Syringes and needles
-
Magnetic stirrer
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the hindered aniline and anhydrous DCM.
-
Add DMAP (0.1 equivalents) and TEA (1.2 equivalents) to the solution and stir.
-
Cool the mixture in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary
| Issue | Potential Cause | Recommended Action |
| Low/No Yield | Poor reagent quality | Use fresh, pure reagents; run under anhydrous conditions.[11] |
| Low aniline reactivity | Increase temperature, use a catalyst (e.g., DMAP), or a stronger base (e.g., NaH).[7] | |
| Di-acetylation | Excess acetylating agent | Use 1:1 stoichiometry; add acetylating agent dropwise at low temperature.[11] |
| Unreacted Aniline | Incomplete reaction | Use a slight excess of acetylating agent; add a base to drive equilibrium.[7] |
| C-Acetylation | Acidic conditions | Perform the reaction under neutral or basic conditions; avoid strong Lewis acid catalysts. |
References
- 1. Sunlight-driven N-acetylation of anilines: a green chemistry approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. benchchem.com [benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. reddit.com [reddit.com]
- 10. quora.com [quora.com]
- 11. benchchem.com [benchchem.com]
- 12. journals.flvc.org [journals.flvc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 17. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 18. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 19. lscollege.ac.in [lscollege.ac.in]
- 20. byjus.com [byjus.com]
- 21. Schotten-Baumann Reaction (Chapter 103) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 22. Sunlight-driven N-acetylation of anilines: a green chemistry approach - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability and Degradation of 2-chloro-N-(4-iodophenyl)acetamide
Welcome to the technical support center for 2-chloro-N-(4-iodophenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Introduction
This compound is a haloacetamide derivative with potential applications in various fields of chemical and pharmaceutical research. Understanding its stability profile is critical for the development of robust analytical methods, formulation design, and for ensuring the integrity of experimental results. This guide provides a comprehensive overview of the factors that can influence the stability of this compound and offers practical advice for its handling and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the chemical structure of this compound, the primary factors influencing its stability are expected to be pH, temperature, and light. The chloroacetamide functional group is susceptible to hydrolysis, especially under basic conditions. The carbon-iodine bond on the phenyl ring can be sensitive to photolytic cleavage.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is highly dependent on pH.
-
Acidic Conditions: Under acidic conditions, the amide bond may undergo hydrolysis, although this is generally slower than base-catalyzed hydrolysis.[1]
-
Neutral Conditions: Near neutral pH, the compound is expected to be relatively stable, but slow hydrolysis of the chloroacetyl group can still occur.
-
Alkaline Conditions: In alkaline solutions, this compound is expected to degrade more rapidly. The primary degradation pathway is likely the nucleophilic substitution of the chlorine atom by a hydroxide ion to form 2-hydroxy-N-(4-iodophenyl)acetamide.[1] Amide bond hydrolysis can also occur under strong basic conditions.[1]
Q3: Is this compound sensitive to light?
A3: Yes, compounds containing an iodophenyl group can be sensitive to light. The carbon-iodine bond can undergo homolytic cleavage upon exposure to UV light, leading to the formation of radical species and subsequent degradation products. It is, therefore, advisable to protect solutions of this compound from light, especially during storage and analysis. Photolysis is a known degradation pathway for halogenated organic compounds.[2]
Q4: What are the likely degradation products of this compound?
A4: The potential degradation products of this compound depend on the degradation pathway:
-
Hydrolysis (alkaline): 2-hydroxy-N-(4-iodophenyl)acetamide is a likely product resulting from the substitution of the chlorine atom.
-
Hydrolysis (acidic or strongly basic): 4-iodoaniline and chloroacetic acid could be formed from the cleavage of the amide bond.
-
Photodegradation: A variety of products could be formed, potentially including N-(4-iodophenyl)acetamide (from reductive dehalogenation) or other compounds resulting from reactions of the generated radicals.
Q5: What are the recommended storage conditions for this compound?
A5: To ensure the long-term stability of this compound, it is recommended to store the solid material in a cool, dry, and dark place. For solutions, it is best to prepare them fresh. If short-term storage of solutions is necessary, they should be kept at low temperatures (e.g., 2-8 °C) and protected from light. The choice of solvent can also impact stability; aprotic solvents are generally preferred over protic solvents like water or methanol for long-term storage.
Troubleshooting Guides
This section provides practical guidance for addressing specific issues you may encounter during your experiments with this compound.
Issue 1: Rapid degradation of the compound in solution.
-
Symptom: You observe a rapid decrease in the peak area of this compound in your chromatograms over a short period.
-
Potential Cause: The pH of your solution may be too high (alkaline). Haloacetamides are known to be unstable in basic conditions.[1]
-
Troubleshooting Steps:
-
Measure the pH of your solution. If it is above 7, this is a likely cause of degradation.
-
Buffer your solution. If your experimental conditions allow, use a buffer to maintain a slightly acidic to neutral pH (e.g., pH 4-6).
-
Prepare fresh solutions. Avoid storing aqueous solutions for extended periods. Prepare them immediately before use.
-
Use an aprotic solvent. If your experiment permits, dissolving the compound in an aprotic solvent such as acetonitrile or DMSO can significantly improve its stability.
-
Issue 2: Appearance of unexpected peaks in the chromatogram.
-
Symptom: You observe new peaks appearing in your chromatogram over time, which are not present in a freshly prepared sample.
-
Potential Causes:
-
Degradation of the compound due to hydrolysis, photolysis, or thermal stress.
-
Interaction with other components in your sample matrix.
-
-
Troubleshooting Steps:
-
Identify the degradation products. If you have access to a mass spectrometer, try to identify the mass of the unknown peaks. This can provide clues about their structure. Likely degradation products include the hydroxylated analog (M+16) or the product of amide hydrolysis.
-
Conduct a forced degradation study. Subjecting your compound to controlled stress conditions (acid, base, peroxide, heat, light) can help you to systematically identify the degradation products and understand the degradation pathways.
-
Protect your samples from light. Use amber vials or cover your sample vials with aluminum foil to prevent photodegradation.
-
Control the temperature. Avoid exposing your samples to high temperatures. Use a temperature-controlled autosampler if possible.
-
Issue 3: Inconsistent analytical results.
-
Symptom: You are getting poor reproducibility in your analytical measurements (e.g., varying peak areas for the same concentration).
-
Potential Causes:
-
Ongoing degradation of the compound in your analytical samples.
-
Adsorption of the compound onto the surfaces of your analytical equipment.
-
-
Troubleshooting Steps:
-
Assess sample stability in the analytical solvent. Prepare a sample in your mobile phase or injection solvent and analyze it at different time points (e.g., 0, 2, 4, 8 hours) to check for stability.
-
Use an appropriate injection solvent. If the compound is degrading in your mobile phase, consider using a more inert solvent for sample dissolution and injection.
-
Passivate your HPLC system. If you suspect adsorption, passivating the system with a strong acid or a suitable reagent can help to reduce active sites.
-
Optimize your chromatographic method. A faster analytical method will reduce the time the sample spends in the analytical system, minimizing the opportunity for degradation.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a systematic approach to investigate the degradation pathways of this compound under various stress conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or a mass spectrometer (MS)
-
Photostability chamber
-
Oven
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
3. Stress Sample Preparation:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for 1 hour. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in acetonitrile for analysis.
-
Photodegradation: Expose a solution of the compound (100 µg/mL in acetonitrile/water) to light in a photostability chamber according to ICH Q1B guidelines.
4. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method. A C18 column with a gradient elution of acetonitrile and water is a good starting point.
-
Monitor the chromatograms for the appearance of new peaks and the decrease in the peak area of the parent compound.
-
If using an MS detector, obtain the mass spectra of the degradation products to aid in their identification.
5. Data Interpretation:
-
Calculate the percentage of degradation in each stress condition.
-
Propose the structures of the major degradation products based on their mass-to-charge ratios and fragmentation patterns.
-
Summarize the stability profile of the compound.
Visualizations
Proposed Degradation Pathways
Caption: Proposed degradation pathways of this compound.
Forced Degradation Workflow
References
Technical Support Center: Troubleshooting Failed 2-chloro-N-(4-iodophenyl)acetamide Reactions
Welcome to the technical support center for the synthesis of 2-chloro-N-(4-iodophenyl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide answers to frequently asked questions regarding this important acylation reaction. As your partner in the lab, we aim to provide not just solutions, but a deeper understanding of the chemical principles at play to ensure your success.
Reaction Overview: The Schotten-Baumann N-Acylation
The synthesis of this compound is a classic example of a nucleophilic acyl substitution, specifically an N-acylation reaction. It typically proceeds under Schotten-Baumann conditions, where the nucleophilic amine (4-iodoaniline) attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride.[1][2] The reaction generates hydrochloric acid (HCl) as a byproduct, which must be neutralized by a base to prevent the protonation of the starting aniline, a step that would render it non-nucleophilic and halt the reaction.[3]
Reaction Scheme: 4-Iodoaniline + Chloroacetyl Chloride → this compound + HCl
Understanding the interplay between the reagents, solvent, base, and potential side reactions is critical for a successful outcome.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction has a very low yield, and TLC analysis shows a significant amount of unreacted 4-iodoaniline.
Answer: This is one of the most common issues and typically points to one of several root causes related to reaction conditions and reagent activity. Let's break down the possibilities.
-
Inadequate Acid Scavenging: The reaction produces one equivalent of HCl. If this acid is not neutralized, it will protonate the lone pair of the nitrogen on your starting 4-iodoaniline, forming an anilinium salt. This salt is no longer nucleophilic and cannot react with the chloroacetyl chloride, effectively stopping your reaction.[3]
-
Solution: Ensure you are using at least one equivalent of a suitable base. For biphasic Schotten-Baumann conditions, an aqueous solution of NaOH or K₂CO₃ is common.[2][4] For homogeneous organic conditions, a tertiary amine like triethylamine (TEA) or pyridine is typically used.[1] Using a slight excess (1.1-1.2 equivalents) of the base can help drive the reaction to completion.
-
-
Poor Reagent Quality or Reactivity:
-
Chloroacetyl Chloride Hydrolysis: Chloroacetyl chloride is a highly reactive acyl chloride and is extremely sensitive to moisture.[5] If it has been exposed to atmospheric moisture, it will hydrolyze to the much less reactive chloroacetic acid, significantly reducing your yield.
-
Aniline Oxidation: 4-iodoaniline, like many anilines, can oxidize over time, often indicated by a change in color from off-white/tan to dark brown or purple. While slight discoloration may not be detrimental, heavily oxidized starting material will contain impurities and have a lower effective concentration.
-
Solution: Always use chloroacetyl chloride from a freshly opened bottle or a properly stored (desiccated) container. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture. If your 4-iodoaniline is significantly discolored, consider purifying it by recrystallization before use.
-
-
Sub-optimal Reaction Conditions (Solvent & Temperature):
-
Solubility: For the reaction to proceed efficiently, both starting materials must be adequately dissolved. 4-iodoaniline is only slightly soluble in water but has good solubility in solvents like chloroform, alcohol, and THF.[6][7]
-
Temperature: While the reaction is often exothermic and initiated at 0 °C to control the initial rate, it may require warming to room temperature or gentle heating to go to completion.
-
Solution: Choose a solvent system that dissolves your starting aniline. For Schotten-Baumann conditions, a biphasic system like dichloromethane/water or toluene/water is effective.[8] If the reaction stalls at room temperature (monitored by TLC), consider gentle heating to 40-50 °C.
-
Troubleshooting Summary for Low Yield
| Potential Cause | Recommended Action | Scientific Rationale |
| Inadequate Base | Use 1.1-1.2 equivalents of base (e.g., TEA, K₂CO₃, NaOH). | Neutralizes HCl byproduct, preventing protonation and deactivation of the aniline nucleophile.[3] |
| Reagent Degradation | Use fresh, dry chloroacetyl chloride under an inert atmosphere. | Chloroacetyl chloride readily hydrolyzes in the presence of water to the less reactive carboxylic acid.[4] |
| Poor Solubility | Select a solvent that dissolves 4-iodoaniline (e.g., THF, DCM). | The reaction rate is dependent on the concentration of reactants in the solution phase.[9] |
| Low Temperature | Allow the reaction to warm to room temperature or heat gently after the initial addition. | Provides the necessary activation energy to drive the reaction to completion. |
Question 2: My TLC shows the formation of multiple new spots, and my final product is difficult to purify. What are these side products?
Answer: The formation of multiple byproducts often indicates issues with reaction control, particularly with stoichiometry, temperature, and the presence of water.
-
Hydrolysis of Product: The primary side reaction in aqueous base (Schotten-Baumann) is the hydrolysis of the electrophile, chloroacetyl chloride, to chloroacetic acid.[4][10][11] Under harsh basic conditions (e.g., high concentration of NaOH and prolonged heating), the amide product itself can also hydrolyze back to 4-iodoaniline and chloroacetic acid.[12][13][14]
-
Mitigation: Add the chloroacetyl chloride slowly to the cooled (0 °C) reaction mixture to maintain a low instantaneous concentration, allowing it to react preferentially with the aniline over water. Avoid excessively strong basic conditions or high temperatures for extended periods.
-
-
Diacylation: This occurs when a second molecule of chloroacetyl chloride reacts with the nitrogen of the newly formed amide product. While the amide nitrogen is significantly less nucleophilic than the starting aniline, this can occur under forcing conditions or with a large excess of the acylating agent.[15][16]
-
Mitigation: Use a stoichiometry of ~1.0-1.1 equivalents of chloroacetyl chloride relative to the aniline. Add the acylating agent dropwise rather than all at once to prevent a large local excess.
-
-
Formation of 2-hydroxy-N-(4-iodophenyl)acetamide: Under aqueous basic conditions, the chloride on the product can be displaced by hydroxide via an Sₙ2 reaction to form the corresponding hydroxy-acetamide derivative.[10][11]
-
Mitigation: Use milder basic conditions (e.g., K₂CO₃ instead of NaOH) and avoid prolonged reaction times at elevated temperatures after the initial acylation is complete.
-
Reaction Pathway and Common Side Reactions
// Reactants Aniline [label="4-Iodoaniline\n(Nucleophile)"]; AcylChloride [label="Chloroacetyl Chloride\n(Electrophile)"];
// Products Product [label="this compound\n(Desired Product)", fillcolor="#E6F4EA", color="#34A853"]; HydrolyzedAcyl [label="Chloroacetic Acid\n(Side Product)", fillcolor="#FCE8E6", color="#EA4335"]; HydrolyzedProduct [label="4-Iodoaniline\n(via Product Hydrolysis)", fillcolor="#FCE8E6", color="#EA4335"]; Diacylated [label="Diacylated Product\n(Side Product)", fillcolor="#FCE8E6", color="#EA4335"];
// Reaction Paths {rank=same; Aniline; AcylChloride;} Aniline -> Product [label="+ Chloroacetyl Chloride\n(Main Reaction)"]; AcylChloride -> HydrolyzedAcyl [label="+ H₂O\n(Hydrolysis)"]; Product -> HydrolyzedProduct [label="+ H₂O / Base\n(Hydrolysis)"]; Product -> Diacylated [label="+ Chloroacetyl Chloride\n(Excess Reagent)"]; } dot Caption: Main reaction pathway versus common side reactions.
Question 3: I have successfully formed the product, but I am struggling with purification. How can I obtain a clean, crystalline solid?
Answer: Proper workup and purification are essential. Since the product is a neutral amide, we can use acid-base extraction to remove unreacted starting materials and acidic/basic byproducts.
-
Aqueous Workup: After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash sequentially with:
-
Dilute HCl (e.g., 1M): To remove any remaining basic catalyst (like TEA) and unreacted 4-iodoaniline (by forming its water-soluble salt).
-
Dilute NaHCO₃ or NaOH (e.g., 1M): To remove any acidic byproducts like chloroacetic acid.
-
Brine (saturated NaCl solution): To remove the bulk of the water from the organic layer before drying.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure.
-
-
Recrystallization: This is the most effective method for purifying the crude solid product.[7][17]
-
Solvent Selection: A good recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. For N-aryl acetamides, common solvent systems include ethanol, ethanol/water mixtures, or ethyl acetate/hexane.
-
Procedure: Dissolve the crude solid in the minimum amount of hot solvent. If using a two-solvent system, dissolve in the "good" solvent (e.g., ethanol) and add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy. Reheat to clarify, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration.
-
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for this reaction? The choice of base depends on your desired reaction conditions. For a biphasic Schotten-Baumann reaction, an inorganic base like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) dissolved in water is standard and cost-effective.[2][18] For a single-phase organic reaction, a tertiary amine like triethylamine (TEA) is often used in a solvent like THF or DCM.[7] TEA is generally easier to remove during workup than pyridine.
Q2: Do I need to run the reaction under an inert atmosphere? It is highly recommended. Chloroacetyl chloride is very reactive towards water.[5] Running the reaction under a dry, inert atmosphere of nitrogen or argon will prevent hydrolysis of your electrophile and improve your yield and purity.
Q3: Can I use chloroacetic acid and a coupling agent instead of chloroacetyl chloride? Yes, this is a viable alternative. Using chloroacetic acid with a peptide coupling agent (e.g., DCC, EDC) is a milder method for forming the amide bond and avoids the generation of HCl. However, chloroacetyl chloride is more atom-economical and often more cost-effective for large-scale synthesis.
Q4: How do I know when my reaction is complete? The most reliable method is Thin Layer Chromatography (TLC). Spot the reaction mixture alongside a spot of your starting 4-iodoaniline. The reaction is complete when the spot corresponding to the aniline has been completely consumed.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative example and may require optimization.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-iodoaniline (1.0 eq). Dissolve the aniline in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.1 eq) to the stirred solution.
-
Acyl Chloride Addition: Add chloroacetyl chloride (1.05 eq) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly. A precipitate of triethylamine hydrochloride will form.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the 4-iodoaniline is consumed.
-
Workup: Pour the reaction mixture into cold water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Troubleshooting Workflow
References
- 1. assets-global.website-files.com [assets-global.website-files.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Schotten-Baumann Reaction [organic-chemistry.org]
- 4. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 5. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]
- 6. 4-碘苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. What is the mechanism of Acetamide? [synapse.patsnap.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Optimizing the Synthesis of 2-chloro-N-(4-iodophenyl)acetamide
Welcome to the technical support center for the synthesis of 2-chloro-N-(4-iodophenyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions, and optimized protocols for this critical acylation reaction. Our focus is on explaining the causality behind experimental choices to ensure reproducible, high-yield outcomes.
The synthesis of this compound is a fundamental N-acylation reaction. It involves the nucleophilic attack of the primary amine of 4-iodoaniline on the electrophilic carbonyl carbon of chloroacetyl chloride. While straightforward in principle, the reaction's success is highly sensitive to several parameters, including temperature, stoichiometry, and the choice of base and solvent.
General Reaction Scheme
Troubleshooting Guide: A Problem-Solution Approach
This guide addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question: Why is my reaction yield extremely low or non-existent, with the starting 4-iodoaniline remaining unconsumed?
Answer: This is the most frequent issue and typically points to the inactivation of the nucleophile (4-iodoaniline).
-
Causality: The reaction between 4-iodoaniline and chloroacetyl chloride generates one equivalent of hydrochloric acid (HCl) as a byproduct.[1][2] In the absence of a suitable base, this strong acid protonates the lone pair of electrons on the nitrogen atom of the starting 4-iodoaniline. This forms the corresponding anilinium salt, which is no longer nucleophilic and cannot attack the chloroacetyl chloride, effectively halting the reaction.[1][3][4]
-
Solutions:
-
Incorporate a Base: The addition of at least one equivalent of a base is mandatory to neutralize the HCl as it forms. Tertiary amines like triethylamine (TEA) or pyridine are common choices.[2] Alternatively, inorganic bases such as sodium acetate or potassium carbonate can be used.[5][6] We recommend using 1.1 to 1.5 equivalents of the base to ensure complete acid scavenging.[2]
-
Verify Reagent Quality: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture. Using a freshly opened bottle or a recently distilled batch is critical. If the chloroacetyl chloride appears cloudy or fuming excessively, its quality may be compromised.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. If the reaction stalls, the issue is likely related to amine protonation.
-
Question: My reaction mixture turned dark brown or black and produced a tar-like substance. What went wrong?
Answer: The formation of dark, insoluble materials is a clear indicator of decomposition, usually caused by poor temperature control.
-
Causality: The acylation of amines with acyl chlorides is a highly exothermic reaction.[2] If chloroacetyl chloride is added too quickly or at room temperature, the localized heat generated can cause polymerization and degradation of both the starting materials and the product. Anilines, in particular, are prone to oxidation, which is accelerated at higher temperatures, leading to discoloration.[1]
-
Solutions:
-
Maintain Low Temperature During Addition: The most critical step is the slow, dropwise addition of chloroacetyl chloride to the solution of 4-iodoaniline and base. This should be performed in a flask submerged in an ice-water bath to maintain an internal temperature between 0 and 5 °C.[2][6]
-
Ensure Efficient Stirring: Vigorous stirring during the addition ensures that the acylating agent is dispersed quickly, preventing localized "hot spots" in the reaction mixture.
-
Controlled Warming: After the addition is complete, the reaction can be allowed to slowly warm to room temperature to ensure it proceeds to completion.[2][7]
-
Question: My final product is impure, showing multiple spots on the TLC plate. What are the likely side products and how can I avoid them?
Answer: Impurities typically consist of unreacted starting materials or, less commonly, side products.
-
Causality & Solutions:
-
Unreacted 4-iodoaniline: This is the most common impurity and indicates an incomplete reaction.
-
Unreacted Chloroacetyl Chloride: If this remains, it will be hydrolyzed to chloroacetic acid during the aqueous work-up.
-
Solution: During the work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts.[2]
-
-
Diacylation Product: While sterically less favorable for this secondary amide product, forcing conditions (e.g., high heat, large excess of acylating agent) could potentially lead to further reaction.
-
Solution: Adhere to a strict 1.0 to 1.1 stoichiometry for the chloroacetyl chloride and avoid excessive heating.[1]
-
-
Question: I am struggling with the purification. How can I effectively remove the base catalyst and unreacted starting amine during the work-up?
Answer: An effective work-up relies on exploiting the acid-base properties of the components.
-
Causality: Both the starting material (4-iodoaniline) and common catalysts (triethylamine, pyridine) are basic. The desired product, an amide, is essentially neutral. These differences in pKa can be used to separate them.
-
Solution: Acidic Wash
-
After the reaction is complete, quench it with water and extract your product into an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute acidic solution, such as 1M HCl.[1][3] This will protonate the basic 4-iodoaniline and triethylamine, converting them into their respective water-soluble ammonium salts, which will then partition into the aqueous layer.
-
Perform at least two acidic washes to ensure complete removal. The neutral product will remain in the organic layer.
-
Follow the acid wash with a sodium bicarbonate wash (to remove residual acid) and a brine wash (to remove bulk water) before drying and concentrating.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of the base in this reaction? A1: The base acts as a proton scavenger. It neutralizes the HCl generated during the reaction. This is critical because if left un-neutralized, the HCl will protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.[1][2]
Q2: What is the best choice of solvent for this synthesis? A2: Aprotic solvents are generally effective because they readily dissolve the reactants without participating in the reaction. Dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate are excellent choices.[2][5][8] Acetic acid can also be used as both a solvent and a mild acid catalyst, often in conjunction with a buffer like sodium acetate.[9]
Q3: How can I effectively monitor the reaction's progress? A3: Thin Layer Chromatography (TLC) is the most straightforward method.[1][7] Spot the reaction mixture alongside standards of your starting material (4-iodoaniline). The reaction is complete when the spot corresponding to the starting amine is no longer visible. A typical mobile phase for this system would be a mixture of hexane and ethyl acetate (e.g., 3:1 or 2:1 ratio).
Q4: Is it possible to perform this reaction under "greener" or aqueous conditions? A4: Yes, N-acylation reactions have been successfully performed in aqueous media, often using a phosphate buffer.[10] This approach can simplify the work-up, as the product often precipitates directly from the reaction medium and can be isolated by simple filtration.[10]
Visualizing the Process
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are the nucleophilic attack of the amine, formation of a tetrahedral intermediate, and subsequent elimination of the chloride leaving group.
Caption: Nucleophilic acyl substitution mechanism for the synthesis.
Troubleshooting Workflow
This decision tree provides a logical path to diagnose and solve common experimental issues.
Caption: Decision tree for troubleshooting common synthesis problems.
Optimized Experimental Protocols
Protocol A: Standard Synthesis using Triethylamine in Dichloromethane
This protocol is a robust and widely applicable method for the synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 4-iodoaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Acylating Agent: While stirring vigorously, add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C.[2]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress using TLC.[1]
-
Work-up: Upon completion, add water to quench the reaction. Transfer the mixture to a separatory funnel.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.[7]
Protocol B: Alternative Synthesis using Sodium Acetate in Acetic Acid
This method avoids the use of amine bases, which can sometimes complicate purification.
-
Reaction Setup: In a round-bottom flask, dissolve 4-iodoaniline (1.0 eq) in glacial acetic acid and cool the solution in an ice-bath.[9]
-
Addition of Acylating Agent: Add chloroacetyl chloride (1.2 eq) portion-wise while stirring, keeping the temperature low.[9]
-
Reaction: Stir the mixture at room temperature for 30-60 minutes.
-
Precipitation: Add a solution of sodium acetate in water to the reaction mixture. The sodium acetate acts as a buffer and helps to precipitate the product.[9]
-
Isolation: Stir for 30 minutes, then collect the solid precipitate by filtration.
-
Purification: Wash the filtered solid thoroughly with cold water to remove salts and acetic acid. Dry the solid. If necessary, recrystallize from ethanol to yield the final product.[9]
Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Stoichiometry | 1.0 eq. Amine / 1.05-1.1 eq. Acyl Chloride / 1.2-1.5 eq. Base | A slight excess of the acylating agent ensures complete consumption of the valuable starting amine. Excess base ensures full neutralization of HCl.[1][2] |
| Temperature | 0-5 °C for addition, then warm to RT | Critical for controlling the exothermic reaction, preventing side reactions, and minimizing decomposition.[2] |
| Base | Triethylamine, Pyridine, K₂CO₃, NaOAc | An essential reagent to prevent protonation and inactivation of the starting amine. Choice may depend on desired work-up procedure.[1][5][9] |
| Solvent | DCM, THF, Ethyl Acetate, Acetic Acid | Aprotic solvents are standard. Acetic acid can serve as both solvent and co-catalyst.[2][9] |
| Reaction Time | 2-6 hours | Highly dependent on scale and temperature. Must be monitored by TLC for completion. |
| Purification | Acidic wash during work-up, followed by recrystallization or column chromatography. | The acidic wash is key for removing basic impurities. Recrystallization is often sufficient for achieving high purity.[1][3][11] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. media.neliti.com [media.neliti.com]
- 7. ijpsr.info [ijpsr.info]
- 8. benchchem.com [benchchem.com]
- 9. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. The synthesis and application of acetamide_Chemicalbook [chemicalbook.com]
Technical Support Center: Monitoring 2-chloro-N-(4-iodophenyl)acetamide Reactions
Welcome to the technical support center for the analytical monitoring of 2-chloro-N-(4-iodophenyl)acetamide synthesis. This guide is designed for researchers, process chemists, and quality control analysts who require robust and reliable methods to track reaction progress, identify impurities, and ensure product quality. As a key intermediate in pharmaceutical synthesis, understanding the kinetics and purity of this acylation reaction is paramount.
This document moves beyond standard operating procedures to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in fundamental scientific principles.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for monitoring the consumption of starting materials (e.g., 4-iodoaniline) and the formation of this compound. Its high resolution and quantitative accuracy make it ideal for in-process control (IPC).[1]
Troubleshooting Guide: HPLC Analysis
Q1: I'm observing significant peak tailing for my product, this compound. What's causing this and how can I fix it?
A1: Peak tailing for this analyte is a common issue and typically points to secondary interactions between the analyte and the stationary phase. The amide group in your molecule can interact with residual, acidic silanol groups on the silica backbone of a standard C18 column.
-
Underlying Cause: Silanol groups (Si-OH) on the silica surface can be deprotonated, creating negatively charged sites that interact with polar functional groups on your analyte, slowing a portion of the molecules down as they pass through the column and causing the characteristic tail.
-
Solutions:
-
Use a Base-Deactivated Column: Modern, end-capped columns (often labeled "base-deactivated" or having low silanol activity) are specifically designed to minimize these interactions.
-
Mobile Phase Modification: Add a competing base, such as 0.1% triethylamine (TEA), to your mobile phase. The TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.
-
Adjust pH: Ensure your mobile phase pH is low (e.g., 2.5-3.5 using formic or phosphoric acid). At low pH, the silanol groups are protonated and less likely to engage in undesirable ionic interactions.[2]
-
Q2: My retention times are drifting from one injection to the next. How can I stabilize my method?
A2: Retention time instability is a critical problem for quantitative analysis. The cause can usually be traced to the mobile phase, the pumping system, or temperature fluctuations.[3][4]
-
Underlying Causes & Validation Steps:
-
Mobile Phase Composition: If you are mixing solvents online, ensure the gradient proportioning valve or pump mixer is functioning correctly. Manually pre-mixing the mobile phase can be a good diagnostic step; if the retention times stabilize, your mixing system is the likely culprit.[3] The high iodine content of the analyte can also make it sensitive to the ionic strength of the buffer, so precise buffer preparation is crucial.[3]
-
Temperature: Reversed-phase separations are sensitive to temperature. A change of just a few degrees can alter viscosity and interaction kinetics, shifting retention times. A column oven is essential for reproducible results.[2]
-
Column Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before each injection. This is especially critical for gradient methods. A common rule of thumb is to flush with 10-20 column volumes of the initial mobile phase.
-
Q3: I'm having trouble separating the starting material, 4-iodoaniline, from an early-eluting impurity. What are my options?
A3: Poor resolution between early-eluting peaks indicates that you need to increase retention and selectivity.
-
Underlying Cause: The starting conditions of your gradient may be too strong (too much organic solvent), or the overall selectivity of your mobile phase/stationary phase system is insufficient.
-
Solutions:
-
Shallow the Gradient: Decrease the rate of organic solvent increase at the beginning of your run. A shallower gradient increases the time the analytes spend interacting with the stationary phase, improving resolution.[4]
-
Modify the Organic Solvent: Switching from acetonitrile to methanol (or vice-versa) can alter selectivity due to different solvent properties (dipole moment, hydrogen bonding capability). This simple change can sometimes resolve co-eluting peaks.
-
Consider an Alternative Stationary Phase: If modifying the mobile phase is insufficient, a phenyl-hexyl column could provide alternative selectivity for your aromatic compounds through pi-pi interactions.[5]
-
// Nodes Start [label="Observed HPLC Problem", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PeakShape [label="Poor Peak Shape\n(Tailing/Fronting)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RetentionTime [label="Retention Time Drift", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Resolution [label="Poor Resolution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GhostPeaks [label="Ghost/Carryover Peaks", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Cause_Silanol [label="Cause: Silanol Interaction", fillcolor="#FBBC05"]; Cause_Overload [label="Cause: Column Overload", fillcolor="#FBBC05"]; Cause_Void [label="Cause: Extra-Column Void", fillcolor="#FBBC05"]; Cause_Temp [label="Cause: Temperature Fluctuation", fillcolor="#FBBC05"]; Cause_MobilePhase [label="Cause: Mobile Phase Inconsistency", fillcolor="#FBBC05"]; Cause_Equilibrium [label="Cause: Insufficient Equilibration", fillcolor="#FBBC05"]; Cause_Selectivity [label="Cause: Poor Selectivity", fillcolor="#FBBC05"]; Cause_Efficiency [label="Cause: Low Column Efficiency", fillcolor="#FBBC05"]; Cause_Carryover [label="Cause: Injector Carryover", fillcolor="#FBBC05"]; Cause_Contamination [label="Cause: Solvent Contamination", fillcolor="#FBBC05"];
Sol_Column [label="Solution: Use Base-Deactivated Column", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Modifier [label="Solution: Add Mobile Phase Modifier (TEA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Sample [label="Solution: Reduce Injection Volume", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Fittings [label="Solution: Check/Correct Fittings", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Oven [label="Solution: Use Column Oven", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Premix [label="Solution: Pre-mix Mobile Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Equil [label="Solution: Increase Equilibration Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Gradient [label="Solution: Optimize Gradient/Isocratic Hold", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Phase [label="Solution: Change Solvent/Stationary Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Wash [label="Solution: Add Needle/Injector Wash Step", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Solvent [label="Solution: Use Fresh, High-Purity Solvents", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> {PeakShape, RetentionTime, Resolution, GhostPeaks}; PeakShape -> {Cause_Silanol, Cause_Overload, Cause_Void}; RetentionTime -> {Cause_Temp, Cause_MobilePhase, Cause_Equilibrium}; Resolution -> {Cause_Selectivity, Cause_Efficiency}; GhostPeaks -> {Cause_Carryover, Cause_Contamination};
Cause_Silanol -> {Sol_Column, Sol_Modifier}; Cause_Overload -> Sol_Sample; Cause_Void -> Sol_Fittings; Cause_Temp -> Sol_Oven; Cause_MobilePhase -> Sol_Premix; Cause_Equilibrium -> Sol_Equil; Cause_Selectivity -> {Sol_Gradient, Sol_Phase}; Cause_Efficiency -> Sol_Fittings; Cause_Carryover -> Sol_Wash; Cause_Contamination -> Sol_Solvent; } end_dot Caption: General troubleshooting workflow for HPLC analysis.
Frequently Asked Questions (FAQs): HPLC
Q: What is a good starting point for HPLC method development for this reaction? A: A reversed-phase method is the most suitable approach. Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size), a mobile phase of A: 0.1% Formic Acid in Water and B: Acetonitrile, and a gradient from 10% to 90% B over 15 minutes. Set the flow rate to 1.0 mL/min, column temperature to 30 °C, and UV detection at 254 nm. This will give you a good initial separation of the polar starting material and the more non-polar product.
Q: How do I quantify the reaction conversion using HPLC? A: To accurately determine conversion, you need to calculate the relative response factors (RRFs) of the starting material and product, as their UV absorbance at a single wavelength may differ significantly.[1] This involves preparing standard solutions of known concentrations for both the purified starting material and the product, injecting them, and comparing the peak area to concentration ratio. Once the RRF is established, you can use area percentages from your reaction monitoring samples to calculate an accurate weight percentage and determine conversion.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying volatile impurities and confirming the mass of the final product and byproducts. However, the relatively low volatility and thermal lability of this compound can present challenges.
Troubleshooting Guide: GC-MS Analysis
Q1: I'm seeing broad peaks and poor sensitivity for my product. What is happening?
A1: This is likely due to either thermal degradation in the injector or poor chromatography. The chloroacetamide moiety can be reactive at high temperatures.
-
Underlying Cause: High injector temperatures can cause the analyte to degrade before it even reaches the column. Additionally, interactions with the column stationary phase can lead to peak broadening.[6][7]
-
Solutions:
-
Optimize Injector Temperature: Start with a lower injector temperature (e.g., 200-220 °C) and gradually increase it only if you observe evidence of incomplete volatilization (e.g., tailing peaks).
-
Use a More Inert Column: A low-bleed, highly inert column (e.g., a 5% phenyl-methylpolysiloxane phase) is recommended to minimize on-column interactions.
-
Check Carrier Gas Flow: Ensure your carrier gas flow rate is optimal. Incorrect flow rates are a common cause of broad peaks and poor separation efficiency.[8]
-
Q2: I see multiple peaks in my chromatogram when I inject a pure standard of my product. Is my standard impure?
A2: While the standard could be impure, it is also highly probable that you are observing on-instrument degradation or isomerization.
-
Underlying Cause: The energy in the GC inlet or column can be sufficient to cause decomposition. The mass spectra of these peaks can help identify the degradants. For instance, you might see a peak corresponding to the loss of the chloroacetyl group.
-
Solutions:
-
Derivatization: For robust quantitative analysis, consider derivatization. For example, a silylation reaction (e.g., with BSTFA) can cap the active amide proton, increasing volatility and thermal stability. While this adds a step, it can make the analysis much more reliable.
-
Low-Pressure GC-MS (LP-GC-MS): This technique, also known as vacuum-outlet GC, allows for faster analysis at lower temperatures, which can significantly reduce the thermal degradation of labile compounds.[9]
-
Frequently Asked Questions (FAQs): GC-MS
Q: Can I use GC-MS for quantitative analysis of this reaction? A: While possible, it is challenging due to potential thermal stability issues.[10] HPLC is generally the preferred method for quantification. GC-MS is better suited for qualitative tasks: identifying minor impurities, confirming byproduct structures, and detecting volatile contaminants from solvents or reagents.
Q: What are the expected mass fragments for this compound? A: In electron ionization (EI) mode, you should look for the molecular ion peak [M]+ at m/z 295 (for ³⁵Cl) and 297 (for ³⁷Cl) in an approximate 3:1 ratio. Key fragments would include the loss of the chloroacetyl group (•CH₂Cl) resulting in a fragment around m/z 218, and the iodophenyl fragment at m/z 203.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an exceptionally powerful tool for in-situ reaction monitoring, providing real-time, quantitative data without the need for sampling and workup.[11][12] It allows for direct observation of reactant consumption and product formation.
Troubleshooting Guide: NMR Analysis
Q1: I'm trying to monitor my reaction in real-time, but the peaks are broad and the resolution is poor.
A1: This is often caused by magnetic field inhomogeneity due to the sample itself or instrumental setup.
-
Underlying Cause: The presence of undissolved solids, gas bubbles, or paramagnetic species in your reaction mixture can disrupt the local magnetic field, leading to poor shimming and broad peaks. The reaction temperature can also cause convection currents inside the NMR tube.[13]
-
Solutions:
-
Ensure Homogeneity: The reaction must be a homogenous solution for high-resolution NMR. If solids are present, in-situ monitoring may not be feasible.
-
Use a Flow-NMR Setup: For reactions that are not amenable to being run directly in an NMR tube, a flow-cell setup can be used where a small portion of the reaction mixture is continuously pumped through the spectrometer.[14]
-
Optimize Shimming: Take time to carefully shim the spectrometer on your reaction sample before starting the time-course acquisition.
-
Q2: The quantitative data from my ¹H NMR spectra are not consistent. What could be wrong?
A2: Accurate quantification by NMR depends on proper acquisition parameters and data processing.
-
Underlying Cause: If the relaxation delay (d1) is too short, signals from nuclei with long T1 relaxation times (like some quaternary carbons or even protons in large molecules) will not fully relax between pulses, leading to signal intensity that is not proportional to concentration.
-
Solutions:
-
Determine T1 Values: Experimentally measure the T1 values for the key protons you are integrating (e.g., a distinct aromatic proton on the starting material and product).
-
Set a Sufficient Relaxation Delay: Set the relaxation delay (d1) to be at least 5 times the longest T1 value of the protons you are quantifying. This ensures full relaxation and accurate integration.
-
Use an Internal Standard: Add a known amount of an inert internal standard (e.g., 1,3,5-trimethoxybenzene) to the reaction mixture. Quantifying your reactants and products relative to the stable signal of the internal standard can correct for variations in sample concentration or instrument performance.
-
Frequently Asked Questions (FAQs): NMR
Q: Which signals are best to monitor for this reaction using ¹H NMR? A: Identify non-overlapping signals that are unique to the reactant and product. The aromatic protons of 4-iodoaniline will have a distinct chemical shift and splitting pattern compared to the aromatic protons of the N-acylated product. The newly formed N-H proton of the amide product will also appear as a distinct singlet, and the methylene protons (–CH₂Cl) of the product provide a clear signal for its formation.[15][16]
Q: Can I use NMR to identify unknown impurities? A: Absolutely. This is a major strength of NMR. 2D NMR techniques like COSY and HSQC can be used on a final reaction mixture to elucidate the structures of unknown byproducts without needing to isolate them first.
Protocols and Data Summary
Sample Protocol: HPLC Monitoring
-
Instrumentation: HPLC with UV Detector, C18 column (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 90 10 15.0 10 90 17.0 10 90 17.1 90 10 | 20.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Quench a 50 µL aliquot of the reaction mixture in 950 µL of acetonitrile. Vortex and filter or centrifuge before injection.
Analyte Properties Summary
| Compound | Formula | MW[17] | Expected Retention | Key MS Fragments (m/z) |
| 4-Iodoaniline | C₆H₆IN | 219.02 | Early | 219 (M+), 127 (I+), 92 |
| This compound | C₈H₇ClINO | 295.50 | Late | 295/297 (M+), 218, 203 |
// Nodes Goal [label="Analytical Goal", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quant [label="Quantitative Analysis\n(Reaction Conversion)", fillcolor="#FBBC05"]; Qual [label="Qualitative Analysis\n(Impurity ID)", fillcolor="#FBBC05"]; RealTime [label="Real-Time Monitoring\n(Kinetics)", fillcolor="#FBBC05"]; Confirm [label="Product Confirmation", fillcolor="#FBBC05"];
Tech_HPLC [label="Recommended Technique:\nHPLC-UV", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tech_GCMS [label="Recommended Technique:\nGC-MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tech_LCMS [label="Recommended Technique:\nLC-MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tech_NMR [label="Recommended Technique:\nIn-Situ NMR", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Goal -> {Quant, Qual, RealTime, Confirm}; Quant -> Tech_HPLC [label=" Best for accuracy\n and robustness "]; Qual -> Tech_LCMS [label=" Best for non-volatile\n impurities "]; Qual -> Tech_GCMS [label=" Good for volatile\n impurities "]; RealTime -> Tech_NMR [label=" Direct, non-invasive\n measurement "]; Confirm -> Tech_LCMS [label=" Provides MW confirmation "]; Confirm -> Tech_NMR [label=" Provides structural\n confirmation "]; } end_dot Caption: Guide for selecting the appropriate analytical technique.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. lcms.cz [lcms.cz]
- 4. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 8. aelabgroup.com [aelabgroup.com]
- 9. selectscience.net [selectscience.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pure.psu.edu [pure.psu.edu]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 13. asahilab.co.jp [asahilab.co.jp]
- 14. researchgate.net [researchgate.net]
- 15. Real-time monitoring of the sialic acid biosynthesis pathway by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound | C8H7ClINO | CID 735792 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to the Storage and Handling of 2-chloro-N-(4-iodophenyl)acetamide
Introduction: Welcome to the technical support center for 2-chloro-N-(4-iodophenyl)acetamide (CAS No. 2564-00-3). This molecule is a valuable intermediate in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical agents.[1][2][3][4] Its bifunctional nature, featuring a reactive chloroacetamide group and an iodinated aromatic ring, makes it highly versatile for nucleophilic substitution and cross-coupling reactions.[4][5] However, these same reactive sites render the compound susceptible to degradation if not stored and handled with the requisite care. This guide provides in-depth, evidence-based protocols and troubleshooting advice to ensure the long-term stability and integrity of your material, thereby safeguarding the reproducibility and success of your experiments.
Section 1: Understanding the Chemical Stability of this compound
This section addresses the fundamental chemical properties of the molecule and the primary pathways through which it can decompose. Understanding these mechanisms is the first step toward prevention.
Q1: What are the key structural features of this compound that make it prone to degradation?
A1: The instability of this compound arises from two primary structural motifs:
-
The α-Chloroacetamide Moiety: The chlorine atom is attached to a carbon adjacent to a carbonyl group. This makes it an excellent leaving group, rendering the compound highly susceptible to nucleophilic substitution reactions.[4][5][6] Water, alcohols, or other nucleophiles present as contaminants can displace the chloride.
-
The Aromatic Carbon-Iodine (C-I) Bond: The C-I bond is the weakest of the carbon-halogen bonds. It is particularly susceptible to cleavage when exposed to ultraviolet (UV) light, a process known as photolysis or photodegradation.[7][8][9] This can lead to the formation of highly reactive radical species or the release of elemental iodine.
Q2: What are the most common decomposition pathways I should be concerned about during storage?
A2: Based on the compound's structure, there are three primary degradation pathways that can compromise its purity over time:
-
Hydrolysis: This is the reaction with water. Even trace amounts of moisture in the storage container or atmosphere can lead to the slow conversion of the chloroacetamide to a hydroxyacetamide derivative. This process can be accelerated by acidic or basic contaminants.[10]
-
Photodegradation: Exposure to light, particularly UV radiation from sunlight or even ambient laboratory lighting, can break the C-I bond.[11] This is often the cause of visible discoloration (e.g., turning yellow or brown) as trace amounts of iodine (I₂) may be formed.[9]
-
Nucleophilic Attack: Contamination with other nucleophilic reagents (e.g., amines, thiols) can lead to the displacement of the chloride atom, resulting in the formation of various impurities.
Below is a diagram illustrating these primary degradation routes.
Caption: Primary decomposition pathways for this compound.
Section 2: Recommended Storage and Handling Protocols
Adherence to proper storage and handling procedures is the most effective strategy for preventing decomposition.
Q3: What are the definitive, optimal conditions for the long-term storage of this compound?
A3: To maximize the shelf-life and maintain the purity of this compound, we have established the following optimal storage conditions based on its chemical liabilities.
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Temperature | 2-8 °C (Refrigerated) | Lowering the temperature significantly reduces the rate of all chemical reactions, including hydrolysis and other potential degradation pathways. While some suppliers may state "cool, dry place," refrigerated storage provides a more robust safeguard against thermal degradation.[12][13] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The compound should be stored under a dry, inert atmosphere. This practice is critical for displacing moisture and oxygen. Moisture is a direct reactant for hydrolysis[10], while oxygen can participate in radical chain reactions initiated by photolysis. Backfilling the container with argon or nitrogen before sealing is a mandatory step for long-term stability. |
| Light | Complete Darkness | To prevent photodegradation of the sensitive carbon-iodine bond, the compound must be protected from light.[11] Storing the container inside a secondary, opaque box or in a designated dark cabinet is highly recommended, even if an amber vial is used. |
| Container | Amber Glass Vial with PTFE-lined Cap | Use a Type 1 borosilicate amber glass vial to block UV light. The cap is equally important; a polytetrafluoroethylene (PTFE)-lined cap provides a superior, inert seal against moisture ingress compared to standard cap liners, which may degrade or be permeable. |
Q4: I only use small amounts of the compound at a time. What is the best practice for aliquoting?
A4: This is an excellent question. Repeatedly opening and closing the main stock container is a major source of contamination with atmospheric moisture and oxygen. The best practice is to aliquot the compound upon receipt.
Under an inert atmosphere (e.g., in a glovebox or using a Schlenk line), divide the bulk material into smaller, single-use quantities in separate, appropriately sized amber vials. This ensures that the main stock remains pristine and that each experiment starts with material of the highest possible purity.
Section 3: Troubleshooting Guide
This section provides answers to frequently encountered issues that may indicate compound degradation.
FAQ: My previously white, crystalline this compound powder now has a distinct yellow or brownish tint. What is the cause, and is it still usable?
A: A yellow-to-brown discoloration is a classic indicator of photodegradation.[11] Exposure to light has likely caused the cleavage of the carbon-iodine bond, leading to the formation of trace amounts of elemental iodine (I₂), which is intensely colored.
Is it usable? The compound is no longer of high purity. The presence of iodine and other degradation byproducts can interfere with subsequent reactions, poison catalysts, and lead to inconsistent or failed experiments. We strongly recommend that discolored material be discarded. To prevent this, strictly follow the light-protection protocols outlined in Section 2.
FAQ: I ran an HPLC analysis on my stored material, and I see a new, more polar peak eluting earlier than the main peak. What is this impurity?
A: An earlier-eluting, more polar peak is often the hydrolysis product, 2-hydroxy-N-(4-iodophenyl)acetamide.[10] Replacing the chlorine atom with a hydroxyl group (-OH) increases the compound's polarity, causing it to have a shorter retention time on a standard reversed-phase HPLC column (like a C18). This observation indicates that your material has been exposed to moisture. Review your storage container's seal and your handling procedures to identify the source of the moisture contamination.
FAQ: My reaction yield is significantly lower than expected, or the reaction is not proceeding to completion. Could the quality of my this compound be the problem?
A: Absolutely. If the compound has degraded, its effective concentration is lower than what you calculated based on the weighed mass. This leads to incorrect stoichiometry in your reaction. For example, if 10% of the material has hydrolyzed, you are introducing 10% less of the active reagent than intended, which can dramatically impact reaction kinetics and final yield. Always verify the purity of your material before use if you suspect any degradation.
Section 4: Quality Control & Stability Verification Protocol
Trust in your starting materials is non-negotiable. This section provides a self-validating workflow to confirm the purity of your this compound.
Q5: How can I quantitatively assess the purity of my stored compound before a critical experiment?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for assessing the purity of this compound and detecting potential degradation products.[14] We provide a standardized protocol below.
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation:
-
Accurately prepare a stock solution of your this compound in acetonitrile at a concentration of approximately 1.0 mg/mL.
-
Dilute this stock solution 10-fold with the mobile phase (see table below) to a final concentration of ~0.1 mg/mL.
-
Filter the final solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
-
HPLC Method Parameters:
| Parameter | Specification |
| Column | C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 40% B, ramp to 95% B over 15 min, hold for 2 min, return to 40% B over 1 min, equilibrate for 2 min. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm |
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.
-
A purity value of >98% is generally acceptable for most synthetic applications. Material with lower purity should be considered for re-purification or disposal.
-
The following workflow diagram outlines the quality control process.
Caption: Quality control workflow for verifying compound integrity.
References
- 1. This compound [synhet.com]
- 2. ijpsr.info [ijpsr.info]
- 3. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Photodegradation pathway of iodate and formation of I-THMs during subsequent chloramination in iodate-iodide-containing water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. 135050-05-4 N-(2-Chloro-4-iodophenyl)acetamide AKSci 9342CX [aksci.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. benchchem.com [benchchem.com]
impact of impurities on 2-chloro-N-(4-iodophenyl)acetamide reactivity
Welcome to the technical support center for 2-chloro-N-(4-iodophenyl)acetamide. This resource is designed for our valued partners in research, discovery, and drug development. We understand that the success of your synthesis is paramount and that the quality of your reagents is critical. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, valued for its reactive chloroacetamide group which facilitates nucleophilic substitution reactions.[1][2]
However, the very reactivity that makes this compound a versatile building block also makes it susceptible to degradation and the presence of impurities that can significantly impact your experimental outcomes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in chemical principles and practical laboratory experience, to help you navigate and resolve challenges you may encounter.
Section 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments. We follow a logical, cause-and-effect approach to help you diagnose and remedy the issue efficiently.
Q1: My reaction is sluggish, stalls, or provides a much lower yield than expected. What's the likely cause?
A1: This is a common issue often traced back to the quality and reactivity of the this compound. The primary culprit is often the hydrolysis of the reactive C-Cl bond.
Underlying Chemistry: The electrophilic carbon atom bonded to the chlorine is the reactive site for nucleophilic attack. If this carbon has already reacted with water (hydrolysis), it forms 2-hydroxy-N-(4-iodophenyl)acetamide. This hydroxy-derivative is unreactive as an alkylating agent under standard N-alkylation conditions, effectively reducing the concentration of your active reagent and stalling the reaction.[3] Chloroacetamides can undergo base-mediated hydrolysis through an SN2 mechanism, where hydroxide substitutes the chloride.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield reactions.
Immediate Actions:
-
Visual Inspection: High-purity this compound should be a white to off-white crystalline solid. A significant yellow or brown coloration suggests degradation.[4][5]
-
Purity Verification: Perform a quick purity analysis. A proton NMR (¹H NMR) is highly effective. The methylene protons (–CH₂Cl) should appear as a sharp singlet. The appearance of a new singlet slightly upfield would be indicative of the hydrolyzed 2-hydroxy-N-(4-iodophenyl)acetamide.
-
Purification: If impurities are detected, purify the reagent using the recrystallization protocol provided in Q8 .
Q2: I'm observing unexpected side products in my reaction mixture via TLC and LC/MS. How do I identify them?
A2: The appearance of side products is frequently caused by reactive impurities in your starting material competing in the reaction. The two most common culprits are unreacted starting materials from the synthesis of the reagent itself: 4-iodoaniline and chloroacetyl chloride.
Plausible Side Reactions:
-
Reaction with residual 4-iodoaniline: If your nucleophile is, for example, a primary amine (R-NH₂), any residual 4-iodoaniline in your reagent batch will also act as a nucleophile. It can react with your primary alkylating agent, leading to an undesired secondary amine.
-
Over-alkylation: Chloroacetamides are potent alkylating agents.[6] If your nucleophile is a primary or secondary amine, the initial product of N-alkylation can sometimes react again with another molecule of this compound, leading to a quaternary ammonium salt or a di-alkylated product.[7] This is especially prevalent if the reaction conditions are harsh or if there is a stoichiometric imbalance.
Caption: Impact of 4-iodoaniline impurity on a typical N-alkylation.
Diagnostic Steps:
-
Analyze the Mass: Check the mass-to-charge ratio (m/z) of the side product from your LC/MS data. Compare it against the predicted masses of plausible structures (e.g., the product of your nucleophile reacting with 4-iodoaniline).
-
Re-evaluate Stoichiometry: Ensure you are not using a large excess of the this compound, which could favor over-alkylation.
-
Purify the Reagent: The most robust solution is to use high-purity reagent. See Q8 for a purification protocol.
Section 2: Frequently Asked Questions (FAQs)
Q3: What are the common impurities in this compound and how do they form?
A3: Impurities typically arise from three main sources: the initial synthesis, subsequent degradation during storage, or hydrolysis.
| Impurity Name | Structure | Common Origin | Impact on Reactivity |
| 4-Iodoaniline | I-C₆H₄-NH₂ | Unreacted starting material from the acylation reaction.[8] | Acts as a competing nucleophile, consuming your substrate and generating side products. |
| Chloroacetic Acid/Chloride Salts | ClCH₂COOH | Hydrolysis of the chloroacetyl chloride starting material before or during synthesis. | Can alter the pH of the reaction medium, potentially neutralizing basic catalysts or promoting acid-catalyzed hydrolysis of the amide.[3] |
| 2-Hydroxy-N-(4-iodophenyl)acetamide | HO-CH₂-CO-NH-C₆H₄-I | Hydrolysis of the final product due to exposure to moisture.[3] | Non-reactive as an alkylating agent. Its presence lowers the effective concentration of the active reagent, reducing reaction rates and yield. |
| N,N-bis(chloroacetyl)-4-iodoaniline | (ClCH₂CO)₂N-C₆H₄-I | Over-acylation of 4-iodoaniline during synthesis. | Generally less reactive and can be considered an inert impurity in many cases, but it reduces the overall purity. |
| Residual Solvents | e.g., Acetonitrile, Acetic Acid | Incomplete removal after synthesis or recrystallization.[8][9] | Can affect reaction kinetics or, if protic (like acetic acid or ethanol), may compete as a nucleophile under certain conditions. |
Q4: How can I perform a quick and reliable purity assessment of my reagent?
A4: While several methods exist (LC/MS, GC/MS), ¹H NMR spectroscopy is one of the most informative and accessible techniques for an organic chemist to quickly assess purity.[10][11]
Experimental Protocol: Purity Assessment by ¹H NMR
-
Sample Preparation: Accurately weigh approximately 10-15 mg of your this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Spectral Analysis:
-
Expected Peaks (in DMSO-d₆):
-
~10.4 ppm (s, 1H): Amide N-H proton.
-
~7.6 ppm (d, 2H): Aromatic protons ortho to the iodine atom.
-
~7.5 ppm (d, 2H): Aromatic protons ortho to the amide group.
-
~4.3 ppm (s, 2H): Methylene protons of the chloroacetyl group (-CH₂Cl).
-
-
Signs of Impurity:
-
Hydrolysis Product: Look for a singlet around 4.0-4.1 ppm, corresponding to the methylene protons of 2-hydroxy-N-(4-iodophenyl)acetamide.
-
4-Iodoaniline: Look for characteristic aromatic signals and a broad singlet for the -NH₂ protons (typically around 5.5-6.0 ppm).
-
Solvents: Check for characteristic peaks of common solvents like acetonitrile (~2.1 ppm) or acetic acid (~1.9 ppm and a broad OH peak).
-
-
-
Quantification: By integrating the peak for the desired compound's methylene protons against the peaks of impurities, you can estimate the level of contamination.
Q5: What are the best practices for storing this compound?
A5: Proper storage is crucial to maintain the reagent's integrity. As a moisture-sensitive and potentially light-sensitive compound, follow these guidelines:
-
Container: Store in a tightly sealed, airtight container, preferably the original manufacturer's bottle. Use bottles with inert liners.
-
Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace air and moisture.
-
Environment: Keep the container in a cool, dry, and dark place, such as a desiccator cabinet away from direct sunlight and heat sources.[4]
-
Handling: When weighing out the reagent, do so quickly in a low-humidity environment to minimize exposure to atmospheric moisture.
Q6: My batch of reagent appears discolored and is performing poorly. Can I purify it?
A6: Yes, for many common impurities, a simple recrystallization can be highly effective at restoring the purity and reactivity of the compound.
Experimental Protocol: Recrystallization of this compound Disclaimer: This procedure should be performed by qualified personnel in a chemical fume hood with appropriate personal protective equipment (PPE). Chloroacetamides are toxic and irritants.[4][5]
-
Solvent Selection: Ethanol is a commonly used and effective solvent for the recrystallization of N-arylacetamides.[2]
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to just dissolve the solid. Use a hot plate with stirring and bring the solution to a gentle boil. Add the solvent portion-wise to avoid using an excessive amount.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the yield of precipitated crystals.
-
Isolation: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals thoroughly under vacuum. A vacuum oven at a low temperature (e.g., 40-50 °C) can be used to expedite the removal of the solvent.
-
Verification: Confirm the purity of the recrystallized product using the methods described in Q4 (e.g., melting point, NMR) before use.
References
- 1. 2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide|RUO [benchchem.com]
- 2. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chloroacetamide - Sciencemadness Wiki [sciencemadness.org]
- 5. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Amine alkylation - Wikipedia [en.wikipedia.org]
- 8. cyberleninka.ru [cyberleninka.ru]
- 9. media.neliti.com [media.neliti.com]
- 10. ijpsr.info [ijpsr.info]
- 11. This compound [synhet.com]
Validation & Comparative
Navigating Covalent Warhead Reactivity: A Comparative Analysis of 2-chloro-N-(4-iodophenyl)acetamide and 2-bromo-N-(4-iodophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted covalent inhibitors, the selection of an appropriate electrophilic "warhead" is a critical decision that profoundly influences a drug candidate's potency, selectivity, and overall pharmacological profile.[1][2][3] Among the arsenal of functionalities employed to engage nucleophilic residues like cysteine, α-haloacetamides are a cornerstone.[1] This guide provides an in-depth comparison of two prominent α-haloacetamide reagents: 2-chloro-N-(4-iodophenyl)acetamide and 2-bromo-N-(4-iodophenyl)acetamide. We will dissect the fundamental principles governing their reactivity, present the established hierarchy of halogen leaving group ability, and offer a detailed experimental framework for their direct comparison, empowering researchers to make informed decisions in their covalent inhibitor design strategies.
The Decisive Factor: Halogen Leaving Group Ability
The primary determinant of reactivity for this compound and its bromo-analogue is the nature of the halogen atom. Both compounds engage in nucleophilic substitution reactions, typically following a bimolecular (SN2) mechanism, where a nucleophile, such as the thiolate anion of a cysteine residue, attacks the α-carbon and displaces the halide ion.[4][5]
The efficiency of this reaction is intrinsically linked to the stability of the departing halide ion, known as the leaving group. The established order of leaving group ability for halogens is:
I⁻ > Br⁻ > Cl⁻ > F⁻
This trend is governed by two key physicochemical properties:
-
Basicity: Weaker bases are better leaving groups because they are more stable and less likely to re-engage with the carbon center. Iodide (I⁻) is the weakest base among the halides, while fluoride (F⁻) is the strongest.
-
Polarizability: Larger atoms, like iodine and bromine, have more diffuse electron clouds that are more easily distorted. This high polarizability helps to stabilize the developing negative charge in the reaction's transition state, thereby lowering the activation energy.
Consequently, the carbon-bromine (C-Br) bond in 2-bromo-N-(4-iodophenyl)acetamide is weaker and more readily cleaved upon nucleophilic attack than the carbon-chlorine (C-Cl) bond in its chloro-counterpart. This fundamental difference dictates that 2-bromo-N-(4-iodophenyl)acetamide is inherently more reactive than this compound .[6][7]
Caption: Chemical structures of the compared haloacetamides.
Reactivity in the Context of Covalent Drug Design
The choice between a chloro- and bromoacetamide warhead is a strategic balancing act between reactivity and selectivity.[1][2]
-
2-bromo-N-(4-iodophenyl)acetamide (Higher Reactivity): The enhanced reactivity of the bromo-derivative can lead to faster and more complete covalent modification of the target protein. This can be advantageous for achieving high potency. However, this heightened reactivity may also result in a greater propensity for off-target reactions with other biological nucleophiles or increased susceptibility to hydrolysis, potentially leading to a shorter biological half-life and a less favorable safety profile.[8]
-
This compound (Higher Stability): The chloro-derivative, being less reactive, offers greater stability and potentially higher selectivity.[1] It may require longer incubation times or higher concentrations to achieve the desired level of target engagement, but its reduced reactivity can minimize unwanted off-target modifications, contributing to a cleaner pharmacological profile.
This trade-off is a central consideration in modern covalent drug discovery, where "just-right" reactivity is sought to maximize on-target efficacy while minimizing toxicity.[2][3]
Caption: The trade-off between reactivity and selectivity.
Quantitative Comparison: A Framework for Experimental Validation
While the qualitative reactivity trend is well-established, quantitative kinetic data is essential for robust drug design. A common and effective method for comparing the reactivity of these electrophiles is to measure their second-order rate constants in a reaction with a model thiol, such as glutathione (GSH).[9][10] The reaction rate is highly dependent on pH, as the more nucleophilic thiolate anion (GS⁻) is the reactive species.[6][8]
Summary of Expected Kinetic Outcomes
| Parameter | 2-bromo-N-(4-iodophenyl)acetamide | This compound | Rationale |
| Reaction Rate | Faster | Slower | Bromide is a superior leaving group compared to chloride.[6] |
| Second-Order Rate Constant (k₂) | Larger | Smaller | k₂ is a direct measure of intrinsic reactivity. |
| Half-life (t₁/₂) at given [GSH] | Shorter | Longer | The more reactive compound will be consumed more quickly. |
Experimental Protocol: Comparative Kinetic Analysis via HPLC
This protocol provides a robust method for determining the second-order rate constants for the reaction of each haloacetamide with glutathione.
Objective: To quantify and compare the reactivity of this compound and 2-bromo-N-(4-iodophenyl)acetamide.
Materials:
-
This compound
-
2-bromo-N-(4-iodophenyl)acetamide
-
Glutathione (GSH)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA) or Formic Acid, HPLC grade
-
Quenching solution (e.g., 10% TFA in water)
-
Reverse-phase HPLC system with a C18 column and UV detector
Procedure:
-
Solution Preparation:
-
Prepare a 10 mM stock solution of each haloacetamide in ACN or DMSO.
-
Prepare a 20 mM stock solution of GSH in the reaction buffer (phosphate buffer, pH 7.4). Note: Prepare this solution fresh daily.
-
-
Reaction Setup:
-
Equilibrate the reaction buffer and reactant solutions to a constant temperature (e.g., 25°C or 37°C).
-
In a reaction vessel, add the reaction buffer.
-
To initiate the reaction, add the GSH stock solution followed immediately by the haloacetamide stock solution to achieve final concentrations of, for example, 1 mM GSH and 0.1 mM haloacetamide. Note: Using an excess of GSH allows for pseudo-first-order kinetic analysis.
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a fixed volume (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing an equal volume of the quenching solution. This acidifies the sample, stopping the reaction by protonating the thiolate.[7]
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC.
-
Develop a gradient method (e.g., water/ACN with 0.1% TFA) that effectively separates the haloacetamide reactant from the glutathione conjugate product.
-
Monitor the reaction by observing the decrease in the peak area of the haloacetamide reactant over time at an appropriate wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
For each time point, calculate the concentration of the remaining haloacetamide based on a standard curve.
-
Plot the natural logarithm of the haloacetamide concentration (ln[Haloacetamide]) versus time.
-
The slope of the resulting linear plot is equal to -kobs (the pseudo-first-order rate constant).
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = kobs / [GSH] .
-
Caption: Workflow for comparative kinetic analysis via HPLC.
Conclusion
The fundamental principles of chemical reactivity unequivocally establish that 2-bromo-N-(4-iodophenyl)acetamide is a more potent electrophile than this compound . This is due to the superior leaving group ability of bromide compared to chloride. For drug development professionals, this translates into a critical choice: the bromo-derivative offers faster reaction kinetics, which can be beneficial for potency, while the chloro-derivative provides greater stability and selectivity, which can lead to an improved safety profile. The optimal choice is context-dependent, hinging on the specific biological target and the desired therapeutic window. By employing rigorous kinetic analysis as outlined in this guide, researchers can quantitatively assess this reactivity difference, enabling a data-driven and rational approach to the design of next-generation covalent therapies.
References
- 1. biosolveit.de [biosolveit.de]
- 2. Recent Advances in Covalent Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Innovative design and potential applications of covalent strategy in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic glutathione chemoassay to quantify thiol reactivity of organic electrophiles--application to alpha,beta-unsaturated ketones, acrylates, and propiolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nitro-fatty acid reaction with glutathione and cysteine. Kinetic analysis of thiol alkylation by a Michael addition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of N-Arylacetamides: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the N-arylacetamide motif is a cornerstone of molecular design. Its prevalence in pharmaceuticals and biologically active compounds necessitates a thorough understanding of the available synthetic routes. This guide provides an in-depth, objective comparison of the primary methods for constructing this crucial functional group, moving beyond mere protocols to elucidate the underlying principles and practical considerations that govern the choice of synthesis.
The Classical Approach: Acylation of Anilines
The most fundamental method for forming N-arylacetamides is the direct acylation of anilines. This approach is often the first taught and, in many cases, remains a highly effective and economical choice.
Mechanism and Rationale
The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the aniline nitrogen attacks the electrophilic carbonyl carbon of the acetylating agent. The choice of acetylating agent and the use of a base are critical experimental decisions.
-
Acetylating Agents: Acetic anhydride is a common and moderately reactive choice. For less reactive anilines, the more electrophilic acetyl chloride is often employed.
-
Role of Base: When using acetyl chloride, a base such as pyridine or triethylamine is essential to neutralize the HCl byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic. In the case of acetic anhydride, a base is not strictly required but can be used to accelerate the reaction.
Experimental Protocol: Acylation of Aniline with Acetic Anhydride
-
In a 25-mL Erlenmeyer flask, dissolve 0.46 g of aniline in 10 mL of distilled water and 10 drops of concentrated hydrochloric acid.
-
In a separate beaker, prepare a solution of 0.5 g of anhydrous sodium acetate in 3 mL of distilled water.
-
To the aniline solution, add 15 drops of acetic anhydride, and immediately follow with the sodium acetate solution.
-
Swirl the flask to ensure thorough mixing. Acetanilide will begin to precipitate.
-
Cool the flask in an ice-water bath to complete the crystallization.
-
Collect the crystalline product by vacuum filtration on a Büchner funnel and wash with cold water.
-
The crude product can be recrystallized from hot water or an ethanol/water mixture to yield pure acetanilide.[1][2][3][4]
Modern Cross-Coupling Strategies: Buchwald-Hartwig and Ullmann Reactions
For more complex substrates, particularly when the aniline nitrogen is part of a larger molecule or when direct acylation is problematic, transition metal-catalyzed cross-coupling reactions offer a powerful alternative.
Buchwald-Hartwig Amination
This palladium-catalyzed reaction has become a mainstay of modern organic synthesis for its broad substrate scope and functional group tolerance.[5]
The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amide, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the catalyst.[6][7][8]
The choice of phosphine ligand is paramount to the success of the reaction. Bulky, electron-rich ligands like RuPhos, BrettPhos, and XPhos are often employed to:
-
Promote Oxidative Addition: By facilitating the formation of the active monoligated Pd(0) species.
-
Facilitate Reductive Elimination: The steric bulk of the ligands can bring the aryl and amido groups in close proximity, accelerating the final bond-forming step.[9]
-
Enhance Catalyst Stability: Preventing catalyst decomposition and increasing turnover numbers.[7][10]
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1 mol%), the appropriate phosphine ligand (e.g., XPhos, 2.5 mol%), and Cs₂CO₃ (1.4 equiv.).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add the aryl halide (1.0 equiv.) and acetamide (1.2 equiv.).
-
Add anhydrous 1,4-dioxane via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for the required time (typically 4-24 hours), monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed N-arylation reaction. While traditional protocols required harsh conditions (high temperatures and stoichiometric copper), modern variations with ligands have significantly improved its utility.[11]
The mechanism is believed to involve the formation of a copper(I)-amidate complex, which undergoes oxidative addition with the aryl halide to a Cu(III) intermediate, followed by reductive elimination.[11] The introduction of chelating ligands, such as 1,10-phenanthroline and various amino acids, has been a major advancement, allowing for lower reaction temperatures and catalytic amounts of copper.[6]
-
In an oven-dried reaction vessel, combine the aryl halide (1.0 equiv.), acetamide (1.2 equiv.), CuI (5-10 mol%), a ligand (e.g., L-proline, 20 mol%), and K₂CO₃ (2.0 equiv.).[6]
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add an anhydrous polar aprotic solvent, such as DMF or DMSO, via syringe.
-
Heat the mixture with stirring at a temperature typically ranging from 90-120 °C, monitoring the reaction's progress.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.
Rearrangement and Metal-Free Approaches
Chapman Rearrangement
The Chapman rearrangement is a thermal intramolecular reaction that converts an aryl N-arylbenzimidate to an N,N-diarylamide. While not a direct synthesis of N-arylacetamides, it is a relevant method for forming N-aroyldiarylamines. The reaction proceeds through a 1,3-aryl shift from oxygen to nitrogen via a four-membered cyclic transition state.[12][13]
Metal-Free Synthesis via Aryltriazenes
In a push towards greener and more sustainable chemistry, metal-free methods have been developed. One such approach involves the reaction of stable aryltriazenes with acetonitrile in the presence of a Brønsted acidic ionic liquid (BAIL).[1][10]
This method proceeds under mild, room temperature conditions. The aryltriazene serves as an aryl precursor, and acetonitrile acts as the nitrogen and acetyl source, with water providing the oxygen atom for the carbonyl group. The use of a recyclable ionic liquid promoter and the avoidance of transition metals are significant environmental advantages.[1][10]
-
In a 10 mL reaction tube, combine the aryltriazene (0.1 mmol), the Brønsted acidic ionic liquid (0.1 mmol), acetonitrile (1 mL), and water (0.5 mL).
-
Stir the reaction mixture at room temperature for approximately 6 hours, monitoring completion by TLC.
-
Upon completion, add 5 mL of water to the mixture and extract with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative thin-layer chromatography to obtain the N-arylacetamide.[10]
Advanced and Green Synthetic Technologies
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. For the synthesis of N-arylacetamides, microwave-assisted acylation offers significant advantages in terms of reduced reaction times and often improved yields compared to conventional heating.[14][15]
Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more efficiently than conventional heating.
-
In a microwave-safe vessel, combine aniline (1.0 equiv.) and glacial acetic acid (3.0 equiv.).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate at a set power (e.g., 160-480 W) for a short duration (e.g., 15-50 minutes).[14]
-
After cooling, the product can often be isolated by simple filtration or extraction, followed by recrystallization.
Continuous Flow Synthesis
Flow chemistry offers enhanced safety, scalability, and process control. The synthesis of N-arylacetamides can be efficiently performed in a continuous flow setup, allowing for rapid optimization and production.
A solution of the aniline and the acetylating agent are pumped through separate inlets into a T-mixer, where they combine and enter a heated reactor coil. The residence time in the reactor is precisely controlled by the flow rate and the reactor volume. The product stream can then be directed to an in-line purification or collection system. This approach is particularly advantageous for highly exothermic reactions, as the high surface-area-to-volume ratio of the reactor allows for efficient heat dissipation.[2]
Comparative Analysis of Synthesis Methods
| Method | Typical Yield | Reaction Time | Temperature | Key Reagents/Catalysts | Advantages | Limitations |
| Classical Acylation | 80-95% | 0.5 - 2 h | Room Temp. to Reflux | Acetic anhydride/acetyl chloride, Base | Economical, simple procedure, scalable. | Limited functional group tolerance, may require harsh reagents. |
| Buchwald-Hartwig | 70-95% | 4 - 24 h | 80-120 °C | Pd catalyst, phosphine ligand, base | Broad substrate scope, high functional group tolerance. | Expensive catalysts/ligands, requires inert atmosphere.[10] |
| Ullmann Condensation | 60-90% | 12 - 24 h | 90-150 °C | Cu catalyst, ligand, base | Economical metal catalyst, good for certain heterocycles. | Often requires higher temperatures, can be substrate-specific.[11] |
| Metal-Free (Aryltriazene) | 50-88% | 6 h | Room Temp. | Aryltriazene, Brønsted acidic ionic liquid | Mild conditions, metal-free, green.[1][10] | Limited substrate scope, requires synthesis of aryltriazene. |
| Microwave-Assisted | 85-95% | 5 - 50 min | Elevated (in sealed vessel) | Standard acylation reagents | Drastically reduced reaction times, often higher yields.[14] | Requires specialized equipment, scalability can be a challenge. |
| Continuous Flow | >95% | Seconds to minutes | Optimized for specific reaction | Standard acylation reagents | Enhanced safety and control, easy to scale up, high throughput.[2] | High initial equipment cost, requires process optimization. |
Visualization of Key Processes
Reaction Mechanism Diagrams
Caption: Fig 1. Simplified Buchwald-Hartwig Catalytic Cycle
Caption: Fig 2. Proposed Ullmann Condensation Catalytic Cycle
Experimental Workflow Diagram
Caption: Fig 3. Continuous Flow Synthesis Workflow
Conclusion and Method Selection
The synthesis of N-arylacetamides is a well-established field with a diverse array of methodologies. The optimal choice depends on a careful consideration of the substrate's complexity, desired scale, cost constraints, and available equipment.
-
For simple, robust anilines on a laboratory or industrial scale, classical acylation remains the most straightforward and cost-effective method.
-
When dealing with complex molecules, sensitive functional groups, or challenging heterocyclic systems, the Buchwald-Hartwig amination offers unparalleled scope and reliability, albeit at a higher cost.
-
The Ullmann condensation provides a more economical cross-coupling alternative, particularly if the conditions have been optimized for the specific substrate class.
-
For researchers focused on sustainability and mild reaction conditions, the metal-free aryltriazene method presents an innovative, albeit less developed, option.
-
To accelerate reaction discovery and optimization, microwave-assisted synthesis is an invaluable tool. For scaling up production with enhanced safety and control, continuous flow chemistry represents the state-of-the-art.
By understanding the mechanistic underpinnings and practical nuances of each method, the modern chemist is well-equipped to select and execute the most appropriate strategy for the synthesis of these vital N-arylacetamide building blocks.
References
- 1. researchgate.net [researchgate.net]
- 2. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. ymerdigital.com [ymerdigital.com]
- 15. benchchem.com [benchchem.com]
spectroscopic analysis to confirm 2-chloro-N-(4-iodophenyl)acetamide structure
An In-Depth Technical Guide to the Spectroscopic Confirmation of 2-chloro-N-(4-iodophenyl)acetamide
This guide provides a comprehensive framework for the structural elucidation of this compound, a key intermediate in pharmaceutical and materials science research. Given the absence of a complete, publicly available experimental dataset for this specific molecule, this document serves as an expert-led comparison of spectroscopic techniques, detailing the expected data and the underlying scientific rationale. We will demonstrate how a multi-technique approach—leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—creates a self-validating system for unambiguous structural confirmation.
The Analytical Challenge: Beyond Simple Synthesis
The synthesis of N-arylacetamides is a foundational reaction in organic chemistry, often achieved by reacting an aniline derivative with an acyl chloride.[1] However, successful synthesis is only the first step. Unambiguous confirmation of the final structure is critical, as isomeric impurities can drastically alter biological activity or material properties. The target molecule, this compound (CAS No. 2564-00-3), possesses several key structural features that are ideally suited for a multi-pronged spectroscopic analysis.[2][3] Our objective is to establish a robust analytical workflow that not only confirms the presence of the desired functional groups but also verifies their precise connectivity.
A Multi-Technique Workflow for Structural Verification
Figure 1: A comprehensive workflow for the synthesis and structural validation of this compound.
Nuclear Magnetic Resonance (NMR): The Structural Blueprint
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and quantity of protons and carbons.
Proton (¹H) NMR Spectroscopy
Rationale: ¹H NMR allows us to "count" the number of non-equivalent protons and determine their neighboring environments through spin-spin splitting patterns. For this compound, we expect to see distinct signals for the amide proton, the methylene protons, and the aromatic protons. The substitution pattern on the aromatic ring is a key feature to confirm. The para-substitution is expected to produce a symmetrical, pseudo-doublet of doublets pattern (often appearing as two distinct doublets), which is a characteristic signature that distinguishes it from ortho or meta isomers.[4]
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for amides as it helps in observing the N-H proton, which might exchange too rapidly in other solvents.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard acquisition includes 16-32 scans.
-
Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform, followed by phase correction and baseline correction. Integrate the signals to determine the relative proton counts.
| Signal | Predicted δ (ppm) | Multiplicity | Integration | Assignment & Rationale |
| a | ~10.3 | Singlet (broad) | 1H | N-H : Amide protons are often broad and appear far downfield due to hydrogen bonding and deshielding by the carbonyl group.[1] |
| b | ~7.65 | Doublet | 2H | Ar-H : Protons ortho to the iodine atom. Deshielded by the electronegative iodine and the amide group. Appears as a doublet due to coupling with adjacent protons.[5] |
| c | ~7.55 | Doublet | 2H | Ar-H : Protons ortho to the amide group. Appears as a doublet due to coupling with adjacent protons. The symmetrical AA'BB' system is characteristic of 1,4-disubstitution.[6] |
| d | ~4.25 | Singlet | 2H | -CH₂-Cl : Methylene protons adjacent to an electron-withdrawing chlorine atom and the carbonyl group, causing a significant downfield shift.[1] |
graph "Structure_Annotations" { layout=neato; node [shape=none, fontname="Helvetica", fontsize=10]; edge [color="#5F6368"];// Define the molecule structure using nodes and edges C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0!"]; C3 [label="C", pos="1.5,0.866!"]; C4 [label="C", pos="1,1.732!"]; C5 [label="C", pos="0,1.732!"]; C6 [label="C", pos="-0.5,0.866!"]; I [label="I", pos="-1.5,0.866!"]; N [label="N", pos="2,0!"]; H_N [label="H(a)", pos="2.3,-0.5!"]; C_CO [label="C", pos="2.8,0.5!"]; O [label="=O", pos="3.2,1!"]; C_CH2 [label="CH₂(d)", pos="3.2,-0.2!"]; Cl [label="Cl", pos="4,-0.2!"]; H_c1 [label="H(c)", pos="-0.3,2.4!"]; H_c2 [label="H(c)", pos="1.3,2.4!"]; H_b1 [label="H(b)", pos="2,1.1!"]; H_b2 [label="H(b)", pos="-0.3,-0.7!"];
C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C6 -- I; C3 -- N; N -- H_N; N -- C_CO; C_CO -- O [style=double]; C_CO -- C_CH2; C_CH2 -- Cl; C5 -- H_c1; C4 -- H_c2; C2 -- H_b1; C1 -- H_b2;
// Add labels for clarity label_a [label="a", pos="2.5,-0.7!", fontcolor="#EA4335"]; label_b [label="b", pos="2.2,1.3!", fontcolor="#4285F4"]; label_b2 [label="-0.5,-0.9!", fontcolor="#4285F4"]; label_c [label="c", pos="-0.5,2.6!", fontcolor="#34A853"]; label_c2 [label="1.5,2.6!", fontcolor="#34A853"]; label_d [label="d", pos="3.4,-0.7!", fontcolor="#FBBC05"]; }
Figure 2: Structure of this compound with proton environments labeled for NMR analysis.
Carbon-13 (¹³C) NMR Spectroscopy
Rationale: ¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and their chemical environments. It is particularly useful for identifying quaternary carbons (those with no attached protons) and carbonyl carbons, which are difficult to observe with other methods.[7]
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required due to the lower natural abundance of the ¹³C isotope.
-
Data Acquisition: Acquire the spectrum on a 100 MHz or higher spectrometer using proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans (e.g., 1024 or more) is typically needed.
-
Data Processing: Similar processing steps as for ¹H NMR are applied.
| Predicted δ (ppm) | Assignment & Rationale |
| ~165 | C=O : The carbonyl carbon of the amide group is highly deshielded and appears significantly downfield.[1] |
| ~138 | Ar-C : Aromatic carbon attached to the nitrogen (C-N). |
| ~137 | Ar-C : Aromatic carbons ortho to the iodine atom (C-H).[5] |
| ~122 | Ar-C : Aromatic carbons ortho to the amide group (C-H). |
| ~90 | Ar-C : Aromatic carbon attached to iodine (C-I). The heavy iodine atom causes a characteristic upfield shift. |
| ~43 | -CH₂-Cl : Aliphatic carbon attached to chlorine.[1] |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Rationale: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups, which vibrate at characteristic frequencies when exposed to infrared radiation. For our target molecule, IR will provide definitive evidence for the N-H bond, the C=O (amide I) bond, the N-H bend (amide II), and the aromatic C-H bonds.[4]
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest and most common method.
-
KBr Pellet: Alternatively, grind ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press the mixture into a thin, transparent disk.
-
-
Data Acquisition: Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3300 | N-H Stretch | Secondary Amide |
| ~3100-3000 | C-H Stretch | Aromatic C-H[5] |
| ~1670 | C=O Stretch (Amide I) | Secondary Amide[1] |
| ~1540 | N-H Bend (Amide II) | Secondary Amide |
| ~1600, ~1490 | C=C Stretch | Aromatic Ring |
| ~830 | C-H Out-of-Plane Bend | 1,4-Disubstituted Benzene |
| ~750 | C-Cl Stretch | Chloroalkane |
Mass Spectrometry (MS): Molecular Weight and Isotopic Confirmation
Rationale: Mass spectrometry provides the exact molecular weight of a compound, serving as a crucial confirmation of its elemental formula. Furthermore, the presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), will generate a characteristic M+2 isotopic peak with an intensity about one-third that of the molecular ion (M+) peak.[8] This isotopic signature is a powerful validation point.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[9]
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Identify the molecular ion peak and confirm its m/z value against the calculated molecular weight. Analyze the isotopic pattern to confirm the presence of one chlorine atom.
| m/z (Daltons) | Assignment | Rationale |
| 294.93 | [M]⁺ (for ³⁵Cl) | Molecular ion peak corresponding to the formula C₈H₇³⁵ClINO.[2] |
| 296.93 | [M+2]⁺ (for ³⁷Cl) | Isotopic peak due to the ³⁷Cl isotope. Its intensity should be ~33% of the M⁺ peak. |
| 295.93 | [M+H]⁺ (for ³⁵Cl) | Protonated molecular ion, commonly observed with ESI. |
| 297.93 | [M+H+2]⁺ (for ³⁷Cl) | Protonated molecular ion containing the ³⁷Cl isotope. |
Conclusion: An Integrated and Self-Validating Analysis
The structural confirmation of this compound is definitively achieved not by a single piece of data, but by the convergence of evidence from multiple, complementary spectroscopic techniques.
-
¹H NMR confirms the 1,4-disubstituted aromatic ring, the presence of the chloroacetyl group, and the correct ratio of protons.
-
¹³C NMR verifies the number of unique carbon environments, including the critical carbonyl and C-I carbons.
-
IR Spectroscopy provides unmistakable evidence of the secondary amide functional group and the aromatic system.
-
Mass Spectrometry validates the molecular formula through an accurate mass measurement and the characteristic isotopic pattern of chlorine.
Together, these techniques form a robust, self-validating protocol that provides the high degree of certainty required by researchers, scientists, and drug development professionals. This guide establishes the expected spectroscopic signatures, enabling confident identification and quality control of this important chemical intermediate.
References
- 1. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C8H7ClINO | CID 735792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [synhet.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Trace determination of 13 haloacetamides in drinking water using liquid chromatography triple quadrupole mass spectrometry with atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Halogenated Acetamide Intermediates: A Comparative Analysis for Synthesis and Bioconjugation
Abstract
Halogenated acetamides, particularly 2-chloroacetamide, 2-bromoacetamide, and 2-iodoacetamide, are foundational intermediates in modern organic synthesis and drug development. Their utility as alkylating agents for nucleophilic residues, most notably cysteine thiols, has made them indispensable tools in proteomics, bioconjugation, and the synthesis of complex pharmaceutical scaffolds. However, the choice between these reagents is not trivial and carries significant implications for reaction efficiency, selectivity, and the integrity of the final product. This guide provides a comparative analysis of these three key intermediates, grounded in mechanistic principles and supported by experimental data, to empower researchers in making strategic decisions for their specific applications. We will explore the nuances of their reactivity, profile their side-reaction liabilities, and present standardized protocols for their comparative evaluation.
The Foundational Chemistry: A Unifying SN2 Mechanism
The synthetic utility of α-haloacetamides is rooted in their susceptibility to bimolecular nucleophilic substitution (SN2) reactions. In the context of bioconjugation, the deprotonated thiol group (thiolate) of a cysteine residue acts as the nucleophile, attacking the electrophilic α-carbon adjacent to the halogen.[1][2] This concerted, single-step mechanism results in the displacement of the halide ion and the formation of a highly stable thioether bond, effectively and irreversibly capping the cysteine residue.[3][4][5]
This covalent modification is critical in proteomics for preventing the artificial formation of disulfide bonds during sample preparation, ensuring accurate protein identification and quantification.[1][4] In drug development, this same reaction is harnessed to create targeted covalent inhibitors and to attach payloads to antibodies in antibody-drug conjugates (ADCs).[6][7]
Caption: General SN2 mechanism for the alkylation of a cysteine thiolate by a haloacetamide.
A Head-to-Head Comparison: Reactivity, Selectivity, and Stability
The primary differentiator between chloro-, bromo-, and iodoacetamide is the nature of the halogen, which profoundly impacts its ability to function as a leaving group. This, in turn, dictates the reaction kinetics and the reagent's overall utility.
Reaction Kinetics: The Leaving Group Effect
In an SN2 reaction, a better leaving group is one that can better stabilize the negative charge it acquires upon departure. The stability of halide ions increases down the periodic table (I⁻ > Br⁻ > Cl⁻), which is inversely related to their basicity.[7] This directly translates to a reactivity trend where Iodoacetamide > Bromoacetamide > Chloroacetamide .
Bromoacetamides have been demonstrated to be one to two orders of magnitude more reactive than their chloroacetamide counterparts.[8] Iodoacetamide is even more reactive, with reaction rates more than 15 times faster than conventional chemistries, allowing for efficient labeling at lower reagent concentrations.[9] This rapid kinetics is a primary reason for its widespread adoption in proteomics, where complete and swift alkylation is paramount.[10]
| Feature | 2-Chloroacetamide | 2-Bromoacetamide | 2-Iodoacetamide |
| Molecular Formula | C₂H₄ClNO | C₂H₄BrNO | C₂H₄INO |
| Molecular Weight | 93.51 g/mol [11] | 137.96 g/mol | 184.96 g/mol |
| Relative Reactivity | Low | Moderate[6] | High[9][10] |
| Primary Target | Cysteine Thiols[12] | Cysteine Thiols[2] | Cysteine Thiols[3][4] |
| Stability | Generally stable | Stable | Light-sensitive, unstable |
| Primary Use Case | Pharmaceutical precursor,[11][13] cost-effective alkylating agent | ADC linkers,[6] synthetic intermediate[14] | Proteomics standard,[4][10] bioconjugation[3] |
Table 1: Comparative properties of common halogenated acetamide intermediates.
Selectivity and Off-Target Reactions
While cysteine is the primary target for haloacetamides, other nucleophilic amino acid residues can also react, leading to undesirable off-target modifications. These side reactions can occur at the N-terminus of peptides and on the side chains of lysine, histidine, methionine, aspartic acid, and glutamic acid.[10]
The choice of reagent presents a trade-off between reactivity and selectivity.
-
Iodoacetamide (IAA): Its high reactivity makes it the most prone to side reactions, particularly at higher concentrations and pH.[10][15]
-
Chloroacetamide (CAA): Recently, it has been suggested as an alternative to reduce off-target alkylation of residues like lysine and the N-terminus.[16] However, this comes at a significant cost. Studies have shown that chloroacetamide dramatically increases the oxidation of methionine residues, affecting up to 40% of all methionine-containing peptides, compared to just 2-5% with iodoacetamide.[16] This deleterious effect suggests it may not be the ideal reagent for many proteomics applications.[16]
| Off-Target Residue | Iodoacetamide | Chloroacetamide | Causality and Experimental Insight |
| Lysine (ε-NH₂) | Possible[10] | Reduced propensity[16] | The higher reactivity of IAA allows it to react with less nucleophilic amines, whereas CAA is more selective for the highly nucleophilic thiolate of cysteine. |
| Histidine (Imidazole) | Possible[10] | Less frequent | Similar to lysine, the reactivity gradient dictates the likelihood of modifying the moderately nucleophilic histidine side chain. |
| Methionine (Thioether) | Possible over-alkylation[15] | High levels of oxidation [16] | The mechanism for CAA-induced methionine oxidation is a critical drawback. This is not a simple alkylation and represents a significant alteration of the peptide, which can compromise data interpretation. |
Table 2: Comparison of major off-target modifications for Iodoacetamide vs. Chloroacetamide.
Stability and Practical Handling
Practical, bench-level considerations also influence reagent selection.
-
Chloroacetamide and Bromoacetamide are generally stable crystalline solids.[11][17]
-
Iodoacetamide is notoriously unstable and light-sensitive. It must be stored protected from light, and solutions should always be prepared fresh immediately before use to ensure potency and prevent degradation.[18][19]
Experimental Design for Comparative Performance Analysis
To objectively select the optimal reagent, a standardized head-to-head comparison is recommended. The following workflow and protocol outline a robust method for evaluating the alkylation efficiency and side-reaction profile of each haloacetamide on a model protein or complex protein lysate.
Caption: Workflow for the comparative analysis of haloacetamide reagents.
Detailed Experimental Protocol: Comparative Alkylation of a Model Protein
This protocol describes the alkylation of a protein sample for subsequent analysis by mass spectrometry.
A. Materials & Reagents
-
Protein solution (e.g., 1 mg/mL Bovine Serum Albumin in 50 mM Ammonium Bicarbonate)
-
Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5
-
Reducing Agent: 500 mM Dithiothreitol (DTT) in water (prepare fresh)
-
Alkylating Agents: 500 mM stocks of 2-chloroacetamide, 2-bromoacetamide, and 2-iodoacetamide in water. Note: Prepare the iodoacetamide solution immediately before use and protect it from light.
-
Quenching Solution: 500 mM DTT in water
-
Sequencing-grade Trypsin
-
LC-MS grade water and acetonitrile; formic acid
B. Procedure
-
Protein Solubilization and Reduction: a. To 100 µg of protein, add Denaturation Buffer to a final volume of 100 µL. b. Add the 500 mM DTT stock solution to a final concentration of 10 mM. c. Incubate the mixture for 1 hour at 37°C to ensure complete reduction of disulfide bonds.[2] d. Allow the sample to cool to room temperature.
-
Alkylation (Perform in Parallel for Each Reagent): a. For each reaction, add the respective 500 mM haloacetamide stock solution to a final concentration of 25 mM. b. Incubate at room temperature in the dark for 1 hour. The requirement to incubate in the dark is especially critical for iodoacetamide.[20]
-
Experimental Insight: The reaction time is a key variable. While 1 hour is a good starting point for comparison, the lower reactivity of chloroacetamide may necessitate a longer incubation, whereas the high reactivity of iodoacetamide might achieve complete alkylation sooner.
-
-
Quenching: a. Stop the alkylation reaction by adding the 500 mM DTT quenching solution to a final concentration of 25 mM to consume any unreacted haloacetamide. b. Incubate for 15 minutes at room temperature.
-
Sample Preparation for Mass Spectrometry: a. Dilute the samples 4-fold with 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 2 M, which is necessary for trypsin activity. b. Add trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.[2] c. Stop the digestion by acidifying the samples with formic acid to a final concentration of 0.1%. d. Desalt the resulting peptides using a C18 solid-phase extraction column according to the manufacturer's protocol.
-
Data Analysis: a. Analyze the samples via LC-MS/MS. b. Search the resulting data against the protein database, specifying carbamidomethylation (+57.021 Da) of cysteine as a variable modification. c. Crucially, also search for potential off-target modifications, such as modification of Lys, His, and the N-terminus, and oxidation of Met (+15.995 Da). d. Compare the percentage of cysteine alkylation, missed cleavages, and the prevalence of off-target modifications for each of the three reagents.
Conclusion and Strategic Recommendations
The selection of a halogenated acetamide intermediate is a strategic decision that must balance the need for rapid and complete reaction with the risk of undesirable side reactions.
-
2-Iodoacetamide remains the gold standard for applications demanding speed and quantitative alkylation, such as in bottom-up proteomics.[10] Its high reactivity ensures that even low-abundance proteins are effectively modified. However, users must be vigilant about its light sensitivity and the increased potential for off-target modifications, which can be mitigated by optimizing reagent concentration and reaction time.[10][15]
-
2-Bromoacetamide offers a compelling middle ground. Its reactivity is sufficient for many applications, including the generation of stable antibody-drug conjugates,[6] while being less prone to the side reactions seen with iodoacetamide. It represents a robust choice when extreme reaction speed is not the primary concern.
-
2-Chloroacetamide is the least reactive of the three. While it has been explored as a means to reduce certain off-target alkylations, its significant propensity to induce methionine oxidation is a major liability that can corrupt proteomic datasets.[16] Its primary advantages lie in its low cost and utility as a precursor in large-scale pharmaceutical syntheses where reaction conditions can be tightly controlled and specific reactivity profiles are desired.[11][21]
Ultimately, the optimal choice is context-dependent. By understanding the underlying chemical principles and employing rigorous, comparative experimental validation as outlined in this guide, researchers can confidently select the most appropriate halogenated acetamide intermediate to achieve their synthetic and analytical goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. The medicinal chemistry evolution of antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. innospk.com [innospk.com]
- 12. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. N-Bromoacetamide - Enamine [enamine.net]
- 18. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]
- 19. proteomicsresource.washington.edu [proteomicsresource.washington.edu]
- 20. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]
- 21. ijpsr.info [ijpsr.info]
assessing the biological efficacy of 2-chloro-N-(4-iodophenyl)acetamide derivatives
An In-depth Guide to the Biological Efficacy of 2-chloro-N-(4-iodophenyl)acetamide Derivatives
Introduction: A Versatile Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of developing novel therapeutic agents. The this compound structure has emerged as a particularly promising starting point. Its core components—a halogenated phenyl ring and a reactive chloroacetamide group—provide a unique combination of lipophilicity and chemical reactivity. The chloroacetamide moiety, in particular, is an excellent electrophilic site, readily undergoing nucleophilic substitution reactions. This allows for the strategic attachment of various pharmacophores and heterocyclic systems, creating a diverse library of derivatives with a wide spectrum of biological activities.[1]
This guide provides a comprehensive assessment of the biological efficacy of this compound derivatives, focusing on their anticancer and antimicrobial properties. We will delve into the synthetic strategies, compare the performance of various derivatives using experimental data, and elucidate the underlying structure-activity relationships that govern their therapeutic potential.
Synthetic Strategy: Gateway to Molecular Diversity
The synthesis of these derivatives is typically a straightforward yet powerful process, allowing for extensive chemical exploration. The foundational step involves the chloroacetylation of 4-iodoaniline. This reaction creates the core this compound intermediate.[2] The true versatility of this scaffold is then unlocked in the second stage, where the chlorine atom on the acetamide group serves as a reactive handle for nucleophilic substitution. By reacting this intermediate with a wide array of nucleophiles (such as amines, thiols, or other heterocyclic structures), a vast library of derivatives can be generated.[1][3][4] This synthetic accessibility is a critical factor in enabling robust structure-activity relationship (SAR) studies.
Caption: General workflow for the synthesis of this compound derivatives.
Anticancer Activity: Targeting Malignant Cells
Derivatives of the 2-chloro-N-phenylacetamide scaffold have demonstrated significant potential as anticancer agents. The ability to attach known cytotoxic agents or moieties that target specific cancer pathways makes this a fertile ground for drug development.
Case Study: 5-Fluorouracil Derivative
A notable example involves the synthesis of a novel compound by reacting this compound with 5-fluorouracil (5-FU), a widely used chemotherapeutic agent.[2] The goal of such a "hybrid-pharmacophore" approach is often to enhance the therapeutic index of the parent drug, potentially by improving its selectivity or reducing its negative side effects.[2][5] The resulting derivative was evaluated for its cytotoxic activity against several human cancer cell lines.
Table 1: In Vitro Anticancer Activity of a 5-FU Derivative
| Cancer Cell Line | Type | Reported Efficacy |
|---|---|---|
| HeLa | Cervical Cancer | Biologically Active[2] |
| HT-29 | Colon Cancer | Biologically Active[2] |
| MCF-7 | Breast Cancer | Biologically Active[2] |
(Note: Specific IC50 values were not detailed in the available literature, but the compound was confirmed to have biological activity against these lines.)
Experimental Protocol: MTT Assay for Cytotoxicity
The assessment of a compound's anticancer potential is commonly performed using the MTT assay, a colorimetric method that measures cell viability.[6]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (and a vehicle control) and incubated for a set period (e.g., 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated for a few hours, during which mitochondrial reductases in viable cells convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: A solubilizing agent (like DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the solution is measured using a plate reader at a specific wavelength (e.g., 570 nm). The intensity of the purple color is directly proportional to the number of viable cells.
Caption: Standard workflow for the MTT cell viability assay.
Antimicrobial Activity: Combating Pathogens
The N-(substituted phenyl)-2-chloroacetamide class of compounds has also been recognized for its antimicrobial properties. The structural features, particularly the halogen substituents, play a crucial role in this activity.
Mechanism and Spectrum of Activity
Studies on various N-(substituted phenyl)-2-chloroacetamides have shown them to be particularly effective against Gram-positive bacteria, such as Staphylococcus aureus and its methicillin-resistant strain (MRSA), and moderately effective against pathogenic yeasts like Candida albicans.[7] The efficacy is often attributed to the high lipophilicity conferred by the halogenated phenyl ring, which facilitates the molecule's passage through the phospholipid bilayer of the microbial cell membrane.[7] Furthermore, the chloro atom on the acetamide group itself appears to be critical for enhancing antimicrobial activity, potentially by acting as an alkylating agent that disrupts essential cellular processes.[8]
Table 2: Comparative Antimicrobial Efficacy of Chloroacetamide Derivatives
| Derivative Class | Target Organism | Efficacy | Reference |
|---|---|---|---|
| N-(halogenated phenyl)-2-chloroacetamides | S. aureus (Gram-positive) | Effective | [7] |
| N-(halogenated phenyl)-2-chloroacetamides | MRSA (Gram-positive) | Effective | [7] |
| N-(halogenated phenyl)-2-chloroacetamides | E. coli (Gram-negative) | Less Effective | [7] |
| N-(halogenated phenyl)-2-chloroacetamides | C. albicans (Yeast) | Moderately Effective | [7] |
| 2-amino-N-(p-Chlorophenyl) acetamides | S. aureus | Moderate to High | [9] |
| 2-amino-N-(p-Chlorophenyl) acetamides | P. aeruginosa | Moderate to High |[9] |
Experimental Protocol: Disc Diffusion Method
A standard and widely used method to screen for antibacterial activity is the disc diffusion (Kirby-Bauer) test.[9]
-
Prepare Inoculum: A standardized suspension of the target bacterium is prepared.
-
Plate Inoculation: A Mueller-Hinton agar plate is uniformly swabbed with the bacterial inoculum to create a lawn of growth.
-
Disc Application: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound.[9] These discs are then placed onto the surface of the agar.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Measure Inhibition Zone: If the compound is effective, it will diffuse into the agar and inhibit bacterial growth, creating a clear "zone of inhibition" around the disc. The diameter of this zone is measured in millimeters and corresponds to the compound's potency.
Caption: Workflow for the antimicrobial disc diffusion assay.
Toxicology and Safety Considerations
A critical aspect of drug development is evaluating the toxicological profile of a new chemical entity. While the this compound scaffold holds therapeutic promise, it is essential to assess its potential for cytotoxicity against healthy cells. Related chloroacetamide compounds, particularly those used as herbicides, have been shown to induce oxidative stress, DNA damage, and apoptosis in both in vitro cell models and in vivo organisms like zebrafish embryos.[10] This genotoxicity is often linked to the generation of reactive oxygen species (ROS).[10]
However, it is crucial to distinguish between the broad toxicity of herbicides and the targeted efficacy of rationally designed therapeutic derivatives. Many anticancer drug candidates, including derivatives from related scaffolds, have demonstrated high potency against cancer cells while showing low cytotoxicity against normal cells, such as human red blood cells.[5][11] This selectivity is the hallmark of a promising therapeutic agent and underscores the importance of specific derivatization to minimize off-target effects. Standard assays to evaluate this include the lactate dehydrogenase (LDH) leakage assay, which measures cell membrane damage.[10][12]
Conclusion and Future Outlook
The this compound scaffold is a powerful and versatile platform for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, which have shown significant biological efficacy in both anticancer and antimicrobial applications.
Key insights from this guide include:
-
Anticancer Potential: Derivatives, particularly those hybridized with known agents like 5-FU, exhibit cytotoxic activity against a range of cancer cell lines.[2]
-
Antimicrobial Efficacy: Halogenated derivatives are effective against Gram-positive bacteria and pathogenic yeasts, an effect linked to their high lipophilicity.[7]
-
Structure-Activity Relationship: The halogenated phenyl ring and the reactive chloroacetamide group are both critical for biological activity.
Future research should focus on synthesizing a broader range of derivatives to further refine structure-activity relationships. In-depth mechanistic studies are needed to identify the specific cellular targets for the most potent compounds. Finally, promising candidates must undergo rigorous in vivo testing to evaluate their efficacy, pharmacokinetic profiles, and safety in a whole-organism context, moving them from promising scaffolds to potential clinical therapies.
References
- 1. 2-Chloro-N-(4-fluoro-2-iodophenyl)acetamide|RUO [benchchem.com]
- 2. cyberleninka.ru [cyberleninka.ru]
- 3. researchgate.net [researchgate.net]
- 4. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 5. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. irejournals.com [irejournals.com]
- 10. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. gba-group.com [gba-group.com]
A Comparative Guide to the Synthesis of 2-chloro-N-(4-iodophenyl)acetamide: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the synthesis of intermediate compounds is a critical step that dictates the efficiency, cost, and overall viability of a drug development pipeline. One such crucial intermediate is 2-chloro-N-(4-iodophenyl)acetamide, a molecule frequently utilized in the synthesis of various bioactive compounds. This guide provides an in-depth, objective comparison of different synthetic routes to this compound, supported by experimental data, to aid researchers in making informed decisions for their specific needs.
Introduction to this compound
This compound serves as a versatile building block in organic synthesis. The presence of a reactive chloroacetamide group and an iodinated phenyl ring allows for a variety of subsequent chemical modifications, making it a valuable precursor for the synthesis of targeted therapeutic agents and other complex organic molecules. The efficiency and cost-effectiveness of its synthesis are therefore of paramount importance.
This guide will explore two primary synthetic pathways to this compound:
-
Route 1: Direct Chloroacetylation of 4-iodoaniline
-
Route 2: A Two-Step Synthesis from 4-iodonitrobenzene
We will delve into the mechanistic underpinnings, experimental protocols, and a thorough cost-benefit analysis of each route.
Route 1: Direct Chloroacetylation of 4-iodoaniline
This is the most straightforward and commonly employed method for the synthesis of this compound. The reaction involves the acylation of the amino group of 4-iodoaniline with chloroacetyl chloride.
Chemical Principles and Mechanistic Insights
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-iodoaniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the departure of the chloride leaving group, resulting in the formation of the amide bond. The choice of base and solvent is crucial to neutralize the hydrochloric acid byproduct and to facilitate the reaction.
Two common variations of this route are presented below, differing in the solvent and base used.
Experimental Protocols
Variation 1.1: Using Acetonitrile and Potassium Carbonate
This method utilizes a polar aprotic solvent (acetonitrile) and a moderately strong inorganic base (potassium carbonate).
Protocol:
-
In a round-bottomed flask, dissolve 4-iodoaniline (0.01 mol, 2.19 g) in 50 mL of acetonitrile.
-
Add potassium carbonate (0.01 mol, 1.38 g) to the solution.
-
Cool the mixture to -1 to 3°C with constant stirring for 30 minutes.
-
Slowly add chloroacetyl chloride (0.01 mol, 0.8 mL) dropwise to the cooled solution.
-
Allow the reaction to proceed for 2 hours at the same temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (hexane:acetone, 2:3).
-
Upon completion, the product can be isolated and purified. A reported yield for this method is approximately 80%[1].
Variation 1.2: Using Acetic Acid and Sodium Acetate
This variation employs a protic solvent (acetic acid) and a weaker base (sodium acetate).
Protocol:
-
In a round-bottom flask, prepare a saturated solution of sodium acetate in glacial acetic acid.
-
Slowly add 4-iodoaniline to this solution.
-
Cool the mixture in an ice bath.
-
Add chloroacetyl chloride portion-wise while stirring.
-
After the addition is complete, continue stirring at room temperature.
-
The product precipitates out of the solution and can be collected by filtration, followed by washing with cold water.
Cost-Benefit Analysis of Route 1
| Factor | Variation 1.1 (Acetonitrile/K2CO3) | Variation 1.2 (Acetic Acid/NaOAc) |
| Yield | Reported at ~80%[1] | Typically high, though specific data for this substrate is less available in the provided context. A similar reaction with p-aminophenol reports a 72% yield[2]. |
| Cost of Reactants | Moderate | Moderate |
| Cost of Solvents/Bases | Acetonitrile is relatively expensive. | Acetic acid and sodium acetate are generally less expensive. |
| Reaction Time | 2.5 hours[1] | Potentially longer due to the weaker base. |
| Work-up/Purification | Requires monitoring by TLC and subsequent purification. | Product precipitates, simplifying initial isolation. |
| Safety | Chloroacetyl chloride is corrosive and lachrymatory. Acetonitrile is flammable and toxic. | Chloroacetyl chloride and glacial acetic acid are corrosive. |
| Overall Cost-Effectiveness | Higher solvent cost may be offset by a potentially cleaner reaction and higher yield. | Lower solvent and base cost makes this an attractive option, though yield may be slightly lower. |
Visualization of Route 1
Caption: Direct Chloroacetylation of 4-iodoaniline.
Route 2: Two-Step Synthesis from 4-iodonitrobenzene
This alternative route involves the reduction of a nitro group to an amine, followed by the chloroacetylation step as described in Route 1. This approach is beneficial when 4-iodonitrobenzene is a more readily available or cost-effective starting material than 4-iodoaniline.
Chemical Principles and Mechanistic Insights
Step 1: Reduction of 4-iodonitrobenzene to 4-iodoaniline
The reduction of the nitro group to an amine can be achieved using various reducing agents. A common and effective method involves the use of tin(II) chloride (SnCl₂) in the presence of a strong acid, typically hydrochloric acid. The tin(II) ions are oxidized to tin(IV) while the nitro group is reduced. Other reducing systems, such as catalytic hydrogenation or the use of iron powder in acidic media, can also be employed.
Step 2: Chloroacetylation of 4-iodoaniline
This step is identical to Route 1, where the newly synthesized 4-iodoaniline is acylated with chloroacetyl chloride.
Experimental Protocols
Step 1: Reduction of 4-iodonitrobenzene (Example using SnCl₂)
Protocol:
-
In a round-bottom flask, dissolve 4-iodonitrobenzene in a suitable solvent like ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Heat the reaction mixture under reflux.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the 4-iodoaniline.
-
The product can then be extracted with an organic solvent and purified. A similar reduction of 4-benzyloxy-3-chloronitrobenzene using SnCl₂ in acidic aqueous ethanol proceeded to completion within 1.5 hours[3].
Step 2: Chloroacetylation of 4-iodoaniline
Follow either Variation 1.1 or 1.2 as described previously.
Cost-Benefit Analysis of Route 2
| Factor | Description |
| Yield | The overall yield will be the product of the yields of the two steps. The reduction step yield needs to be high for this route to be competitive. |
| Cost of Starting Material | The cost of 4-iodonitrobenzene is a key factor. In some cases, it may be more economical than 4-iodoaniline. |
| Cost of Reagents | The cost of the reducing agent (e.g., tin(II) chloride) and the additional solvents and reagents for the reduction and work-up steps must be considered. |
| Reaction Time | This is a two-step process, so the overall reaction time will be longer than Route 1. |
| Work-up/Purification | Involves two separate work-up and purification stages, which can be more labor-intensive. |
| Safety | Involves handling strong acids and potentially hazardous reducing agents. |
| Overall Cost-Effectiveness | This route is advantageous if 4-iodonitrobenzene is significantly cheaper than 4-iodoaniline, and if the yield of the reduction step is high. |
Visualization of Route 2
Caption: Two-Step Synthesis from 4-iodonitrobenzene.
Comparative Summary and Conclusion
| Feature | Route 1: Direct Chloroacetylation | Route 2: Two-Step Synthesis |
| Number of Steps | One | Two |
| Starting Material | 4-iodoaniline | 4-iodonitrobenzene |
| Key Reagents | Chloroacetyl chloride, Base, Solvent | Reducing agent, Acid, Chloroacetyl chloride, Base, Solvent |
| Overall Time | Shorter | Longer |
| Labor Intensity | Lower | Higher |
| Primary Cost Driver | Cost of 4-iodoaniline and solvent | Cost of 4-iodonitrobenzene and reducing agent |
| Ideal Scenario | When 4-iodoaniline is readily available and cost-effective. | When 4-iodonitrobenzene is significantly cheaper or more accessible than 4-iodoaniline. |
Expert Recommendation:
For most laboratory-scale syntheses where operational simplicity and time are crucial factors, Route 1 (Direct Chloroacetylation) is generally the preferred method. The choice between Variation 1.1 and 1.2 will depend on the specific cost and availability of solvents and bases, as well as the desired reaction conditions and work-up procedure. Variation 1.1, with its reported high yield, offers a reliable and efficient protocol.
Route 2 (Two-Step Synthesis) becomes a more viable option for large-scale industrial production, where the cost of starting materials is a dominant factor. A thorough cost analysis of 4-iodonitrobenzene versus 4-iodoaniline at bulk quantities is necessary to justify the additional step and increased complexity.
Ultimately, the optimal synthesis route for this compound will be dictated by the specific requirements of the research or production campaign, including scale, budget, available starting materials, and time constraints. This guide provides the foundational data and analysis to empower researchers to make the most strategic choice.
References
A Comparative Guide to the Kinetic Profile of 2-chloro-N-(4-iodophenyl)acetamide
This guide presents a comprehensive analysis of the kinetic behavior of 2-chloro-N-(4-iodophenyl)acetamide, a key intermediate in pharmaceutical and materials science. We will delve into its reactivity in nucleophilic substitution and hydrolysis reactions, providing a comparative framework against other halogenated acetamides. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the reactivity of this versatile molecule.
Introduction: The Significance of this compound
N-aryl-2-chloroacetamides are a class of compounds with significant utility in organic synthesis, serving as precursors to a wide array of heterocyclic compounds and as building blocks in the development of pharmacologically active agents.[1][2] Their reactivity is centered around the electrophilic α-carbon, which is susceptible to attack by various nucleophiles.[1] The nature of the substituent on the aryl ring plays a crucial role in modulating this reactivity.
This compound, with its iodine substituent at the para position of the phenyl ring, presents an interesting case study. The electron-withdrawing nature of the iodine atom is expected to influence the electrophilicity of the α-carbon, thereby affecting its reaction kinetics compared to other substituted N-aryl-2-chloroacetamides. Understanding these kinetic parameters is paramount for optimizing reaction conditions, predicting product formation, and designing novel molecules with desired properties.
Comparative Reactivity Analysis: The Role of the N-Aryl Substituent
The rate of nucleophilic substitution in N-substituted-2-chloroacetamides is primarily governed by the electronic properties of the substituent on the nitrogen atom.[3] Electron-withdrawing groups enhance the electrophilicity of the α-carbon, leading to a faster reaction rate, while electron-donating groups have the opposite effect.[3]
To contextualize the reactivity of this compound, we can compare it with other N-aryl-2-chloroacetamides bearing different substituents on the phenyl ring. The Hammett equation can be a useful tool in correlating the electronic effects of these substituents with the reaction rates.
Table 1: Predicted Relative Reactivity of N-Aryl-2-chloroacetamides in Nucleophilic Substitution
| N-Aryl Substituent | Electronic Effect of Substituent | Expected Relative Reactivity |
| 4-Nitrophenyl | Strongly Electron-Withdrawing | Highest |
| 4-Iodophenyl | Weakly Electron-Withdrawing | Moderate |
| 4-Chlorophenyl | Weakly Electron-Withdrawing | Moderate |
| 4-Bromophenyl | Weakly Electron-Withdrawing | Moderate |
| Phenyl | Weakly Electron-Withdrawing | Moderate |
| 4-Methylphenyl | Weakly Electron-Donating | Lower |
| 4-Methoxyphenyl | Moderately Electron-Donating | Lowest |
This table is based on the general principles of electronic effects on reaction rates. Experimental verification is necessary for precise quantification.
The iodine atom in this compound exerts a mild electron-withdrawing inductive effect, which is expected to render the α-carbon more electrophilic than in the unsubstituted N-phenyl derivative, leading to a slightly faster rate of nucleophilic substitution. However, its effect is less pronounced than that of a strongly deactivating group like a nitro group.
Reaction Mechanisms and Kinetic Models
The reactions of this compound with nucleophiles and under hydrolytic conditions are expected to follow well-established mechanistic pathways for α-halo amides.
Nucleophilic Substitution
The reaction with a nucleophile (Nu⁻) is anticipated to proceed via a bimolecular nucleophilic substitution (SN2) mechanism.[4] This is a single-step process where the nucleophile attacks the α-carbon, leading to the displacement of the chloride ion.
Diagram 1: Proposed SN2 Mechanism for Nucleophilic Substitution
Caption: Concerted SN2 reaction pathway.
The rate law for this reaction is expected to be second order overall, first order with respect to both this compound and the nucleophile.[5][6]
Rate = k[I-Ph-NH-C(=O)-CH₂-Cl][Nu⁻]
Hydrolysis
Hydrolysis of this compound can occur under both acidic and basic conditions, likely proceeding through different mechanisms.
-
Base-Catalyzed Hydrolysis: This reaction is expected to be a bimolecular process involving a nucleophilic attack of a hydroxide ion on the α-carbon, displacing the chloride ion to form N-(4-iodophenyl)-2-hydroxyacetamide.[4]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is more complex. Protonation of the carbonyl oxygen activates the amide towards nucleophilic attack by water. This can lead to the formation of N-(4-iodophenyl)-2-hydroxyacetamide and chloroacetic acid, depending on the specific conditions.[7]
Experimental Protocols
To empirically determine the kinetic parameters for the reactions of this compound, the following experimental workflows are proposed.
Synthesis of this compound
This protocol is adapted from the general synthesis of N-(substituted phenyl)-2-chloroacetamides.[2]
Materials:
-
4-Iodoaniline
-
Chloroacetyl chloride
-
Glacial acetic acid
-
Sodium acetate solution
-
Ice bath
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
Dissolve 4-iodoaniline (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Continue stirring for 1-2 hours, allowing the reaction to proceed.
-
Pour the reaction mixture into a beaker containing a saturated solution of sodium acetate to precipitate the product.
-
Filter the solid product, wash with cold water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Diagram 2: Synthesis Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. zenodo.org [zenodo.org]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Comparative Guide to Catalytic Systems for N-Arylacetamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-arylacetamides is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The efficient and selective formation of the C-N bond between an aryl group and an acetamide is, therefore, a topic of continuous investigation and optimization. This guide provides an in-depth comparison of the leading catalytic systems for N-arylacetamide synthesis, offering field-proven insights and supporting experimental data to aid researchers in selecting the most appropriate method for their specific needs.
Palladium-Catalyzed Synthesis: The Buchwald-Hartwig Amination
The palladium-catalyzed cross-coupling of aryl halides with amides, a variation of the renowned Buchwald-Hartwig amination, stands as a highly reliable and versatile method for N-arylacetamide synthesis.[1][2] Its broad adoption is a testament to its wide substrate scope and functional group tolerance.
Mechanistic Insights: The "Why" Behind the Protocol
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that elegantly orchestrates the formation of the C-N bond.[3][4] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The cycle initiates with the reduction of a Pd(II) precatalyst to the active Pd(0) species. This is followed by the oxidative addition of the aryl halide (Ar-X) to the Pd(0) complex, forming a Pd(II)-aryl-halide intermediate. Subsequently, the amide, after deprotonation by a base, coordinates to the palladium center, displacing the halide. The final, and often rate-determining, step is the reductive elimination of the N-arylacetamide product, regenerating the active Pd(0) catalyst.[2]
The choice of ligand is paramount to the success of this reaction. Bulky, electron-rich phosphine ligands, such as Josiphos, are known to facilitate both the oxidative addition and the final reductive elimination steps, thereby accelerating the catalytic cycle.[5]
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Palladium-catalyzed Buchwald-Hartwig amination.
Yield Comparison for Palladium-Catalyzed N-Arylacetamide Synthesis
| Aryl Halide | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | XPhos | NaOtBu | Toluene | 110 | 24 | 92 | [5] |
| 4-Bromoanisole | P(o-tol)₃ | NaOtBu | Toluene | 100 | 3 | 98 | [2] |
| 1-Bromonaphthalene | BINAP | Cs₂CO₃ | Toluene | 100 | 24 | 91 | [5] |
| 2-Bromopyridine | Josiphos | K₃PO₄ | Dioxane | 100 | 18 | 85 | [5] |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
The following protocol is a representative example for the synthesis of N-(4-methylphenyl)acetamide:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), Josiphos ligand (11.5 mg, 0.022 mmol, 2.2 mol%), and K₃PO₄ (424 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Add 4-bromotoluene (171 mg, 1.0 mmol), acetamide (71 mg, 1.2 mmol), and anhydrous dioxane (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 18 hours.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-arylacetamide.
Copper-Catalyzed Synthesis: The Ullmann-Goldberg Reaction
The copper-catalyzed N-arylation of amides, historically known as the Ullmann condensation or Goldberg reaction, offers a more economical alternative to palladium-based systems.[6][7] While classic Ullmann conditions were often harsh, requiring high temperatures and stoichiometric amounts of copper, modern protocols employ catalytic amounts of copper salts with various ligands, enabling the reaction to proceed under milder conditions.[8]
Mechanistic Insights: The Role of Copper
The mechanism of the copper-catalyzed amidation is thought to proceed through a Cu(I)/Cu(III) catalytic cycle.[7] The active Cu(I) species reacts with the deprotonated amide to form a copper-amidate complex. This complex then undergoes oxidative addition with the aryl halide to form a transient Cu(III) intermediate. Reductive elimination from this intermediate yields the N-arylacetamide product and regenerates the Cu(I) catalyst.
Ligands, often diamines or amino acids, play a crucial role in stabilizing the copper catalyst, preventing its disproportionation, and facilitating the key steps of oxidative addition and reductive elimination.[8]
Catalytic Cycle of Ullmann-Goldberg Reaction
Caption: A proposed catalytic cycle for the Copper-catalyzed Ullmann-Goldberg N-arylation of amides.
Yield Comparison for Copper-Catalyzed N-Arylacetamide Synthesis
| Aryl Halide | Copper Source | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | CuI | N,N'-Dimethylethylenediamine | K₂CO₃ | Dioxane | 110 | 24 | 88 | [6] |
| 4-Bromotoluene | Cu₂O | Phenanthroline | Cs₂CO₃ | DMF | 120 | 36 | 75 | [6] |
| 1-Iodonaphthalene | CuI | L-Proline | K₃PO₄ | DMSO | 90 | 24 | 82 | [8] |
| 2-Bromo-5-methylpyridine | CuI | D-glucosamine | K₂CO₃ | DMF | 130 | 48 | 68 | [6] |
Detailed Experimental Protocol: Ullmann-Goldberg Reaction
The following is a representative protocol for the synthesis of N-phenylacetamide:
-
Reaction Setup: In a sealable reaction vessel, combine CuI (9.5 mg, 0.05 mmol, 5 mol%), L-Proline (23 mg, 0.2 mmol, 20 mol%), and K₃PO₄ (424 mg, 2.0 mmol).
-
Reagent Addition: Add iodobenzene (204 mg, 1.0 mmol), acetamide (71 mg, 1.2 mmol), and anhydrous DMSO (2 mL).
-
Reaction: Seal the vessel and heat the mixture at 90 °C with vigorous stirring for 24 hours.
-
Workup: After cooling to room temperature, add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash chromatography (silica gel, hexane/ethyl acetate) to obtain N-phenylacetamide.
Nickel-Catalyzed Synthesis: An Emerging Alternative
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for C-N cross-coupling reactions.[9] Nickel catalysts can often promote reactions of challenging substrates, such as aryl chlorides, under milder conditions.[10] Recent advancements have even demonstrated photoredox and electrochemical nickel-catalyzed amidations, further expanding the mildness of these transformations.[9]
Mechanistic Insights: The Versatility of Nickel
Nickel-catalyzed amidations can proceed through various mechanistic pathways, including Ni(0)/Ni(II) and Ni(I)/Ni(III) catalytic cycles.[11] In a typical Ni(0)/Ni(II) cycle, analogous to the Buchwald-Hartwig reaction, a Ni(0) species undergoes oxidative addition with the aryl halide. The resulting Ni(II) intermediate then reacts with the amide, followed by reductive elimination.
Photoredox catalysis can facilitate the generation of the active nickel catalyst or promote the reductive elimination step through single-electron transfer processes, allowing reactions to proceed at or near room temperature.[9]
General Experimental Workflow
Caption: A generalized workflow for transition metal-catalyzed N-arylacetamide synthesis.
Yield Comparison for Nickel-Catalyzed N-Arylacetamide Synthesis
| Aryl Halide | Nickel Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorobenzonitrile | NiCl₂(dme) | dtbbpy | DBU | DMA | 100 | 24 | 85 | [12] |
| 4-Bromotoluene | Ni(COD)₂ | PCy₃ | NaOtBu | Toluene | 80 | 18 | 90 | [10] |
| 1-Chloro-4-(trifluoromethyl)benzene | NiBr₂·glyme | 4,4'-di-tert-butyl-2,2'-bipyridine | K₃PO₄ | Dioxane | 120 | 24 | 78 | [13] |
| 2-Chloropyridine | NiCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | DMF | 130 | 20 | 72 | [11] |
Detailed Experimental Protocol: Nickel-Catalyzed Amidation
The following protocol is adapted for the synthesis of N-(4-cyanophenyl)acetamide:
-
Catalyst Preparation: In a nitrogen-filled glovebox, add NiCl₂(dme) (11 mg, 0.05 mmol, 5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (13.4 mg, 0.05 mmol, 5 mol%) to a vial.
-
Reagent Addition: To the vial, add 4-chlorobenzonitrile (138 mg, 1.0 mmol), acetamide (89 mg, 1.5 mmol), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (304 mg, 2.0 mmol), and 4 mL of anhydrous N,N-dimethylacetamide (DMA).
-
Reaction: Seal the vial and stir the mixture at 100 °C for 24 hours.
-
Workup: After cooling, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by silica gel chromatography to yield the product.
Metal-Free Synthesis: A Greener Approach
In the pursuit of more sustainable synthetic methodologies, metal-free approaches to N-arylacetamide synthesis have been developed. These methods avoid the cost and potential toxicity associated with transition metal catalysts. One such strategy involves the reaction of aryltriazenes with acetonitrile in the presence of a Brønsted acidic ionic liquid.[14]
Mechanistic Insights: The Role of the Ionic Liquid
In this metal-free approach, the Brønsted acidic ionic liquid is believed to play a dual role as both a solvent and a promoter. It is proposed that the acidic proton of the ionic liquid activates the aryltriazene, facilitating the cleavage of the C-N bond and the formation of an aryl cation or a related reactive intermediate. This intermediate is then trapped by acetonitrile, which acts as the nitrogen source. Subsequent hydrolysis provides the N-arylacetamide product. The ionic liquid medium can stabilize the charged intermediates and can often be recycled and reused.[14]
Yield Comparison for Metal-Free N-Arylacetamide Synthesis
| Aryl Triazene | Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1-Phenyltriazene | [HSO₃-BMIM][HSO₄] | Acetonitrile/H₂O | RT | 12 | 54 |[14] | | 1-(p-Tolyl)triazene | [HSO₃-BMIM][HSO₄] | Acetonitrile/H₂O | RT | 12 | 62 |[14] | | 1-(4-Methoxyphenyl)triazene | [HSO₃-BMIM][HSO₄] | Acetonitrile/H₂O | RT | 12 | 48 |[14] | | 1-(4-Chlorophenyl)triazene | [HSO₃-BMIM][HSO₄] | Acetonitrile/H₂O | RT | 12 | 38 |[14] |
Detailed Experimental Protocol: Metal-Free Synthesis
A representative protocol for the synthesis of N-phenylacetamide from 1-phenyltriazene is as follows:
-
Reaction Setup: In a round-bottom flask, dissolve 1-phenyltriazene (119 mg, 1.0 mmol) in a mixture of acetonitrile (3 mL) and water (1 mL).
-
Promoter Addition: Add the Brønsted acidic ionic liquid, 1-(4-sulfobutyl)-3-methylimidazolium hydrogen sulfate ([HSO₃-BMIM][HSO₄]) (142 mg, 0.5 mmol).
-
Reaction: Stir the mixture at room temperature for 12 hours.
-
Workup: After the reaction is complete, add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by preparative thin-layer chromatography to obtain N-phenylacetamide.
Summary and Outlook
The synthesis of N-arylacetamides can be achieved through a variety of catalytic methods, each with its own set of advantages and disadvantages.
-
Palladium catalysis (Buchwald-Hartwig) remains the gold standard for its broad scope and high yields, though the cost of the catalyst and ligands can be a consideration.
-
Copper catalysis (Ullmann-Goldberg) offers a more economical alternative, and modern protocols have significantly improved its applicability, although it can sometimes require higher temperatures or longer reaction times.
-
Nickel catalysis is a rapidly developing field that provides a cost-effective alternative to palladium and can be particularly effective for less reactive aryl chlorides. The development of photoredox and electrochemical methods points towards a future of even milder and more efficient C-N bond formations.
-
Metal-free methods represent the greenest approach, avoiding transition metal contamination. While the substrate scope and yields may currently be more limited, they offer a promising avenue for future research and development.
The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, desired scale, cost considerations, and tolerance for trace metal impurities. As catalyst technology continues to evolve, we can anticipate the development of even more efficient, selective, and sustainable methods for the construction of this vital chemical linkage.
References
- 1. [PDF] Amide synthesis via nickel-catalysed reductive aminocarbonylation of aryl halides with nitroarenes | Semantic Scholar [semanticscholar.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.rug.nl [research.rug.nl]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Amide synthesis via nickel-catalysed reductive aminocarbonylation of aryl halides with nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nickel-Catalyzed N-Arylation of Amides with (Hetero)aryl Electrophiles by Using a DBU/NaTFA Dual-Base System [ouci.dntb.gov.ua]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-chloro-N-(4-iodophenyl)acetamide
For researchers and professionals in the fast-paced world of drug development, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. While the synthesis and application of novel compounds like 2-chloro-N-(4-iodophenyl)acetamide are at the forefront of our endeavors, the responsible management of chemical waste is a critical, albeit less glamourous, aspect of our daily operations. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.
The information presented herein is synthesized from established safety data sheets (SDS), regulatory guidelines, and best practices in chemical waste management. Our goal is to empower you with the knowledge to not just follow procedures, but to understand the rationale behind them, fostering a culture of safety and responsibility.
Understanding the Hazard Profile
Based on available data for related acetamides and halogenated organic compounds, this compound should be handled as a hazardous substance.[1][2][3][4] It is prudent to assume it may cause skin and serious eye irritation, and may also cause respiratory irritation.[1][5][6] As a halogenated organic compound, it is also crucial to consider its potential environmental impact and manage its disposal accordingly.[7][8][9]
Table 1: Hazard and Safety Summary
| Hazard Classification | Personal Protective Equipment (PPE) | First Aid Measures |
| Skin Irritant[1][5] | Nitrile gloves, lab coat[10] | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing.[1][3] |
| Eye Irritant[1][5] | Safety glasses or goggles[10][11] | Immediately flush eyes with plenty of water for at least 15 minutes.[1][6] |
| Respiratory Irritant[1][5] | Use in a well-ventilated area or chemical fume hood[1][10] | Move person to fresh air.[1][6] |
| Environmental Hazard | Prevent entry into drains and waterways[1][9][12] | In case of a spill, contain and collect for proper disposal.[1][13] |
The Core of Safe Disposal: A Step-by-Step Protocol
The proper disposal of this compound is not a singular action but a systematic process that begins with waste minimization and ends with documented transfer to a licensed disposal facility.
Step 1: Waste Minimization and Segregation at the Source
The most effective disposal strategy begins with generating less waste.[14][15] This can be achieved by carefully planning experiments to use the minimum amount of material necessary.[15]
Key Actions:
-
Segregate Waste: Never mix this compound waste with non-hazardous trash or other chemical waste streams unless compatibility has been confirmed.[16] It should be collected in a dedicated, properly labeled hazardous waste container.[16] As a halogenated organic compound, it should be placed in a container specifically designated for halogenated organic waste.
-
Container Selection: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure screw-top cap.[17][16] Ensure the container is in good condition and free from leaks.[16]
Step 2: Proper Labeling and Accumulation
Accurate and clear labeling is a cornerstone of safe waste management.[14][15] It communicates the hazards to everyone in the laboratory and ensures proper handling by waste disposal personnel.
Labeling Requirements:
-
The words "Hazardous Waste"[17]
-
The full chemical name: "this compound" (avoiding abbreviations or formulas)[10]
-
The primary hazards associated with the chemical (e.g., "Irritant")[17]
-
The date accumulation started[14]
-
The name and contact information of the generating researcher or lab[17]
Waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[14][15]
Step 3: Handling Spills and Contaminated Materials
Accidents happen, and a well-prepared response is crucial.
For Small Spills:
-
Alert Personnel: Notify others in the immediate area.
-
Don Appropriate PPE: At a minimum, this includes a lab coat, nitrile gloves, and safety goggles.[10]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to cover the spill.
-
Collect the Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[11]
-
Clean the Area: Decontaminate the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Dispose of all contaminated materials , including gloves and absorbent pads, as hazardous waste.[13]
For Large Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert Others and Secure the Area: Inform your supervisor and prevent entry to the spill location.
-
Contact Emergency Personnel: Follow your institution's emergency procedures, which may involve contacting the Environmental Health and Safety (EHS) office or a specialized hazardous materials team.[13]
Step 4: Final Disposal Pathway
The ultimate disposal of this compound must be conducted through a licensed hazardous waste disposal company.[2][11] As a halogenated organic compound, the most probable disposal method is high-temperature incineration.[7][12]
Internal Procedures:
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a chemical waste collection request form to your EHS department.[15]
-
Ensure all containers are properly sealed and labeled before the scheduled pickup.
Decision-Making Workflow for Disposal
To visualize the disposal process, the following flowchart outlines the key decision points and actions.
Caption: Disposal decision workflow for this compound.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is a non-negotiable aspect of our professional practice. By adhering to these guidelines, we not only ensure compliance with regulatory standards but also uphold our commitment to the safety of our colleagues and the preservation of our environment. Let this guide serve as a practical resource in your daily laboratory operations, fostering a culture where safety and scientific excellence go hand in hand.
References
- 1. aksci.com [aksci.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. fishersci.com [fishersci.com]
- 4. nj.gov [nj.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. collectandrecycle.com [collectandrecycle.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. pallavchemicals.com [pallavchemicals.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. odu.edu [odu.edu]
- 16. acewaste.com.au [acewaste.com.au]
- 17. canterbury.ac.nz [canterbury.ac.nz]
Essential Protective Measures for Handling 2-chloro-N-(4-iodophenyl)acetamide
This guide provides comprehensive safety protocols for the handling and disposal of 2-chloro-N-(4-iodophenyl)acetamide, a compound requiring meticulous attention to personal protective equipment (PPE) to ensure the safety of researchers and laboratory personnel. Adherence to these guidelines is critical for minimizing exposure risks and maintaining a safe research environment.
Understanding the Risks: A Proactive Approach to Safety
This compound is classified as an irritant, capable of causing significant skin, eye, and respiratory tract irritation[1]. While specific toxicity data for this compound is not widely available, its structure as a halogenated acetamide warrants a cautious approach, treating it as potentially harmful upon ingestion, inhalation, or skin contact. The primary hazards are associated with the compound in its powdered form, which can be easily aerosolized, leading to inadvertent inhalation.
The core principle of safe handling is the establishment of multiple barriers of protection. This begins with engineering controls, such as fume hoods, and is supplemented by a robust and correctly chosen set of personal protective equipment.
Personal Protective Equipment: Your Primary Defense
The selection of appropriate PPE is paramount when working with this compound. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Hand Protection | Eye/Face Protection | Protective Clothing | Respiratory Protection |
| Weighing and Aliquoting (Powder) | Double-gloved with nitrile gloves | Chemical splash goggles and face shield | 100% cotton or flame-retardant lab coat, closed-toe shoes | NIOSH-approved N95 (or higher) particulate respirator |
| Solution Preparation and Handling | Nitrile gloves (single pair) | Chemical splash goggles | 100% cotton or flame-retardant lab coat, closed-toe shoes | Not generally required if handled in a certified fume hood |
| Spill Cleanup (Powder) | Heavy-duty nitrile or Viton gloves | Chemical splash goggles and face shield | Chemical-resistant apron over a lab coat, closed-toe shoes | NIOSH-approved N95 (or higher) particulate respirator |
| Waste Disposal | Nitrile gloves | Safety glasses with side shields | Lab coat, closed-toe shoes | Not generally required |
In-Depth Analysis of PPE Choices
-
Hand Protection : For incidental contact, such as handling solutions, single-pair nitrile gloves are generally sufficient. However, when handling the solid compound, especially during weighing where the risk of exposure is higher, double-gloving is recommended[2]. This provides an additional layer of protection and allows for the safe removal of the outer glove if it becomes contaminated. For extensive handling or during spill cleanup, more robust gloves like Viton or polyvinyl alcohol (PVA) are advisable due to their enhanced resistance to chlorinated compounds[3][4][5]. Always inspect gloves for any signs of degradation or punctures before use[3].
-
Eye and Face Protection : Standard safety glasses with side shields are the minimum requirement. However, when handling the powdered form of this compound, chemical splash goggles are essential to provide a complete seal around the eyes[6]. The addition of a face shield when weighing the powder offers a further layer of protection for the entire face from potential splashes or airborne particles[2].
-
Protective Clothing : A 100% cotton or a flame-retardant lab coat provides good protection against incidental splashes and contact[7]. Polyester blends are less suitable as they can be more flammable. For situations with a higher risk of splashes, such as during spill cleanup or when working with larger quantities, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection : Due to the irritant nature of this compound as a powder, a NIOSH-approved N95 or higher-rated particulate respirator is mandatory when handling the solid outside of a certified chemical fume hood, particularly during weighing and spill cleanup[8][9][10][11]. This prevents the inhalation of fine particles. The use of a respirator must be in accordance with a comprehensive respiratory protection program that includes medical clearance and annual fit-testing[7][8].
Operational Plans: Step-by-Step Guidance
Handling and Storage
-
Engineering Controls : All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1].
-
Personal Hygiene : Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[6]. Avoid eating, drinking, or smoking in areas where the chemical is handled[6].
Spill Cleanup Protocol
A spill of powdered this compound requires a calm and methodical response to prevent further contamination and exposure.
Caption: Workflow for the safe cleanup of a this compound powder spill.
Disposal Plan: Ensuring Environmental Responsibility
All waste containing this compound, including contaminated PPE and cleanup materials, must be treated as hazardous waste.
-
Waste Segregation : As a halogenated organic compound, it must be disposed of in a designated, clearly labeled "Halogenated Organic Waste" container[12][13][14][15]. Do not mix with non-halogenated waste.
-
Containerization : Ensure waste containers are sealed and in good condition.
-
Consult Local Regulations : Follow all institutional and local regulations for the final disposal of chemical waste.
By adhering to these rigorous safety and handling protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research environment.
References
- 1. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 2. esafetysupplies.com [esafetysupplies.com]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. yourglovesource.com [yourglovesource.com]
- 5. safeopedia.com [safeopedia.com]
- 6. cpwr.com [cpwr.com]
- 7. wcupa.edu [wcupa.edu]
- 8. safety.caltech.edu [safety.caltech.edu]
- 9. orthazone.com [orthazone.com]
- 10. A Guide to Respirators Used for Dust in Construction | Blogs | CDC [blogs.cdc.gov]
- 11. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 12. bucknell.edu [bucknell.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. 7.2 Organic Solvents [ehs.cornell.edu]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
